molecular formula C8H6N2O B1361358 2-Phenyl-1,3,4-oxadiazole CAS No. 825-56-9

2-Phenyl-1,3,4-oxadiazole

Cat. No.: B1361358
CAS No.: 825-56-9
M. Wt: 146.15 g/mol
InChI Key: ZEOMRHKTIYBETG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-1,3,4-oxadiazole is a five-membered heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and materials science. This high-purity compound is an essential building block for researchers developing novel therapeutic agents and advanced functional materials. In pharmaceutical research, the 1,3,4-oxadiazole nucleus is a significant pharmacophore with a broad spectrum of reported biological activities. It acts as a bioisostere for carboxylic acids, esters, and carboxamides, aiding in the optimization of drug-like properties . This compound is a versatile precursor for synthesizing derivatives with potent antibacterial , anticancer , antifungal , anti-inflammatory, and antiviral activities . The core structure is found in clinical drugs such as Raltegravir (an antiretroviral) and Zibotentan (an anticancer agent) , underscoring its fundamental value in drug discovery. In materials science, 1,3,4-oxadiazole derivatives are investigated for their application in optoelectronics due to their strong fluorescence and efficient charge transfer in the excited state . Researchers utilize this scaffold in the design of luminescent materials, fluorescent probes, and organic light-emitting diodes (OLEDs) . Furthermore, certain 1,3,4-oxadiazole derivatives are key components in the development of energetic materials . Handling and Storage: Store in a cool, dark place at room temperature. This product is sensitive to air and should be stored under inert gas . Note: This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c1-2-4-7(5-3-1)8-10-9-6-11-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOMRHKTIYBETG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80231799
Record name 1,3,4-Oxadiazole, 2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80231799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

825-56-9
Record name 5-Phenyl-1,3,4-Oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=825-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Oxadiazole, 2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000825569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 825-56-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94884
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,4-Oxadiazole, 2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80231799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Phenyl-1,3,4-oxadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 2-Phenyl-1,3,4-oxadiazole from Benzoyl Hydrazide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-phenyl-1,3,4-oxadiazole from benzoyl hydrazide, a key reaction in the generation of a versatile class of heterocyclic compounds. The 1,3,4-oxadiazole motif is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document details various synthetic methodologies, presents quantitative data for comparison, and provides explicit experimental protocols. Furthermore, it visualizes key synthetic pathways and a relevant biological signaling pathway to offer a complete technical resource for professionals in the field.

Introduction to 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. This structural motif is of significant interest in drug discovery and development due to its favorable physicochemical properties and its ability to act as a bioisostere for amide and ester functional groups. The synthesis of this compound from the readily available precursor, benzoyl hydrazide, represents a fundamental and widely employed transformation in the synthesis of more complex, biologically active molecules.

Synthetic Methodologies

The synthesis of this compound from benzoyl hydrazide can be achieved through several key pathways, primarily involving cyclization reactions with a one-carbon donor or oxidative cyclization of an intermediate hydrazone. The most common methods include reaction with orthoesters, carboxylic acids, or their derivatives, followed by cyclodehydration, or the oxidative cyclization of N'-benzylidenebenzoylhydrazide.

Key Synthetic Routes:
  • Reaction with Triethyl Orthoformate: This is a direct and efficient one-pot method where benzoyl hydrazide is reacted with an excess of triethyl orthoformate, which serves as both the one-carbon source and the dehydrating agent.

  • Reaction with Formic Acid followed by Cyclodehydration: This two-step approach involves the initial formation of N-formyl-N'-benzoylhydrazine, which is then cyclized using a dehydrating agent.

  • Cyclodehydration using Phosphorus Oxychloride (POCl₃): A widely used and effective method for the cyclization of N,N'-diacylhydrazines, which can be formed in situ from benzoyl hydrazide and a suitable acylating agent.[1][2]

  • Oxidative Cyclization of Benzaldehyde Benzoyl Hydrazone: This method involves the initial condensation of benzoyl hydrazide with benzaldehyde to form a hydrazone, which is subsequently cyclized through an oxidative process.[3][4]

Quantitative Data Summary

The choice of synthetic route can significantly impact the yield and purity of the final product. The following table summarizes typical reaction conditions and reported yields for the synthesis of this compound and its derivatives from benzoyl hydrazide.

MethodReagentsSolventTemperatureTimeYield (%)Reference(s)
Reaction with Triethyl OrthoformateBenzoyl hydrazide, Triethyl orthoformateNone140-150 °C20-24 hHigh[5]
CyclodehydrationAryl hydrazide, β-benzoyl propionic acid, POCl₃NoneReflux6-7 h72.45[1]
Oxidative CyclizationBenzaldehyde benzoyl hydrazone, I₂, HgOChloroformReflux--[3]
Cyclodehydration of 1-acetyl-2-benzoyl hydrazineAcetic anhydride, 60% Perchloric acidAcetic anhydride5 °C to RT1 h30[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reaction with Triethyl Orthoformate

Materials:

  • Benzoyl hydrazide

  • Triethyl orthoformate

Procedure:

  • A mixture of benzoyl hydrazide (1.0 equivalent) and triethyl orthoformate (10-15 equivalents) is placed in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to reflux at 140-150 °C for 20-24 hours.[5]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the excess triethyl orthoformate is removed under reduced pressure.

  • The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.

Protocol 2: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles using Phosphorus Oxychloride

Materials:

  • Aryl hydrazide (e.g., Benzoyl hydrazide) (1 M)

  • β-benzoyl propionic acid (1 M)

  • Phosphorus oxychloride (POCl₃) (5 mL)

  • Crushed ice

  • Sodium bicarbonate solution (20%)

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve the aryl hydrazide in phosphorus oxychloride.[1]

  • To this solution, add an equimolar amount of β-benzoyl propionic acid.[1]

  • Reflux the reaction mixture for 6-7 hours.[1]

  • After cooling to room temperature, pour the reaction mixture onto crushed ice.[1]

  • Neutralize the solution with a 20% sodium bicarbonate solution, which will cause a solid to precipitate.[1]

  • Filter the solid and wash it with water.

  • Recrystallize the crude product from methanol to obtain the pure 2,5-disubstituted-1,3,4-oxadiazole.[1]

Characterization of this compound

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques.

Infrared (IR) Spectroscopy: The IR spectrum of 2,5-disubstituted 1,3,4-oxadiazoles typically shows characteristic absorption bands for the C=N stretching vibration around 1600-1650 cm⁻¹ and the C-O-C stretching of the oxadiazole ring in the region of 1000-1300 cm⁻¹.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of this compound will show signals in the aromatic region corresponding to the protons of the phenyl ring.

  • ¹³C NMR: The carbon NMR spectrum will exhibit characteristic signals for the carbons of the oxadiazole ring, typically in the range of 161-165 ppm, in addition to the signals for the phenyl ring carbons.[9]

Reaction Mechanisms and Biological Pathways

Visualizing the underlying chemical and biological processes is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate the synthetic mechanism and a relevant signaling pathway.

Synthetic Workflow

G cluster_0 Synthesis of this compound BenzoylHydrazide Benzoyl Hydrazide Intermediate N-Benzoyl-N'-(ethoxymethylene)hydrazine (Intermediate) BenzoylHydrazide->Intermediate + Triethyl Orthoformate TriethylOrthoformate Triethyl Orthoformate Oxadiazole This compound Intermediate->Oxadiazole Intramolecular Cyclization (Heat) Ethanol Ethanol (Byproduct) Intermediate->Ethanol

Caption: Synthetic pathway for this compound.

Apoptotic Signaling Pathway

Some 2,5-disubstituted-1,3,4-oxadiazole derivatives have been shown to induce apoptosis in cancer cells through the p53 mediated intrinsic pathway.[10][11]

G cluster_1 p53-Mediated Intrinsic Apoptosis Pathway Oxadiazole 2,5-Disubstituted-1,3,4-oxadiazole Derivative (OSD) p53 p53 (Tumor Suppressor) Oxadiazole->p53 Induces expression Bax Bax (Pro-apoptotic) p53->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Role of oxadiazoles in apoptosis.

Conclusion

The synthesis of this compound from benzoyl hydrazide is a cornerstone reaction for accessing a class of compounds with significant therapeutic potential. This guide has provided an in-depth overview of the primary synthetic routes, supported by quantitative data and detailed experimental protocols. The visualization of both the synthetic workflow and a key biological pathway offers a multi-faceted understanding of the importance of this chemical entity. Researchers and drug development professionals can leverage this information to efficiently synthesize and further explore the pharmacological applications of this compound and its derivatives.

References

Physicochemical Properties of 2-Phenyl-1,3,4-oxadiazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-oxadiazole moiety is a crucial pharmacophore in medicinal chemistry, renowned for its diverse biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] The stable, five-membered heterocyclic ring of 1,3,4-oxadiazole, with its unique electronic and structural features, serves as a versatile scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of a key parent compound in this class, 2-phenyl-1,3,4-oxadiazole. The data presented herein, including quantifiable properties, detailed experimental protocols, and relevant biological pathway visualizations, is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of 1,3,4-oxadiazole derivatives in drug discovery and development.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below, providing a quantitative basis for its handling, characterization, and further derivatization.

Table 1: General and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₆N₂O[3]
Molecular Weight 146.15 g/mol [3]
Melting Point 34 °C[3]
Boiling Point 254 °C[3]
Density 1.179 g/cm³[3]
Flash Point 111 °C[3]

Table 2: Solubility and Partitioning Behavior of this compound and its Derivatives

PropertyValue/ObservationReference
Solubility in Water Aryl-substituted 1,3,4-oxadiazoles exhibit significantly lower water solubility compared to their alkyl counterparts.[1]
Solubility in Organic Solvents Derivatives are generally soluble in solvents like DMSO, methanol, and chloroform.[4]
pKa Weakly basic, with a pKBH+ in the range of -1.8 to -5.2 for 2-phenyl-5-R-1,3,4-oxadiazoles in aqueous sulfuric acid.[5]
logP (calculated for a related compound) 2.04502 (for 3-Methyl-4-phenyl-1,2,5-oxadiazole)[6]

Table 3: Spectroscopic Data of this compound and its Derivatives

Spectroscopic TechniqueKey ObservationsReference
UV-Vis Spectroscopy Absorption maxima are influenced by substituents on the phenyl and oxadiazole rings. For 2-amino-5-phenyl-1,3,4-oxadiazole, λmax is observed at 277 nm in Ethanol.[7]
Infrared (IR) Spectroscopy Characteristic peaks include C=N stretching of the oxadiazole ring (around 1600-1630 cm⁻¹), C-O-C stretching (around 1040-1220 cm⁻¹), and aromatic C-H stretching (around 3030 cm⁻¹).[4]
¹H NMR Spectroscopy Aromatic protons of the phenyl ring typically appear as multiplets in the range of δ 7.0-8.5 ppm.[8]
¹³C NMR Spectroscopy The carbon atoms of the 1,3,4-oxadiazole ring typically resonate at approximately δ 162-165 ppm.[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound core and the determination of its key physicochemical properties.

Synthesis of this compound

A common and effective method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines. The following protocol is a general representation of this synthetic route.

Materials:

  • Benzohydrazide

  • Benzoyl chloride

  • Pyridine (as a base)

  • Phosphorus oxychloride (POCl₃) (as a dehydrating agent)

  • Dichloromethane (DCM) (as a solvent)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Preparation of N,N'-dibenzoylhydrazine: To a solution of benzohydrazide in dichloromethane, an equimolar amount of pyridine is added. The mixture is cooled in an ice bath. Benzoyl chloride is then added dropwise with continuous stirring. The reaction is allowed to proceed at room temperature overnight.

  • Work-up: The reaction mixture is washed with a saturated solution of sodium bicarbonate and then with water. The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to yield the crude N,N'-dibenzoylhydrazine.

  • Cyclodehydration: The crude N,N'-dibenzoylhydrazine is refluxed in an excess of phosphorus oxychloride for several hours.

  • Isolation and Purification: After cooling, the reaction mixture is carefully poured onto crushed ice. The resulting precipitate is filtered, washed with water, and dried. The crude this compound is then purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

  • Characterization: The structure and purity of the final product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and by determining its melting point.

Determination of Physicochemical Properties

1. Determination of logP (Shake-Flask Method): The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. The shake-flask method is a standard technique for its experimental determination.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

  • Separatory funnel

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • A known concentration of this compound is prepared in the aqueous phase.

  • Equal volumes of the aqueous solution and n-octanol are added to a separatory funnel.

  • The mixture is shaken vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.

  • The funnel is allowed to stand until the two phases have completely separated.

  • The concentration of the compound in each phase is determined using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.

  • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

  • The logP is then calculated as the base-10 logarithm of P.

2. UV-Visible Spectroscopy: UV-Vis spectroscopy is used to determine the absorption characteristics of a compound, which is related to its electronic structure.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • A dilute solution of this compound is prepared in the chosen solvent.

  • The spectrophotometer is calibrated using a blank solution (the pure solvent).

  • The UV-Vis spectrum of the sample solution is recorded over a suitable wavelength range (e.g., 200-400 nm).

  • The wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are determined.

Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (Benzohydrazide, Benzoyl Chloride) reaction N,N'-dibenzoylhydrazine Formation start->reaction Pyridine, DCM cyclization Cyclodehydration (POCl3) reaction->cyclization crude_product Crude this compound cyclization->crude_product purification Column Chromatography crude_product->purification pure_product Pure this compound purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms mp Melting Point Determination pure_product->mp

Caption: General workflow for the synthesis and characterization of this compound.

Signaling Pathway: Anticonvulsant Action via GABAergic Pathway Modulation

Many 1,3,4-oxadiazole derivatives exhibit anticonvulsant activity, which is often attributed to their interaction with the GABAergic system, particularly as positive allosteric modulators of GABAₐ receptors, similar to benzodiazepines.[10] The following diagram illustrates this proposed mechanism of action.

gabaergic_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron gaba_synthesis GABA Synthesis gaba_vesicle GABA Vesicle gaba_synthesis->gaba_vesicle gaba GABA gaba_vesicle->gaba Release gaba_receptor GABAₐ Receptor gaba->gaba_receptor Binds cl_channel_open Chloride Channel (Open) gaba_receptor->cl_channel_open Conformational Change cl_channel Chloride Channel (Closed) hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) cl_channel_open->hyperpolarization Cl⁻ Influx anticonvulsant Anticonvulsant Effect hyperpolarization->anticonvulsant Leads to Anticonvulsant Effect oxadiazole This compound Derivative oxadiazole->gaba_receptor Positive Allosteric Modulation

Caption: Proposed anticonvulsant mechanism of this compound derivatives via GABAergic pathway modulation.

References

A Technical Guide to the Spectroscopic Analysis of 2-Phenyl-1,3,4-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential spectroscopic techniques used to characterize 2-phenyl-1,3,4-oxadiazole derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] The structural elucidation of these molecules is fundamental to understanding their structure-activity relationships (SAR) and advancing drug discovery efforts.

General Synthesis of this compound Derivatives

The most common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles, including the 2-phenyl derivatives, involves the cyclodehydration of N,N'-diacylhydrazines or the reaction of an acid hydrazide with a carboxylic acid or its derivative.[3] A widely used method employs phosphorus oxychloride (POCl₃) as the dehydrating agent.[3] The general workflow is crucial for planning the synthesis and subsequent purification and analysis of the target compounds.

G General Synthetic Workflow for this compound Derivatives cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_products Intermediates & Final Product cluster_analysis Characterization A Substituted Benzoic Acid S1 Esterification & Hydrazinolysis A->S1 B Hydrazine Hydrate B->S1 C Aromatic Carboxylic Acid (or Acid Chloride) S2 Condensation C->S2 I1 Substituted Benzoic Acid Hydrazide S1->I1 S3 Cyclodehydration (e.g., POCl3) S2->S3 P1 This compound Derivative S3->P1 I1->S2 An Spectroscopic Analysis (NMR, IR, MS, UV-Vis) P1->An

Caption: General synthetic workflow for this compound derivatives.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the successful synthesis and purity of the target compounds.[4] Each technique provides unique structural information, and together they allow for unambiguous characterization.[3]

UV-Vis spectroscopy provides information on the electronic transitions within the molecule. For this compound derivatives, the spectra are typically characterized by absorption bands resulting from π→π* and n→π* transitions within the conjugated system formed by the phenyl and oxadiazole rings.[4][5] The position of the absorption maximum (λmax) is sensitive to the nature and position of substituents on the aromatic rings.[4]

Table 1: UV-Vis Absorption Data for Representative this compound Derivatives

CompoundSolventλmax (nm)Reference
2-(2-Anilinoethyl)-5-phenyl-1,3,4-oxadiazole283[6]
2-Hexyl-5-(4-nitrophenyl)-1,3,4-oxadiazoleMethanol218, 288[5]
2-Alkyl-5-(4-(phenyldiazenyl)phenyl)-1,3,4-oxadiazolesAqueous Methanol~350-480[5][7]
2,5-Bis(4-arylphenyl)-1,3,4-oxadiazolesDichloromethane~335-365[8]

IR spectroscopy is used to identify the presence of specific functional groups. The IR spectra of this compound derivatives show characteristic absorption bands for the heterocyclic ring and the phenyl substituents.[4]

Table 2: Characteristic IR Absorption Frequencies

Functional Group / VibrationWavenumber (cm⁻¹)DescriptionReference
C-H stretch (Aromatic)3100 - 3000Stretching vibration of C-H bonds in phenyl rings.[9]
C=N stretch (Oxadiazole ring)1620 - 1530Stretching vibration of the carbon-nitrogen double bond.[9][10]
C=C stretch (Aromatic)1600 - 1450In-plane skeletal vibrations of the phenyl rings.[9]
C-O-C stretch (Oxadiazole ring)1250 - 1020Asymmetric and symmetric stretching of the C-O-C linkage.[9][10]
N-N stretch (Oxadiazole ring)1070 - 1020Stretching vibration of the nitrogen-nitrogen single bond.[4]

NMR spectroscopy is one of the most powerful tools for elucidating the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.[4]

¹H NMR: The protons on the phenyl rings of these derivatives typically resonate in the downfield region (δ 7.0–8.5 ppm) due to the deshielding effect of the aromatic system.[5][11] The specific chemical shifts and coupling patterns depend on the substitution pattern on the rings.

¹³C NMR: The carbon atoms of the 1,3,4-oxadiazole ring exhibit characteristic chemical shifts at low field, typically between δ 150 and 170 ppm.[7] The carbons of the phenyl rings resonate in the range of δ 120–140 ppm, with the ipso-carbon (the carbon attached to the oxadiazole ring) appearing at a different shift.

Table 3: NMR Data for Representative this compound Derivatives

CompoundNucleusChemical Shift (δ, ppm)Reference
2,5-Diphenyl-1,3,4-oxadiazole¹H7.5-7.6 (m, 6H, Ar-H), 8.1-8.2 (m, 4H, Ar-H)[12]
This compound¹³C124.3, 127.3, 129.3, 132.3 (Phenyl-C), 162.8, 164.7 (Oxadiazole-C)
2-Hexyl-5-(4-nitrophenyl)-1,3,4-oxadiazole¹³C167.9, 162.5 (Oxadiazole C-2, C-5)[5]
5-(2-Phenethyl)-1,3,4-oxadiazole-2-thiol¹³C160.09, 179.06 (Oxadiazole C-5, C-2)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain structural information from its fragmentation pattern.[4] Under electron ionization (EI), 1,3,4-oxadiazole derivatives often undergo characteristic fragmentation pathways involving the cleavage of the heterocyclic ring.[13] The molecular ion peak (M⁺) is usually observed, confirming the molecular formula.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis and characterization.

This protocol is a representative example adapted from common literature procedures.[3]

  • Preparation of Benzohydrazide: A mixture of ethyl benzoate (0.1 mol) and hydrazine hydrate (0.2 mol) in ethanol (50 mL) is refluxed for 6-8 hours. The reaction progress is monitored by TLC. After completion, the solvent is evaporated under reduced pressure, and the resulting solid is washed with cold water and recrystallized from ethanol to yield benzohydrazide.

  • Cyclodehydration: Benzohydrazide (0.01 mol) and 4-chlorobenzoic acid (0.01 mol) are mixed in phosphorus oxychloride (10 mL).

  • The reaction mixture is refluxed for 5-7 hours.

  • After cooling to room temperature, the mixture is carefully poured onto crushed ice with stirring.

  • The solution is neutralized with a 20% sodium bicarbonate solution, leading to the precipitation of a solid.

  • The solid product is filtered, washed thoroughly with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to give the final compound.

  • UV-Vis Spectroscopy: A dilute solution of the compound (e.g., 10⁻⁵ M) is prepared in a suitable UV-grade solvent (e.g., methanol, ethanol, or dichloromethane). The spectrum is recorded using a double-beam UV-Visible spectrophotometer, typically from 200 to 600 nm.[5][14]

  • IR Spectroscopy: The spectrum is typically recorded using the KBr pellet method. A small amount of the dried sample is mixed with spectroscopic grade KBr and pressed into a thin, transparent disk. The spectrum is recorded on an FTIR spectrometer.[3][9]

  • NMR Spectroscopy: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz). Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.[3][5]

  • Mass Spectrometry: The sample is introduced into the mass spectrometer (e.g., via direct insertion probe for EI-MS). The mass spectrum is recorded, showing the molecular ion and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used for exact mass determination.[5][15]

Application in Drug Discovery: Targeting Signaling Pathways

Many this compound derivatives exhibit potent biological activity by interacting with key proteins in cellular signaling pathways. For example, some derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a crucial tyrosine kinase involved in angiogenesis, which is a hallmark of cancer.[16]

G Inhibition of VEGFR-2 Signaling by an Oxadiazole Derivative cluster_pathway Angiogenesis Signaling Pathway cluster_inhibitor Mechanism of Action VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Dimer Receptor Dimerization VEGFR2->Dimer Phos Autophosphorylation Dimer->Phos Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Phos->Downstream Response Cellular Response (Proliferation, Migration, Angiogenesis) Downstream->Response Inhibitor This compound Derivative Inhibitor->Phos Inhibits ATP binding site

Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.

References

Crystal Structure of 2-Phenyl-1,3,4-oxadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-oxadiazole ring is a crucial pharmacophore in medicinal chemistry, recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The 2-phenyl-1,3,4-oxadiazole core, in particular, serves as a versatile scaffold for the development of novel therapeutic agents. Understanding the precise three-dimensional arrangement of this core structure is paramount for rational drug design and for elucidating structure-activity relationships (SAR).

Crystal Structure Analysis

As a proxy for the core this compound, the crystal structure of 2,5-diphenyl-1,3,4-oxadiazole offers valuable insights into the geometric parameters and packing interactions of this class of compounds. The crystallographic data for 2,5-diphenyl-1,3,4-oxadiazole (COD ID: 7232443) reveals key structural features.[4]

The 1,3,4-oxadiazole ring is an electron-deficient system, and its derivatives are known for their thermal stability and luminescence properties.[5] In the solid state, the planarity of the oxadiazole ring, in conjunction with the phenyl substituents, facilitates significant π-π stacking interactions, which are crucial in determining the crystal packing.[6] The phenyl rings are often slightly twisted out of the plane of the central oxadiazole ring.[6]

Below is a table summarizing the crystallographic data for 2,5-diphenyl-1,3,4-oxadiazole.

Parameter Value
Chemical FormulaC₁₄H₁₀N₂O
Molecular Weight222.24 g/mol
Crystal SystemMonoclinic
Space GroupI 1 a 1
a (Å)12.7131
b (Å)23.6491
c (Å)22.6770
α (°)90
β (°)101.732
γ (°)90
Volume (ų)6676.9
Z24

Data obtained from the Crystallography Open Database (COD ID: 7232443).[4]

The following diagram illustrates the molecular structure of 2,5-diphenyl-1,3,4-oxadiazole.

Caption: Molecular structure of 2,5-diphenyl-1,3,4-oxadiazole.

Experimental Protocols

Synthesis of this compound Derivatives

A general and efficient method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of N,N'-diacylhydrazines or the oxidative cyclization of N-acylhydrazones.[2][7] The following protocol is a representative example for the synthesis of a this compound derivative.

Materials:

  • Substituted benzoic acid

  • Thionyl chloride

  • Hydrazine hydrate

  • Appropriate aromatic acid chloride

  • Phosphorus oxychloride

  • Ethanol

  • Pyridine (optional)

Procedure:

  • Preparation of Acid Hydrazide: A mixture of the substituted benzoic acid and an excess of thionyl chloride is refluxed for 2-3 hours. The excess thionyl chloride is removed by distillation. The resulting acid chloride is then slowly added to a solution of hydrazine hydrate in ethanol at 0-5 °C with constant stirring. The mixture is stirred for an additional 2-3 hours at room temperature. The precipitated acid hydrazide is filtered, washed with cold water, and recrystallized from ethanol.

  • Preparation of N,N'-Diacylhydrazine: The synthesized acid hydrazide is dissolved in a suitable solvent (e.g., pyridine, dioxane) and cooled to 0-5 °C. An equimolar amount of the desired aromatic acid chloride is added dropwise with stirring. The reaction mixture is stirred at room temperature for 4-6 hours. The resulting N,N'-diacylhydrazine is isolated by pouring the reaction mixture into ice-cold water, followed by filtration and recrystallization.

  • Cyclization to 1,3,4-Oxadiazole: The N,N'-diacylhydrazine is refluxed in an excess of phosphorus oxychloride for 5-7 hours. After cooling, the reaction mixture is poured onto crushed ice with stirring. The solid product that separates out is filtered, washed thoroughly with water, and then with a dilute sodium bicarbonate solution to remove any acidic impurities. The crude this compound derivative is then purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

The following diagram outlines the general synthetic workflow.

cluster_synthesis Synthesis Workflow start Substituted Benzoic Acid step1 Acid Chloride Formation (SOCl2, reflux) start->step1 step2 Acid Hydrazide Synthesis (Hydrazine Hydrate, Ethanol) step1->step2 step3 N,N'-Diacylhydrazine Formation (Aromatic Acid Chloride) step2->step3 step4 Cyclization (POCl3, reflux) step3->step4 end This compound Derivative step4->end

Caption: General workflow for the synthesis of this compound derivatives.

Single-Crystal X-ray Diffraction

The definitive method for determining the three-dimensional structure of a crystalline compound is single-crystal X-ray diffraction.

Protocol:

  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or a mixture of solvents (e.g., ethanol, ethyl acetate).[8]

  • Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using monochromatic radiation (e.g., Mo Kα).

  • Structure Solution and Refinement: The collected diffraction data are processed to obtain the unit cell parameters and reflection intensities. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². Non-hydrogen atoms are typically refined with anisotropic displacement parameters. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.

The workflow for crystal structure determination is depicted below.

cluster_xrd Crystal Structure Determination Workflow start Purified Compound step1 Single Crystal Growth (Slow Evaporation) start->step1 step2 X-ray Data Collection (Diffractometer) step1->step2 step3 Structure Solution (Direct Methods) step2->step3 step4 Structure Refinement (Least-Squares) step3->step4 end Final Crystal Structure step4->end

Caption: Workflow for single-crystal X-ray diffraction analysis.

Biological Activity and Signaling Pathways

While specific signaling pathways for the unsubstituted this compound are not extensively documented, numerous derivatives have been reported to exhibit a wide range of biological activities, offering insights into their potential mechanisms of action.

Derivatives of this compound have shown promise as:

  • Anticancer Agents: These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of enzymes like histone deacetylases (HDACs) and thymidylate synthase.[1] Some derivatives have demonstrated potent cytotoxicity against various cancer cell lines.[9]

  • Antimicrobial Agents: The 1,3,4-oxadiazole scaffold is a known pharmacophore in the development of antibacterial and antifungal agents.[2][10]

  • Enzyme Inhibitors: The structural features of the this compound core allow for interactions with the active sites of various enzymes, leading to their inhibition.[1] For instance, some derivatives have been shown to inhibit glucosidase.[11]

A generalized signaling pathway illustrating the potential anticancer mechanism of action for a this compound derivative is presented below. This diagram depicts the inhibition of a key enzyme involved in cancer cell proliferation, leading to the induction of apoptosis.

cluster_pathway Generalized Anticancer Signaling Pathway drug This compound Derivative enzyme Target Enzyme (e.g., HDAC, Thymidylate Synthase) drug->enzyme Inhibition apoptosis Apoptosis drug->apoptosis Induces proliferation Cell Proliferation & Survival enzyme->proliferation Promotes enzyme->apoptosis Inhibits proliferation->apoptosis Suppresses

References

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of 1,3,4-Oxadiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole core is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and versatile biological activity. This five-membered heterocyclic ring, featuring one oxygen and two nitrogen atoms, is a key structural motif in a multitude of compounds with a wide array of therapeutic applications. This technical guide provides an in-depth exploration of the discovery and historical development of 1,3,4-oxadiazole compounds, from their initial synthesis to their emergence as a privileged scaffold in drug discovery.

The Dawn of a New Heterocycle: The First Synthesis of 1,3,4-Oxadiazole

The journey of 1,3,4-oxadiazole began in 1965 when C. Ainsworth reported the first synthesis of the parent, unsubstituted compound. The synthesis was achieved through the thermolysis of ethyl formate formylhydrazone. This foundational work opened the door for the exploration of this new class of heterocyclic compounds.

Experimental Protocol: Ainsworth's Synthesis of 1,3,4-Oxadiazole (1965)

Procedure:

A sample of ethyl formate formylhydrazone is placed in a distillation apparatus. The compound is heated under atmospheric pressure, leading to its thermal decomposition. The volatile products are collected by distillation. The distillate is then purified by fractional distillation to yield pure 1,3,4-oxadiazole.

The Evolution of a Scaffold: Key Synthetic Methodologies

Following Ainsworth's initial discovery, chemists developed a plethora of synthetic routes to access substituted 1,3,4-oxadiazoles, significantly expanding the chemical space and enabling the exploration of their structure-activity relationships. One of the most widely adopted methods is the oxidative cyclization of acylhydrazones.

Key Experiment: Oxidative Cyclization of Acylhydrazones

A common and versatile method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the oxidative cyclization of N'-arylidene acetohydrazides. This method often utilizes reagents such as iodine in the presence of a base.

Experimental Protocol: Iodine-Mediated Oxidative Cyclization

To a solution of the respective acylhydrazone (1 mmol) in a suitable solvent such as dimethyl sulfoxide (DMSO), potassium carbonate (K2CO3) (2 mmol) is added. To this mixture, a solution of iodine (I2) (1.5 mmol) in the same solvent is added dropwise with stirring. The reaction mixture is then heated at a specific temperature (e.g., 80-100 °C) for a designated time (typically a few hours) and the progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is filtered, washed with a solution of sodium thiosulfate to remove excess iodine, and then with water. The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) to afford the desired 2,5-disubstituted-1,3,4-oxadiazole.[1][2]

From Curiosity to Clinic: The Emergence of Biological Activity

The true potential of the 1,3,4-oxadiazole scaffold was unveiled with the discovery of its diverse biological activities. Compounds incorporating this ring system have been shown to exhibit a wide range of pharmacological effects, including antibacterial, antifungal, antiviral, and anticancer properties.[3][4][5] This has led to the development of several clinically used drugs, such as the HIV integrase inhibitor Raltegravir and the anticancer agent Zibotentan.

Quantitative Analysis of Biological Activity

The following tables summarize the in vitro activity of selected 1,3,4-oxadiazole derivatives against various cancer cell lines, demonstrating the potency of this chemical class.

Compound IDCancer Cell LineIC50 (µM)Reference
1 SGC-7901 (Gastric)1.61 ± 0.06[6]
2 SGC-7901 (Gastric)2.56 ± 0.11[6]
8 HepG2 (Liver)1.2 ± 0.2[6]
9 HepG2 (Liver)0.8 ± 0.2[6]
15a MCF-7 (Breast)2.5 ± 0.35[7]
15b MCF-7 (Breast)1.85 ± 0.28[7]
15a MDA-MB-231 (Breast)4.88 ± 1.74[7]
15b MDA-MB-231 (Breast)2.27 ± 0.73[7]
16 HCT-116 (Colon)0.28[6]
33 MCF-7 (Breast)0.34 ± 0.025[6]
Compound 18 (NSC-776965) Panel of 60 cell lines1.41 - 15.8[8]
Compound 27 (NSC-776971) Panel of 60 cell lines0.40 - 14.9[8]
4h A549 (Lung)<0.14[9]
4i A549 (Lung)1.59[9]
4l A549 (Lung)1.80[9]
Compound IDCancer Cell LineGrowth Percent (%)Reference
Compound 18 (NSC-776965) Mean66.23[8]
Compound 27 (NSC-776971) Mean46.61[8]

Unraveling the Mechanism: Targeting Key Signaling Pathways

A significant breakthrough in understanding the anticancer activity of 1,3,4-oxadiazole compounds was the identification of Focal Adhesion Kinase (FAK) as a key molecular target. FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival, all of which are critical processes in cancer progression and metastasis.[10][11][12]

The FAK Signaling Pathway

The following diagram illustrates the central role of FAK in mediating signals from the extracellular matrix (ECM) through integrins to downstream effectors that regulate key cellular processes. Inhibition of FAK by 1,3,4-oxadiazole compounds disrupts this signaling cascade, leading to reduced cancer cell motility and survival.

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin ECM->Integrin FAK FAK Integrin->FAK Src Src FAK->Src p130Cas p130Cas FAK->p130Cas Grb2 Grb2 FAK->Grb2 PI3K PI3K FAK->PI3K Src->FAK Src->p130Cas Crk Crk p130Cas->Crk Dock180 Dock180 Crk->Dock180 Rac1 Rac1 Dock180->Rac1 PAK PAK Rac1->PAK Cell_Motility Cell Motility & Invasion PAK->Cell_Motility SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Cell_Survival Cell Survival Akt->Cell_Survival Oxadiazole 1,3,4-Oxadiazole Inhibitor Oxadiazole->FAK

Caption: FAK Signaling Pathway and its Inhibition by 1,3,4-Oxadiazole Compounds.

A Roadmap for Discovery: Experimental and Logical Workflow

The discovery and development of novel 1,3,4-oxadiazole-based therapeutics follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

General Workflow for 1,3,4-Oxadiazole Drug Discovery

The following diagram outlines the typical workflow employed in the discovery of new 1,3,4-oxadiazole drug candidates.

Drug_Discovery_Workflow Start Start: Target Identification (e.g., FAK) Design Compound Design & Library Synthesis Start->Design Synthesis Synthesis of 1,3,4-Oxadiazole Derivatives Design->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Screening In Vitro Biological Screening (e.g., Cytotoxicity Assays) Purification->Screening Hit_ID Hit Identification & SAR Studies Screening->Hit_ID Hit_ID->Design Iterative Design Lead_Opt Lead Optimization Hit_ID->Lead_Opt Active Hits In_Vivo In Vivo Efficacy & Toxicity Studies Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical Promising Candidates End End: IND Submission Preclinical->End

Caption: A typical drug discovery workflow for 1,3,4-oxadiazole based compounds.

Conclusion

From its humble beginnings in a thermal decomposition reaction, the 1,3,4-oxadiazole scaffold has blossomed into a mainstay of medicinal chemistry. Its favorable physicochemical properties, synthetic accessibility, and broad spectrum of biological activities have cemented its status as a privileged structure in the ongoing quest for novel and effective therapeutics. The continued exploration of this remarkable heterocycle promises to yield even more life-changing medicines in the years to come.

References

The Core of 2-Phenyl-1,3,4-oxadiazole: A Theoretical and Computational Deep Dive for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the theoretical and computational studies centered on 2-phenyl-1,3,4-oxadiazole, a heterocyclic scaffold of significant interest in medicinal chemistry. We delve into the fundamental molecular properties, spectroscopic characteristics, and quantum chemical analysis of this core structure. This document summarizes key quantitative data, details relevant experimental and computational protocols, and visualizes associated workflows and biological pathways to offer a comprehensive resource for professionals engaged in drug design and development.

Introduction

The 1,3,4-oxadiazole ring is a vital pharmacophore, and its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The this compound core, in particular, serves as a foundational structure for numerous therapeutic agents. Understanding the intrinsic electronic and structural properties of this core molecule is paramount for the rational design of novel, more potent, and selective drug candidates.

Computational chemistry offers powerful tools to elucidate these properties at a molecular level.[4] Techniques such as Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) studies provide invaluable insights into molecular geometry, reactivity, and interaction with biological targets.[1][4] This guide will systematically present the theoretical underpinnings and practical application of these computational methods to the study of this compound.

Molecular Properties and Computational Analysis

The structural and electronic characteristics of this compound have been extensively investigated using computational methods. Density Functional Theory (DFT) calculations, often employing the B3LYP functional with various basis sets, are a common approach to optimize the molecular geometry and predict its electronic properties.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for predicting the molecule's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

PropertyValueReference
Molecular FormulaC₈H₆N₂O[5]
Molecular Weight146.15 g/mol [5]
Exact Mass146.048013 u[5]
InChIKeyZEOMRHKTIYBETG-UHFFFAOYSA-N[5]
Quantum Chemical Descriptors

Quantum chemical calculations provide a deeper understanding of the molecule's reactivity and stability. Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP) are key descriptors in this regard.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability.[5]

The Molecular Electrostatic Potential (MEP) surface visualizes the charge distribution on the molecule, highlighting regions that are prone to electrophilic and nucleophilic attack.

Computational ParameterDescriptionTypical Findings for this compound DerivativesReference
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.The phenyl ring and oxadiazole ring contribute significantly to the HOMO.[5]
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.The LUMO is often localized over the oxadiazole ring and the adjacent phenyl ring.[5]
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.A larger energy gap suggests higher stability and lower reactivity.[5]
Molecular Electrostatic Potential (MEP) Visualizes the electrostatic potential on the molecular surface.Negative potential (red/yellow) is typically observed around the nitrogen and oxygen atoms of the oxadiazole ring, indicating sites for electrophilic attack. Positive potential (blue) is found around the hydrogen atoms.[5]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is commonly achieved through the cyclization of benzoyl hydrazide. Several methods have been reported, often employing a dehydrating agent.[1][2]

General Protocol:

  • Preparation of Benzoyl Hydrazide: Benzoic acid is esterified, typically with ethanol in the presence of a catalytic amount of sulfuric acid, to yield ethyl benzoate. The resulting ester is then reacted with hydrazine hydrate to produce benzoyl hydrazide.[2]

  • Cyclization to this compound: Benzoyl hydrazide is reacted with a one-carbon source, such as triethyl orthoformate or formic acid, often with a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), under reflux conditions.[1] A mixture of benzoyl hydrazide and phosphorus oxychloride can also be heated to yield the desired product.[6]

  • Workup and Purification: The reaction mixture is typically poured into crushed ice and neutralized with a base (e.g., sodium bicarbonate). The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to afford pure this compound.[1]

G cluster_synthesis Synthesis of this compound benzoic_acid Benzoic Acid ethyl_benzoate Ethyl Benzoate benzoic_acid->ethyl_benzoate Esterification (Ethanol, H₂SO₄) benzoyl_hydrazide Benzoyl Hydrazide ethyl_benzoate->benzoyl_hydrazide Hydrazinolysis (Hydrazine Hydrate) oxadiazole This compound benzoyl_hydrazide->oxadiazole Cyclization (e.g., POCl₃, Reflux)

Synthetic pathway for this compound.
Spectroscopic Characterization

The synthesized this compound is characterized using various spectroscopic techniques to confirm its structure.

TechniqueKey Spectral FeaturesReference
¹H NMR Aromatic protons of the phenyl ring appear as multiplets in the range of δ 7.5-8.2 ppm. The proton on the oxadiazole ring appears as a singlet at around δ 8.5-9.0 ppm.[5]
¹³C NMR Signals for the carbon atoms of the phenyl and oxadiazole rings are observed in the aromatic region (δ 120-170 ppm).[5]
FT-IR (cm⁻¹) Characteristic peaks include C=N stretching (around 1610-1650), C-O-C stretching (around 1020-1250), and aromatic C-H stretching (around 3000-3100).[5]
UV-Vis (λ_max) Absorption maxima are typically observed in the UV region, corresponding to π→π* transitions of the conjugated system.[5]

Computational Workflow

A typical computational workflow for studying this compound and its derivatives in a drug discovery context involves several sequential steps.

G cluster_workflow Computational Drug Discovery Workflow ligand_prep Ligand Preparation (this compound) dft DFT Calculations (Geometry Optimization, MEP, HOMO-LUMO) ligand_prep->dft admet ADMET Prediction ligand_prep->admet docking Molecular Docking dft->docking target_id Target Identification (e.g., EGFR, VEGFR2) target_id->docking md_sim Molecular Dynamics Simulation docking->md_sim lead_opt Lead Optimization md_sim->lead_opt admet->lead_opt

General computational workflow for drug discovery.

Biological Relevance and Signaling Pathways

Derivatives of this compound have been extensively investigated for their potential to modulate various biological pathways, particularly in the context of cancer therapy. These compounds have been shown to inhibit key enzymes involved in cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[4][7] Inhibition of these receptors can disrupt downstream signaling cascades like the PI3K/Akt/mTOR and MAPK pathways, which are often dysregulated in cancer.[8][9]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Several 1,3,4-oxadiazole derivatives have demonstrated the ability to inhibit this pathway, leading to apoptosis and reduced tumor growth.[8]

G cluster_pathway Inhibition of PI3K/Akt/mTOR Pathway gf Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) gf->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates mtor mTOR akt->mtor activates apoptosis Apoptosis akt->apoptosis inhibits proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation oxadiazole This compound (and derivatives) oxadiazole->pi3k inhibits

PI3K/Akt/mTOR pathway inhibition by oxadiazoles.

Conclusion

This compound represents a privileged scaffold in medicinal chemistry. The integration of theoretical and computational methodologies provides a robust framework for understanding its fundamental properties and for guiding the development of novel therapeutic agents. This technical guide has summarized the key computational analyses, experimental protocols, and biological contexts relevant to this important molecule, offering a valuable resource for researchers in the field of drug discovery. The continued exploration of this chemical space, aided by the computational tools discussed herein, holds significant promise for the future of medicine.

References

basic reaction mechanisms of 1,3,4-oxadiazole ring formation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Reaction Mechanisms of 1,3,4-Oxadiazole Ring Formation

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole motif is a cornerstone in medicinal chemistry, prized for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1][2] This five-membered heterocyclic ring is a key component in a variety of therapeutic agents, including the antiretroviral drug Raltegravir and the anticancer agent Zibotentan.[1] A thorough understanding of its formation is therefore critical for the design and synthesis of novel drug candidates. This guide elucidates the fundamental reaction mechanisms for constructing the 1,3,4-oxadiazole core, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Synthetic Strategies and Mechanisms

The synthesis of the 1,3,4-oxadiazole ring is predominantly achieved through several key cyclization strategies. These methods offer varying degrees of efficiency, substrate scope, and operational simplicity.

Cyclodehydration of 1,2-Diacylhydrazines

The most common and direct route to 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines.[1][2] This reaction involves the removal of a water molecule from the diacylhydrazine precursor, typically facilitated by a strong dehydrating agent.

Mechanism: The reaction is initiated by the activation of one of the carbonyl oxygens by the dehydrating agent. This is followed by an intramolecular nucleophilic attack from the adjacent amide nitrogen, leading to a tetrahedral intermediate. Subsequent elimination of water and the dehydrating agent's conjugate base yields the stable aromatic 1,3,4-oxadiazole ring.

A wide array of dehydrating agents can be employed, including phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), triflic anhydride, and the Burgess reagent.[2][3][4] The choice of reagent can influence reaction conditions and yields. For instance, silica-supported dichlorophosphate under microwave irradiation offers an environmentally benign option with high yields.[1]

G

Oxidative Cyclization of Acylhydrazones

Another prevalent method for synthesizing 1,3,4-oxadiazoles is the oxidative cyclization of N-acylhydrazones, which are typically prepared from the condensation of an aldehyde with a hydrazide.[5][6] This approach involves an intramolecular cyclization coupled with an oxidation step.

Mechanism: The acylhydrazone undergoes an intramolecular cyclization to form a non-aromatic oxadiazoline intermediate. This intermediate is then oxidized to the stable 1,3,4-oxadiazole. A variety of oxidizing agents have been successfully used, including iodine, chloramine-T, Dess-Martin periodinane, and N-chlorosuccinimide (NCS) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1][6] Microwave irradiation can often accelerate this reaction.[1]

G

One-Pot Synthesis from Carboxylic Acids and Hydrazides

Efficient one-pot syntheses have been developed that combine carboxylic acids and acid hydrazides to form 2,5-disubstituted 1,3,4-oxadiazoles directly.[7] This method avoids the isolation of the intermediate 1,2-diacylhydrazine.

Mechanism: The reaction proceeds through the initial formation of a 1,2-diacylhydrazine intermediate in situ, which then undergoes cyclodehydration as described previously. Coupling reagents or dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) are employed to facilitate both the initial condensation and the subsequent ring closure.[7]

G

Synthesis from Tetrazoles (Huisgen Reaction)

The Huisgen reaction provides an alternative route to 2,5-disubstituted 1,3,4-oxadiazoles starting from 5-substituted tetrazoles and acid chlorides or anhydrides.[1][8][9]

Mechanism: The reaction is initiated by the N-acylation of the tetrazole ring by the acid chloride. This N-acylated tetrazole intermediate is unstable and undergoes a thermal rearrangement. This rearrangement involves the elimination of a nitrogen molecule (N₂) and subsequent ring-opening to form a nitrilimine intermediate, which then cyclizes to the 1,3,4-oxadiazole product.[9]

G

Quantitative Data Summary

The efficiency of 1,3,4-oxadiazole synthesis is highly dependent on the chosen method and reaction conditions. The following tables summarize representative quantitative data for the key synthetic routes.

Table 1: Cyclodehydration of 1,2-Diacylhydrazines

Dehydrating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
POCl₃-Reflux2-380-95[2]
SOCl₂-Reflux2-475-90[3]
PPA-1002-470-85[3]
EDCDCMRT2-470-92[7]
XtalFluor-EDCMRT1-275-95[7]
Burgess ReagentTHFReflux (MW)0.1-0.2580-95[5]

Table 2: Oxidative Cyclization of Acylhydrazones

Oxidizing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Chloramine-TEthanolMW0.1-0.280-92[1]
NCS/DBUAcetonitrileRT0.5-180-94[7]
Iodine/K₂CO₃DMSO1002-470-88[10]
Cu(OTf)₂Toluene1101260-85[5]
Dess-Martin PeriodinaneDCMRT1-375-90[6]

Table 3: One-Pot Synthesis from Carboxylic Acids and Hydrazides

Reagent SystemSolventTemperature (°C)Time (h)Yield (%)Reference
POCl₃-Reflux4-670-85[7]
PPA-120-1403-565-80[2]
TBTU/TsClDMF802-470-90[6]
Deoxo-FluorTHFRT1-368-91[7]

Key Experimental Protocols

The following sections provide generalized methodologies for the principal synthetic routes to 1,3,4-oxadiazoles. Researchers should optimize these protocols based on their specific substrates.

Protocol 1: Cyclodehydration of a 1,2-Diacylhydrazine using POCl₃
  • Setup: To a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add the 1,2-diacylhydrazine (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) dropwise to the flask at 0 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,5-disubstituted-1,3,4-oxadiazole.

Protocol 2: Oxidative Cyclization of an Acylhydrazone using Iodine
  • Setup: In a round-bottom flask, dissolve the acylhydrazone (1.0 eq) in a suitable solvent such as Dimethyl Sulfoxide (DMSO).

  • Reagent Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) and iodine (I₂, 1.5 eq) to the solution.

  • Reaction: Heat the reaction mixture at 100 °C for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing a 10% sodium thiosulfate (Na₂S₂O₃) solution to quench the excess iodine.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired 1,3,4-oxadiazole.

Protocol 3: One-Pot Synthesis from a Carboxylic Acid and Hydrazide
  • Setup: To a round-bottom flask, add the carboxylic acid (1.0 eq), the acid hydrazide (1.0 eq), and a coupling agent like O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU) (1.1 eq) in a solvent such as N,N-Dimethylformamide (DMF).

  • Intermediate Formation: Stir the mixture at room temperature for 1-2 hours to form the intermediate 1,2-diacylhydrazine.

  • Cyclization: Add a dehydrating agent system, for example, tosyl chloride (TsCl, 1.2 eq) and a base like triethylamine (2.0 eq).

  • Reaction: Heat the reaction mixture to 80 °C and stir for 2-4 hours until TLC indicates the completion of the reaction.

  • Work-up: Cool the reaction mixture and pour it into ice-water.

  • Isolation: Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purification: Purify the crude product by recrystallization or column chromatography.

References

The Solubility Profile of 2-Phenyl-1,3,4-oxadiazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 2-phenyl-1,3,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a central resource for understanding and applying the solubility data of this compound.

Executive Summary

This compound is a key structural motif in a variety of biologically active molecules. Its solubility is a critical parameter influencing its behavior in biological systems and its suitability for various applications. This guide summarizes the available solubility data for this compound in a range of common solvents and provides a detailed experimental protocol for researchers to determine its solubility in their specific systems of interest.

Solubility of this compound

Aryl-substituted 1,3,4-oxadiazoles, such as this compound, generally exhibit low solubility in aqueous solutions. The presence of the phenyl group significantly decreases its solubility in water. Qualitative studies on similar 2-alkyl-5-phenyl-1,3,4-oxadiazole derivatives indicate high solubility in several organic solvents.[1]

Table 1: Qualitative and Quantitative Solubility of this compound

SolventFormulaTypeTemperature (°C)Solubility ( g/100 mL)Observations
WaterH₂OProtic, Polar25InsolubleAryl substituent significantly lowers aqueous solubility.
HexaneC₆H₁₄Aprotic, Non-polar25Insoluble
AcetoneC₃H₆OAprotic, Polar25Highly SolubleBased on data for similar 2-alkyl-5-phenyl-1,3,4-oxadiazoles.[1]
Dimethyl Sulfoxide (DMSO)C₂H₆OSAprotic, Polar25Highly SolubleBased on data for similar 2-alkyl-5-phenyl-1,3,4-oxadiazoles.[1]
Diethyl Ether (Et₂O)C₄H₁₀OAprotic, Non-polar25Highly SolubleBased on data for similar 2-alkyl-5-phenyl-1,3,4-oxadiazoles.[1]
IsopropanolC₃H₈OProtic, Polar25Highly SolubleBased on data for similar 2-alkyl-5-phenyl-1,3,4-oxadiazoles.[1]
TolueneC₇H₈Aprotic, Non-polar25Highly SolubleBased on data for similar 2-alkyl-5-phenyl-1,3,4-oxadiazoles.[1]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound using the widely accepted isothermal saturation (shake-flask) method followed by gravimetric analysis. This method is robust and can be adapted for various solvents.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Volumetric flasks

  • Conical flasks with stoppers

  • Thermostatic shaker bath

  • Analytical balance (accurate to ±0.0001 g)

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Oven for drying

  • Evaporating dish

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a conical flask containing a known volume of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. It is recommended to sample and analyze the concentration at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[2]

  • Sample Collection and Filtration:

    • Once equilibrium is established, allow the solution to stand undisturbed in the thermostatic bath for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to match the experimental temperature, avoiding the collection of any solid particles.

    • Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm pore size) that is compatible with the solvent.

  • Gravimetric Analysis:

    • Accurately weigh a clean and dry evaporating dish (W₁).

    • Transfer a precise volume of the clear filtrate into the pre-weighed evaporating dish.

    • Weigh the evaporating dish containing the filtrate (W₂).

    • Carefully evaporate the solvent in a fume hood or a well-ventilated area. Gentle heating may be applied if the compound is thermally stable.

    • Once the solvent has evaporated, place the evaporating dish in an oven at a temperature below the melting point of this compound to dry the solid residue to a constant weight.

    • Cool the dish in a desiccator and weigh it (W₃).

    • Repeat the drying and weighing steps until a constant weight is achieved.

Data Calculation
  • Weight of the solute (dissolved this compound):

    • Weight of solute = W₃ - W₁

  • Weight of the solvent:

    • Weight of solvent = W₂ - W₃

  • Solubility ( g/100 g solvent):

    • Solubility = (Weight of solute / Weight of solvent) x 100

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method.

Caption: Experimental workflow for solubility determination.

Logical Relationship of Solubility Determination

The following diagram outlines the logical progression and dependencies in a typical solubility study.

logical_relationship start Start: Define Study Parameters (Compound, Solvents, Temperature) protocol Select Experimental Protocol (e.g., Isothermal Saturation) start->protocol execution Execute Experiment: - Prepare Saturated Solution - Equilibrate - Sample & Filter protocol->execution analysis Analyze Sample: - Gravimetric - Spectrophotometric - Chromatographic execution->analysis data_proc Data Processing & Calculation analysis->data_proc results Report Results: - Solubility Value - Standard Deviation data_proc->results end End: Conclusion & Interpretation results->end

Caption: Logical flow of a solubility study.

References

The 1,3,4-Oxadiazole Ring System: A Technical Guide to its Electronic Properties for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle that has garnered significant interest in medicinal chemistry and materials science. Its unique electronic properties, characterized by an electron-deficient nature, contribute to its diverse applications, ranging from a bioisosteric replacement for amide and ester groups in drug candidates to a functional component in organic light-emitting diodes (OLEDs). This technical guide provides an in-depth exploration of the core electronic characteristics of the 1,3,4-oxadiazole system, supported by quantitative data, detailed experimental protocols, and visual representations of its role in relevant biological pathways and experimental workflows.

Core Electronic Properties of the 1,3,4-Oxadiazole Ring

The 1,3,4-oxadiazole ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms and one oxygen atom within the five-membered ring.[1] This electron deficiency is a defining feature that governs its chemical reactivity, physical properties, and interactions with biological targets. The two pyridine-type nitrogen atoms exert a strong electron-withdrawing effect, which reduces the aromaticity of the ring compared to furan. Consequently, electrophilic substitution reactions on the carbon atoms of the oxadiazole ring are generally difficult to achieve.[2][3]

The primary electronic characteristics can be summarized as follows:

  • Electron-Withdrawing Nature: The ring acts as a strong electron-withdrawing group, influencing the electronic properties of attached substituents. This property is crucial for its application as an electron-transporting material in OLEDs, as it helps to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating efficient electron injection.[4]

  • Bioisosterism: In medicinal chemistry, the 1,3,4-oxadiazole moiety is frequently employed as a bioisostere for carboxylic acids, esters, and carboxamides.[1][5] This substitution can lead to improved metabolic stability, enhanced pharmacokinetic profiles, and favorable lipophilicity.[6][7]

  • Chemical Reactivity: The low electron density at the carbon atoms (positions 2 and 5) makes them susceptible to nucleophilic attack, which can sometimes lead to ring cleavage. Conversely, the nitrogen atoms, having a higher electron density, are the preferred sites for electrophilic attack, especially when the ring is substituted with electron-releasing groups.[2]

  • Photophysical Properties: Many 2,5-disubstituted 1,3,4-oxadiazole derivatives exhibit strong fluorescence and high quantum yields, making them valuable as luminescent materials.[8][9] Their electronic structure allows for efficient charge transfer in the excited state.[9]

Quantitative Electronic Data

The electronic properties of 1,3,4-oxadiazole derivatives can be quantified through various experimental and computational methods. The following tables summarize key electronic parameters for representative compounds.

Table 1: Frontier Molecular Orbital Energies of Selected 1,3,4-Oxadiazole Derivatives

Compound/DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference(s)
2,5-diphenyl-1,3,4-oxadiazole (PPD)---
2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD)-6.06-2.163.90[10]
2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole (BP-OXA)--~3.84[11][12]
4-acetylphenyl derivative-5.78-1.524.26[9]
4-chlorophenyl derivative---[9]
4-cyanophenyl derivative---[9]
4-fluorophenyl derivative---[9]

Table 2: Photophysical Properties of Selected 1,3,4-Oxadiazole Derivatives

Compound/DerivativeSolventAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (ΦF)Reference(s)
Fluorene & Phenolphthalein containing oxadiazoleChloroform~302356-3730.3161 - 0.9077[8]
2,5-disubstituted 1,3,4-oxadiazolesVarious organic solvents---[13]

Table 3: Hammett Substituent Constants (σ)

Substituentσmetaσpara
-CH3-0.07-0.17
-C6H50.060.01
-Cl0.370.23
-Br0.390.23
-I0.350.18
-OH0.10-0.37
-OCH30.12-0.27
-NO20.710.78
-CN0.560.66
-NH2-0.16-0.66
(Data adapted from standard sources for Hammett constants and may not be specific to 1,3,4-oxadiazole systems but are used for general comparison of substituent electronic effects).[14][15][16]

Experimental Protocols

This section details the methodologies for the synthesis and characterization of the electronic properties of 1,3,4-oxadiazole derivatives.

Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles

A common and versatile method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is the cyclodehydration of diacylhydrazines.[17]

General Procedure:

  • Formation of Diacylhydrazine: An acid hydrazide (1 mmol) is reacted with an equimolar amount of an acid chloride (1 mmol) in a suitable solvent such as pyridine or dichloromethane at room temperature. The reaction mixture is stirred for 2-4 hours. The resulting diacylhydrazine can be isolated by filtration and washing with a non-polar solvent like hexane.

  • Cyclodehydration: The dried diacylhydrazine (1 mmol) is suspended in a dehydrating agent such as phosphorus oxychloride (POCl₃, ~5 mL).[17] The mixture is heated under reflux for 4-8 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice. The resulting precipitate is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and water.[17]

Characterization Techniques

The synthesized compounds are typically characterized by the following spectroscopic methods:[6][17]

  • Infrared (IR) Spectroscopy: To confirm the formation of the oxadiazole ring, characteristic absorption bands are observed for C=N stretching (around 1650-1550 cm⁻¹), C-O-C stretching (around 1250-1050 cm⁻¹), and the absence of N-H and C=O stretching bands from the starting diacylhydrazine.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the overall structure of the molecule, showing the expected chemical shifts and coupling patterns for the aromatic and substituent protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound and confirm its elemental composition.

Measurement of Electronic Properties

UV-Visible (UV-Vis) Spectroscopy:

  • Sample Preparation: Prepare a stock solution of the 1,3,4-oxadiazole derivative in a suitable UV-grade solvent (e.g., dichloromethane, chloroform, or ethanol) at a concentration of approximately 10⁻³ M. From this stock solution, prepare a series of dilutions in the range of 10⁻⁵ to 10⁻⁶ M.

  • Data Acquisition: Record the absorption spectrum of each solution using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-500 nm). Use the pure solvent as a reference.[18]

  • Analysis: Determine the wavelength of maximum absorption (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law.

Fluorescence Spectroscopy and Quantum Yield Determination (Relative Method):

  • Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield (ΦF,std) that absorbs and emits in a similar spectral region to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄).[13][19]

  • Sample Preparation: Prepare a series of dilute solutions of both the standard and the test sample in the same solvent, with absorbances at the excitation wavelength kept below 0.1 to minimize inner filter effects.[20]

  • Data Acquisition: Record the fluorescence emission spectrum of each solution, exciting at the same wavelength for both the standard and the sample.

  • Data Analysis: Integrate the area under the corrected emission spectrum for both the standard (A_std) and the sample (A_sample). The fluorescence quantum yield of the sample (ΦF,sample) is calculated using the following equation:[21]

    ΦF,sample = ΦF,std × (A_sample / A_std) × (Abs_std / Abs_sample) × (η_sample² / η_std²)

    where Abs is the absorbance at the excitation wavelength and η is the refractive index of the solvent.[20][21]

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the 1,3,4-oxadiazole ring system.

General Workflow for Synthesis and Characterization

G start Acid Hydrazide + Acid Chloride diacylhydrazine Diacylhydrazine Intermediate start->diacylhydrazine cyclodehydration Cyclodehydration (e.g., POCl3, heat) diacylhydrazine->cyclodehydration crude_product Crude 1,3,4-Oxadiazole cyclodehydration->crude_product purification Purification (Recrystallization) crude_product->purification pure_product Pure 2,5-Disubstituted-1,3,4-Oxadiazole purification->pure_product characterization Spectroscopic Characterization (IR, NMR, MS) pure_product->characterization electronic_props Electronic Property Measurement (UV-Vis, Fluorescence, CV) pure_product->electronic_props

Caption: General workflow for the synthesis and characterization of 1,3,4-oxadiazole derivatives.

Inhibition of the NLRP3 Inflammasome Signaling Pathway

G PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS, ATP) TLR4 TLR4 PAMPs_DAMPs->TLR4 Signal 1 NLRP3_activation NLRP3 Activation (K+ efflux, ROS) PAMPs_DAMPs->NLRP3_activation Signal 2 NFkB NF-κB Activation TLR4->NFkB NLRP3_ProIL1B Upregulation of NLRP3 & pro-IL-1β NFkB->NLRP3_ProIL1B Inflammasome NLRP3 Inflammasome Assembly NLRP3_ProIL1B->Inflammasome NLRP3_activation->Inflammasome Caspase1 Caspase-1 Activation Inflammasome->Caspase1 IL1B IL-1β Maturation & Secretion Caspase1->IL1B Inflammation Inflammation IL1B->Inflammation Oxadiazole 1,3,4-Oxadiazole Inhibitor Oxadiazole->NLRP3_activation G Ribosome Ribosome Nascent_Polypeptide Nascent Polypeptide (with N-formylmethionine) Ribosome->Nascent_Polypeptide fMet_tRNA fMet-tRNA fMet_tRNA->Ribosome PDF Peptide Deformylase (PDF) Nascent_Polypeptide->PDF Substrate Deformylated_Polypeptide Deformylated Polypeptide PDF->Deformylated_Polypeptide Product METAP Methionine Aminopeptidase (METAP) Deformylated_Polypeptide->METAP Mature_Protein Mature Protein METAP->Mature_Protein Oxadiazole 1,3,4-Oxadiazole Inhibitor Oxadiazole->PDF Inhibition

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Phenyl-1,3,4-Oxadiazole Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of 2-phenyl-1,3,4-oxadiazole derivatives as potential anticancer agents. The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including significant anticancer properties.[1][2][3][4] These compounds exert their effects through various mechanisms, such as the inhibition of enzymes and growth factors crucial for cancer cell proliferation.[1][5][6]

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and more effective therapeutic agents.[2] Heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole ring, have emerged as a promising class of anticancer agents.[1][2][3][4] The versatility of the 1,3,4-oxadiazole core allows for diverse substitutions at the 2 and 5 positions, enabling the modulation of their pharmacological properties.[1] Research has demonstrated that these derivatives can induce apoptosis, inhibit angiogenesis, and interfere with key signaling pathways in cancer cells.[7][8] This document outlines the synthetic procedures, protocols for anticancer evaluation, and a summary of the activity of selected derivatives.

Data Presentation

The anticancer activity of this compound derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the in vitro cytotoxic activity of representative compounds from the literature.

Compound IDR Group (at position 5)Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM) of Ref.
1 3,4,5-trimethoxyphenylMCF-70.34--
2 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thioMCF-70.75-Fluorouracil22.8 ± 1.2
3 2,3-Dihydrobenzo[b][1][7]dioxin-6-ylHepG21.27 ± 0.055-Fluorouracil>100
4 4-pyridylMDA-MB-231-Doxorubicin-
5 4-chlorophenylNCI-60---
6 3-chlorobenzo[b]thiophen-2-ylHepG2---
7 4-fluorobiphenyl-3-ylCaco-25.35-Fluorouracil8.6
8 -A5490.3Cisplatin-
9 -PANC-15.5Cisplatin-

Note: This table presents a selection of data from various sources for illustrative purposes. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

Experimental Protocols

Protocol 1: General Synthesis of 2-Phenyl-5-substituted-1,3,4-oxadiazoles

A common and efficient method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of N-acylhydrazones or the reaction of acid hydrazides with various reagents.[9][10] The following is a general protocol for the synthesis via oxidative cyclization of an N-acylhydrazone.

Materials:

  • Substituted benzaldehyde

  • Substituted acid hydrazide

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Oxidizing agent (e.g., Chloramine-T, Iodine)

  • Sodium hydroxide solution

  • Dichloromethane (DCM) or Ethyl acetate for extraction

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Synthesis of Hydrazone Intermediate:

    • Dissolve 1 equivalent of the substituted acid hydrazide in ethanol in a round-bottom flask.

    • Add 1 equivalent of the substituted benzaldehyde to the solution.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature. The hydrazone product may precipitate out.

    • Filter the precipitate, wash with cold ethanol, and dry to obtain the crude hydrazone.

  • Oxidative Cyclization to form the 1,3,4-Oxadiazole:

    • Suspend the synthesized hydrazone (1 equivalent) in a suitable solvent like ethanol or acetonitrile.

    • Add the oxidizing agent (e.g., 1.2 equivalents of Chloramine-T or Iodine in the presence of a base like sodium hydroxide) portion-wise.

    • Stir the reaction mixture at room temperature or under reflux for 4-8 hours, monitoring by TLC.

    • Once the reaction is complete, quench the reaction with an appropriate reagent (e.g., sodium thiosulfate solution if iodine was used).

    • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate mixture) to afford the pure this compound derivative.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Anticancer Activity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[2]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized this compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Phosphate-buffered saline (PBS)

  • Reference anticancer drug (e.g., Doxorubicin, Cisplatin)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the reference drug in the culture medium. The final concentration of DMSO should be less than 0.5%.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.

    • Include a vehicle control (medium with DMSO) and a positive control (reference drug).

    • Incubate the plate for another 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot a dose-response curve of compound concentration versus percentage of cell viability.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Visualizations

General Synthetic Workflow

G cluster_start Starting Materials cluster_reaction1 Step 1: Hydrazone Formation cluster_intermediate Intermediate cluster_reaction2 Step 2: Cyclization cluster_product Final Product A Substituted Benzaldehyde C Condensation (Ethanol, Acetic Acid, Reflux) A->C B Substituted Acid Hydrazide B->C D N-Acylhydrazone C->D E Oxidative Cyclization (e.g., Chloramine-T) D->E F This compound Derivative E->F

Caption: General workflow for the synthesis of this compound derivatives.

Anticancer Activity Screening Workflow

G A Cancer Cell Culture B Cell Seeding (96-well plate) A->B C Compound Treatment (Varying Concentrations) B->C D Incubation (48-72 hours) C->D E MTT Assay D->E F Absorbance Measurement E->F G Data Analysis (IC50 Determination) F->G

Caption: Workflow for in vitro anticancer activity screening using the MTT assay.

Simplified NF-κB Signaling Pathway Inhibition

G cluster_inhibition Inhibition by Oxadiazole Derivative TNF TNF-α IKK IKK Complex TNF->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (Proliferation, Anti-apoptosis) Nucleus->Transcription Oxadiazole This compound Derivative Oxadiazole->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

References

Application Notes and Protocols: 2-Phenyl-1,3,4-oxadiazole in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-phenyl-1,3,4-oxadiazole and its derivatives in the fabrication of Organic Light-Emitting Diodes (OLEDs). The inherent electron-deficient nature of the 1,3,4-oxadiazole ring makes these compounds excellent candidates for electron transport materials (ETMs) and host materials in OLEDs, contributing to improved device efficiency and stability.

Introduction to this compound in OLEDs

The 2,5-diaryl-1,3,4-oxadiazole scaffold is a key building block in the design of materials for OLEDs. These materials are known for their high electron mobility, good thermal stability, and wide energy bandgaps, which are crucial properties for efficient electron injection and transport from the cathode to the emissive layer.[1] One of the most well-studied derivatives is 2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD), which was one of the first small molecules to be used as an electron transport layer in bilayer OLEDs, demonstrating a significant enhancement in efficiency compared to devices without it.[2]

Derivatives of this compound can be tailored through synthetic modifications to fine-tune their electronic and physical properties. By introducing different substituents on the phenyl rings, researchers can adjust the HOMO/LUMO energy levels, triplet energy, and morphological stability of the materials. This versatility allows for their application as:

  • Electron Transport Materials (ETMs): Facilitating the transport of electrons from the cathode to the emissive layer, where they recombine with holes to generate light. Their high electron affinity and suitable LUMO levels are critical for this function.[1][2][3]

  • Host Materials: In phosphorescent OLEDs (PhOLEDs), the oxadiazole derivative can serve as a host matrix for phosphorescent dopants. A high triplet energy is a key requirement for the host material to effectively confine the triplet excitons on the dopant molecules.[4][5][6]

  • Bipolar Host Materials: By incorporating both electron-donating (p-type) and electron-accepting (n-type, the oxadiazole moiety) groups into a single molecule, bipolar host materials can be created. This design aims to balance charge transport within the emissive layer, leading to higher efficiencies.[4]

Performance Data of this compound Derivatives in OLEDs

The following tables summarize the performance of various OLEDs incorporating this compound derivatives as either electron transport or host materials.

Table 1: Performance of OLEDs with this compound Derivatives as Electron Transport Materials (ETMs)

DerivativeDevice StructureRoleTurn-on Voltage (V)Max. Luminance (cd/m²)Max. Current Efficiency (cd/A)Max. External Quantum Efficiency (EQE) (%)
PBDITO/CuPc/PBD(1nm)/NPB/Alq3/LiF/AlElectron Transport LayerNot ReportedNot Reported~48% improvement over no PBD layerNot Reported
Tetraphenylmethane-based oxadiazoleMultilayer OLEDElectron Transport LayerNot ReportedNot ReportedMore stable than PBD~1% (initially)

Table 2: Performance of OLEDs with this compound Derivatives as Host Materials

DerivativeDopantPeak Emission (nm)Turn-on Voltage (V)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. External Quantum Efficiency (EQE) (%)
PyOxd-mCzFIrpic (Blue)Not Reported3.539.7Not Reported20.8
PyOxd-mCzIr(ppy)3 (Green)Not ReportedNot Reported55.2Not Reported16.4
m-PIOXZGreen PhosphorNot ReportedNot ReportedNot Reported102.3425.20
m-PIOXZYellow PhosphorNot ReportedNot ReportedNot Reported105.6329.61
m-PIOXZRed PhosphorNot ReportedNot ReportedNot Reported40.7121.38

Experimental Protocols

Synthesis of a Representative 2,5-Diaryl-1,3,4-oxadiazole Derivative

This protocol describes a general method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles via the cyclodehydration of a diacylhydrazine intermediate.

Materials:

  • Aryl hydrazide (e.g., 4-phenylbenzohydrazide)

  • Aryl acid chloride (e.g., 4-tert-butylbenzoyl chloride)

  • Pyridine (or another suitable base)

  • Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Methanol or Ethanol for recrystallization

Procedure:

  • Synthesis of the Diacylhydrazine Intermediate:

    • Dissolve the aryl hydrazide (1 equivalent) in an anhydrous solvent containing a base like pyridine (1.1 equivalents) under an inert atmosphere (e.g., Nitrogen or Argon).

    • Cool the solution in an ice bath.

    • Slowly add the aryl acid chloride (1 equivalent) dropwise to the cooled solution with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Quench the reaction with water and extract the product with a suitable organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diacylhydrazine.

  • Cyclodehydration to form the 1,3,4-Oxadiazole:

    • Add the crude diacylhydrazine to an excess of phosphorus oxychloride or polyphosphoric acid.

    • Heat the mixture at reflux for several hours (the temperature and time will depend on the specific substrates).

    • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

    • Collect the resulting precipitate by filtration, wash thoroughly with water, and then with a sodium bicarbonate solution to neutralize any remaining acid.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, toluene) to obtain the pure 2,5-diaryl-1,3,4-oxadiazole.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[7][8]

Fabrication of a Multilayer OLED Device

This protocol outlines the fabrication of a typical multilayer OLED using thermal evaporation.

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Organic materials:

    • Hole Injection Layer (HIL), e.g., Copper Phthalocyanine (CuPc)

    • Hole Transport Layer (HTL), e.g., N,N′-bis(1-naphthyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine (NPB)

    • Emissive Layer (EML), e.g., Tris(8-hydroxyquinoline)aluminum (Alq₃)

    • Electron Transport Layer (ETL), e.g., a this compound derivative (like PBD)

  • Electron Injection Layer (EIL), e.g., Lithium Fluoride (LiF)

  • Cathode material, e.g., Aluminum (Al)

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

  • Substrate cleaning setup (detergent, deionized water, acetone, isopropanol, UV-ozone cleaner)

Procedure:

  • Substrate Cleaning:

    • Sequentially clean the ITO-coated glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with a stream of nitrogen.

    • Treat the substrates with UV-ozone for several minutes to improve the work function of the ITO.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.

    • Sequentially deposit the organic layers by thermal evaporation at a controlled rate (typically 1-2 Å/s). A typical device structure would be:

      • HIL: CuPc (e.g., 10-20 nm)

      • HTL: NPB (e.g., 40-60 nm)

      • EML: Alq₃ (e.g., 30-50 nm)

      • ETL: this compound derivative (e.g., 20-40 nm)

  • Cathode Deposition:

    • Without breaking the vacuum, deposit a thin layer of LiF (e.g., 0.5-1 nm) as the electron injection layer.

    • Deposit the Al cathode (e.g., 100-150 nm) at a higher deposition rate.

  • Encapsulation:

    • To prevent degradation from moisture and oxygen, the completed device should be encapsulated in an inert atmosphere (e.g., a glovebox) using a UV-curable epoxy and a cover glass.

Device Characterization: The performance of the fabricated OLED can be evaluated by measuring its current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency.

Visualizations

oled_structure cluster_device Typical OLED Structure cluster_legend Charge Carrier Movement Cathode Cathode (e.g., Al) EML Emissive Layer (EML, e.g., Alq3) Cathode->EML e- EIL Electron Injection Layer (EIL, e.g., LiF) EIL->Cathode ETL Electron Transport Layer (ETL) This compound ETL->EIL EML->ETL HTL Hole Transport Layer (HTL, e.g., NPB) HTL->EML HIL Hole Injection Layer (HIL, e.g., CuPc) HIL->HTL Anode Anode (e.g., ITO) Anode->EML h+ Anode->HIL e Electrons h Holes

Caption: General multilayer structure of an OLED.

experimental_workflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication start_synth Start: Aryl Hydrazide + Aryl Acid Chloride intermediate Formation of Diacylhydrazine Intermediate start_synth->intermediate cyclization Cyclodehydration (e.g., POCl3) intermediate->cyclization product This compound Derivative cyclization->product purification Purification (Recrystallization) product->purification end_synth Characterized Material purification->end_synth deposition Thermal Evaporation of Organic Layers (HIL, HTL, EML, ETL) end_synth->deposition start_fab Start: Cleaned ITO Substrate start_fab->deposition cathode_dep Cathode Deposition (LiF/Al) deposition->cathode_dep encapsulation Encapsulation cathode_dep->encapsulation end_fab Finished OLED Device encapsulation->end_fab

Caption: Workflow for material synthesis and device fabrication.

signaling_pathway cluster_energy Energy Level Diagram and Charge Recombination cluster_recombination Emissive Layer Anode Anode (ITO) Work Function HOMO_HTL HTL HOMO Anode->HOMO_HTL Hole Injection HOMO_EML EML HOMO HOMO_HTL->HOMO_EML Hole Transport recombination Hole-Electron Recombination (Exciton Formation) LUMO_EML EML LUMO LUMO_ETL ETL LUMO (this compound) LUMO_ETL->LUMO_EML Electron Transport Cathode Cathode (Al) Work Function Cathode->LUMO_ETL Electron Injection Light Light (hν) recombination->Light Photon Emission

Caption: Role of this compound in an OLED.

References

Application Notes and Protocols: 2-Phenyl-1,3,4-oxadiazole as a Fluorescent Probe for pH Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise measurement and monitoring of pH in biological systems are crucial for understanding cellular processes, disease progression, and the efficacy of therapeutic agents. Fluorescent probes offer a powerful tool for real-time pH sensing with high sensitivity and spatiotemporal resolution. This document provides detailed application notes and protocols for the use of 2-phenyl-1,3,4-oxadiazole derivatives as fluorescent probes for pH determination.

Derivatives of this compound have emerged as promising candidates for pH sensing due to their favorable photophysical properties and tunable pH response.[1][2] These compounds can be chemically modified to enhance water solubility and target specific cellular compartments.[1] The fluorescence of these probes is often pH-dependent, exhibiting changes in intensity or spectral shifts in response to varying proton concentrations.[3][4][5] This document will focus on a water-soluble 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivative, herein referred to as Probe C1, which demonstrates a distinct colorimetric and fluorescent response in the slightly acidic pH range.[1][2]

Principle of pH Sensing

The pH sensing mechanism of this compound derivatives often involves a process known as Photoinduced Electron Transfer (PET). In many such probes, a protonatable moiety, such as a pyridine ring or a polyamine macrocycle, is attached to the fluorophore.[1][3][6] At higher pH values (basic or neutral), the lone pair of electrons on the nitrogen atom of the protonatable group can quench the fluorescence of the oxadiazole core. Upon protonation in acidic conditions, this electron pair is engaged in a bond with a proton, which inhibits the PET process and leads to an enhancement of fluorescence (a "turn-on" response).

Conversely, some derivatives, like Probe C1, exhibit a "turn-off" fluorescence response in the acidic range, accompanied by a colorimetric "turn-on".[1] This behavior is attributed to specific electronic transitions within the molecule upon protonation of the pyridinyl nitrogen.

Synthesis of a Water-Soluble this compound pH Probe (Probe C1)

This protocol describes a two-step synthesis for a water-soluble pH probe based on a 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole scaffold.[1]

Required Materials and Reagents
  • 2-nitro-5-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)phenol

  • 5-bromo-N,N,N-trimethylpentan-1-aminium bromide

  • Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF)

  • Methanol

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer with heating

  • Filtration apparatus

Synthesis Protocol

Step 1: Synthesis of the Precursor 2-nitro-5-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)phenol

The synthesis of this precursor is a multi-step process generally involving the reaction of a substituted benzoic acid with a suitable hydrazine to form a hydrazide, followed by cyclization to form the oxadiazole ring. For detailed procedures on synthesizing similar precursors, refer to the literature on 1,3,4-oxadiazole synthesis.[7][8][9]

Step 2: Synthesis of the Final Probe C1

  • Dissolve 0.284 g (1.00 mmol) of 2-nitro-5-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)phenol in 20 mL of tetrahydrofuran at 70 °C.[1]

  • Add 0.413 g (1.20 mmol) of 5-bromo-N,N,N-trimethylpentan-1-aminium bromide and 0.300 mg of K₂CO₃ to the solution while stirring.[1]

  • Bring the mixture to a boil and reflux for 1 hour.[1]

  • After reflux, filter the hot mixture to remove any insoluble salts.

  • Allow the filtrate to cool to room temperature. The crude product will precipitate as needle-like crystals.[1]

  • Recover the crystals by filtration and wash them twice with methanol.[1]

  • The final product is a light-yellow crystalline powder.

Characterization Data for Probe C1
ParameterValue
Melting Point171 °C
Decomposition Temp.210 °C
¹H-NMR (400 MHz, DMSO-d₆, ppm)1.56 (m, 2H), 1.81 (m, 2H), 1.93 (m, 2H), 3.05 (s, 9H), 3.29 (m, 2H), 4.38 (t, 2H), 7.73 (m, 1H), 8.04 (m, 2H), 8.34 (m, 1H), 8.48 (d, 1H), 8.87 (d, 1H), 9.23 (s, 1H)[1]
¹³C-NMR (400 MHz, DMSO-d₆, ppm)164.8, 162.4, 151.0, 147.3, 141.8, 137.4, 134.7, 130.2, 125.2, 124.3, 124.1, 118.7, 110.0, 67.6, 66.5, 54.9, 29.3, 25.0, 24.8[1]
HRMS (ESI) m/z calculated for C₂₁H₂₆N₅O₄⁺: 412.20; found 412.24 [M]⁺[1]

Experimental Protocol for pH Titration

This protocol outlines the procedure for evaluating the pH-dependent colorimetric and fluorescent response of Probe C1.

Required Materials and Reagents
  • Probe C1

  • Britton-Robinson buffer solutions (pH 3.0 to 10.0)

  • Bidistilled water

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes

  • Micropipettes

Preparation of Solutions
  • Britton-Robinson Buffer: Prepare a stock solution of Britton-Robinson buffer at various pH values (e.g., 3.0, 3.5, 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0, 9.5, 10.0) in bidistilled water.[1]

  • Probe C1 Stock Solution: Prepare a 1.00 mM stock solution of Probe C1 in bidistilled water.[1]

pH Titration Procedure
  • For each pH measurement, add 2.5 mL of the Probe C1 working solution (diluted from the stock solution to the desired final concentration in water) to a quartz cuvette.

  • To this cuvette, add 60 µL of the respective Britton-Robinson buffer stock solution.[1]

  • Mix the solution gently for a few seconds.

  • Colorimetric Measurement: Record the absorbance spectrum of the solution at room temperature using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the fluorescence emission spectrum of the solution at room temperature using a fluorometer. The excitation wavelength should be determined from the absorbance spectrum (typically at the absorption maximum).

  • Repeat this procedure for each pH value to be tested.

Data Analysis
  • Plot the absorbance at the maximum absorption wavelength against pH.

  • Plot the fluorescence intensity at the emission maximum against pH.

  • The pKa value can be determined by fitting the titration data to the Henderson-Hasselbalch equation.

Summary of Photophysical and pH Sensing Properties

PropertyDescriptionValue/Observation
Probe Water-soluble 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivative (C1)
Solubility Soluble in water and polar organic solvents (chloroform, dioxane, acetone, ethanol, DMF, DMSO).[1]
pH Response Range Slightly acidic5.5 - 6.5[1]
Colorimetric Response "Turn-on" in the acidic rangeVisible color change[1]
Fluorescence Response "Turn-off" in the acidic rangeFluorescence is quenched[1]
Visual Detection Naked-eye colorimetric and fluorescence response is possible.[1]

Diagrams

Logical Workflow for Synthesis and Characterization

cluster_synthesis Synthesis of Probe C1 cluster_characterization Characterization and pH Titration start Start Materials: 2-nitro-5-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)phenol 5-bromo-N,N,N-trimethylpentan-1-aminium bromide K2CO3, THF reaction Reflux at boiling temperature for 1 hour start->reaction filtration Hot Filtration reaction->filtration precipitation Cooling and Precipitation of Crude Product filtration->precipitation washing Wash with Methanol precipitation->washing product Final Product: Probe C1 (Light-yellow crystalline powder) washing->product probe_sol Prepare 1.00 mM Probe C1 Stock Solution in Water product->probe_sol titration Mix Probe Solution with Buffers probe_sol->titration buffer_sol Prepare Britton-Robinson Buffer Solutions (pH 3-10) buffer_sol->titration uv_vis UV-Vis Spectroscopy (Colorimetric Analysis) titration->uv_vis fluorometer Fluorescence Spectroscopy (Emission Analysis) titration->fluorometer data_analysis Plot Absorbance/Fluorescence vs. pH Determine pKa uv_vis->data_analysis fluorometer->data_analysis

Caption: Workflow for the synthesis and pH-dependent spectroscopic analysis of Probe C1.

Proposed pH Sensing Mechanism

cluster_mechanism pH Sensing Mechanism of Probe C1 high_ph High pH (Basic/Neutral) Pyridinyl Nitrogen is Deprotonated low_ph Low pH (Acidic) Pyridinyl Nitrogen is Protonated high_ph->low_ph + H+ fluorescence_on Initial State: Fluorescent high_ph->fluorescence_on Ground State low_ph->high_ph - H+ fluorescence_off Final State: Fluorescence 'Turn-off' Colorimetric 'Turn-on' low_ph->fluorescence_off Ground State

Caption: Simplified representation of the protonation-dependent response of Probe C1.

References

Application Notes and Protocols for 2-Phenyl-1,3,4-Oxadiazole Compounds: Antimicrobial and Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of 2-phenyl-1,3,4-oxadiazole derivatives. This document includes a summary of their activity, detailed experimental protocols for in vitro evaluation, and visualizations of experimental workflows and proposed mechanisms of action. The 1,3,4-oxadiazole scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial and antifungal effects.[1][2][3][4][5][6][7]

Data Presentation: In Vitro Antimicrobial and Antifungal Activity

The following tables summarize the quantitative data on the antimicrobial and antifungal efficacy of various this compound derivatives from recent studies.

Table 1: Antibacterial Activity of this compound Derivatives

Compound IDBacterial StrainMIC (µg/mL)Zone of Inhibition (mm)Reference
4g Enterococcus faecalis31.2555.66 ± 0.5[8]
4f Enterococcus faecalis125-[8]
F3 Staphylococcus aureus8-[3]
F4 Staphylococcus aureus4-[3]
I2 Staphylococcus aureus4-[3]
F3 Escherichia coli16-[3]
F4 Escherichia coli16-[3]
I2 Escherichia coli8-[3]
13 Staphylococcus aureus0.5 (MIC90)-[9]
13 Staphylococcus epidermidis1 (MIC90)-[9]
19 S. aureus, E. coli25-[4]
4a, 4b, 4c Methicillin-resistant Staphylococcus aureus (MRSA)6216-25[10]
6b Escherichia coli-23[11]
6f Escherichia coli-24[11]

MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency. Zone of Inhibition: Diameter of the area where bacterial growth is inhibited. Larger values indicate higher potency. Note: "-" indicates data not reported in the cited literature.

Table 2: Antifungal Activity of this compound Derivatives

Compound IDFungal StrainMIC (µg/mL)EC50 (µg/mL)Inhibition Rate (%) @ 50 µg/mLReference
LMM5 Candida albicans32--[12]
LMM11 Candida albicans32--[12]
F1 Candida albicans32--[3]
F2 Candida albicans32--[3]
5k Rhizoctonia solani--50.93[13]
5k Gibberella zeae--59.23[13]
5k Exserohilum turcicum-32.2570.56[13]
4k Exserohilum turcicum-50.48-[13]
5e Exserohilum turcicum-47.56-[13]
50a-c Candida strains0.78–3.12 (MIC50)--[2]
4a Fusarium oxysporum--16.0[1]
7a Fusarium oxysporum--11.0[1]
7f Fusarium oxysporum--18.0[1]

MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency. EC50: Half-maximal effective concentration. Inhibition Rate: Percentage of fungal growth inhibition at a specific concentration. Note: "-" indicates data not reported in the cited literature.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from various research articles and represent standard procedures.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microplates

  • Dimethyl sulfoxide (DMSO)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the synthesized compounds in DMSO to a high concentration (e.g., 5120 µg/mL).[3]

  • Preparation of Inoculum:

    • From a fresh culture, prepare a suspension of the microorganism in sterile broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[3]

    • Dilute this suspension to achieve the final desired inoculum density (e.g., 1.0 x 10⁵ CFU/mL for bacteria, 1.0 x 10⁶ CFU/mL for fungi).[3]

  • Serial Dilution in Microplate:

    • Add 100 µL of sterile broth to all wells of a 96-well microplate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well.

  • Controls:

    • Positive Control: A well containing a standard antibiotic (e.g., ciprofloxacin, vancomycin) or antifungal (e.g., fluconazole, ketoconazole).

    • Negative Control (Growth Control): A well containing only the culture medium and the inoculum.

    • Solvent Control: A well containing the highest concentration of DMSO used and the inoculum.

  • Incubation: Incubate the microplates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.[10][12]

  • Reading the MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3][14] This can be determined visually or by measuring the optical density at 600 nm.[14]

Protocol 2: Agar Well/Disc Diffusion Method for Antimicrobial Susceptibility Testing

This method assesses the antimicrobial activity of a compound based on the size of the growth inhibition zone on an agar plate.

Materials:

  • Test compounds

  • Bacterial or fungal strains

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Sterile cotton swabs

  • Sterile cork borer or sterile filter paper discs

  • DMSO

  • 0.5 McFarland standard

  • Incubator

Procedure:

  • Preparation of Agar Plates: Prepare MHA or SDA plates and allow them to solidify under sterile conditions.

  • Preparation of Inoculum: Prepare a microbial suspension equivalent to the 0.5 McFarland standard as described in Protocol 1.

  • Inoculation of Plates: Dip a sterile cotton swab into the inoculum suspension and streak it evenly over the entire surface of the agar plate to create a lawn of microbial growth.

  • Application of Test Compound:

    • Well Diffusion: Use a sterile cork borer to create wells (e.g., 6 mm in diameter) in the agar. Pipette a specific volume (e.g., 100 µL) of the test compound solution (dissolved in DMSO at a known concentration, e.g., 1 mg/mL) into each well.[10]

    • Disc Diffusion: Impregnate sterile filter paper discs with a specific volume of the test compound solution. Allow the solvent to evaporate, and then place the discs on the surface of the inoculated agar plate.

  • Controls:

    • Positive Control: A well or disc containing a standard antibiotic or antifungal.

    • Negative Control: A well or disc containing only the solvent (DMSO).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-35°C for 24-48 hours for fungi.[15]

  • Measurement: Measure the diameter of the zone of inhibition (including the well/disc diameter) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[2][8]

Protocol 3: Mycelium Growth Rate Method for Antifungal Activity

This method is commonly used to evaluate the efficacy of antifungal compounds against filamentous fungi, particularly plant pathogens.

Materials:

  • Test compounds

  • Fungal strains (e.g., Rhizoctonia solani, Gibberella zeae)

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes

  • Sterile cork borer

  • DMSO

  • Incubator

Procedure:

  • Preparation of Medicated Agar:

    • Prepare PDA medium and sterilize it by autoclaving.

    • Cool the medium to about 50-60°C.

    • Add the test compound (dissolved in a small amount of DMSO) to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL).[13] Mix well and pour into sterile Petri dishes.

  • Control Plates: Prepare control plates containing PDA with the same amount of DMSO but without the test compound.

  • Inoculation:

    • From the edge of an actively growing fungal culture, use a sterile cork borer to cut a mycelial disc (e.g., 5 mm in diameter).

    • Place the mycelial disc, mycelium-side down, in the center of both the medicated and control agar plates.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) for several days, until the mycelium in the control plate has grown to a significant diameter.

  • Measurement:

    • Measure the diameter of the fungal colony in both the control and treated plates.

    • Calculate the percentage of inhibition using the following formula:

      • Inhibition (%) = [(C - T) / C] x 100

      • Where C is the average diameter of the mycelial colony on the control plate, and T is the average diameter of the mycelial colony on the treated plate.

  • Determination of EC50: To determine the half-maximal effective concentration (EC50), perform the assay with a range of compound concentrations and plot the inhibition percentage against the logarithm of the concentration.[13]

Visualizations

Experimental Workflow for Antimicrobial Activity Screening

experimental_workflow General Workflow for Antimicrobial Screening cluster_prep Preparation cluster_assay In Vitro Assays cluster_results Data Analysis A Synthesized this compound Compounds B Prepare Stock Solutions (e.g., in DMSO) A->B E Broth Microdilution Assay B->E F Agar Well/Disc Diffusion Assay B->F G Mycelium Growth Rate Assay B->G C Culture Microbial Strains (Bacteria/Fungi) D Prepare Inoculum (0.5 McFarland Standard) C->D D->E D->F D->G H Determine MIC/MBC/MFC E->H I Measure Zone of Inhibition F->I J Calculate % Inhibition & EC50 G->J K Identify Potent Antimicrobial Agents H->K Lead Compound Identification I->K Lead Compound Identification J->K Lead Compound Identification

Caption: Workflow for screening the antimicrobial activity of this compound compounds.

Proposed Mechanism of Action: Fungal Ergosterol Biosynthesis Inhibition

Some antifungal 1,3,4-oxadiazole derivatives are proposed to act by inhibiting lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi.[2] Ergosterol is an essential component of the fungal cell membrane.

mechanism_of_action Proposed Antifungal Mechanism of Action compound This compound Derivative enzyme Lanosterol 14α-demethylase (CYP51) compound->enzyme Inhibition ergosterol Ergosterol enzyme->ergosterol Conversion lanosterol Lanosterol lanosterol->enzyme Substrate membrane Fungal Cell Membrane ergosterol->membrane Essential Component disruption Membrane Disruption, Increased Permeability membrane->disruption Lack of Ergosterol death Fungal Cell Death disruption->death

Caption: Inhibition of fungal ergosterol biosynthesis by 1,3,4-oxadiazole derivatives.

Proposed Mechanism of Action: Bacterial Lipoteichoic Acid Synthesis Inhibition

Certain 1,3,4-oxadiazole derivatives have been identified as inhibitors of lipoteichoic acid (LTA) synthesis in Gram-positive bacteria.[6][9] LTA is a crucial component of the cell wall, essential for growth and virulence.

lta_inhibition Proposed Antibacterial Mechanism of Action compound This compound Derivative (e.g., 1771) lta_pathway Lipoteichoic Acid (LTA) Biosynthesis Pathway compound->lta_pathway Inhibition lta Lipoteichoic Acid (LTA) lta_pathway->lta Synthesis cell_wall Gram-Positive Bacterial Cell Wall lta->cell_wall Incorporation growth_inhibition Inhibition of Growth, Biofilm Formation, and Virulence cell_wall->growth_inhibition Impaired Integrity bacteriostasis Bacteriostatic Effect growth_inhibition->bacteriostasis

Caption: Inhibition of bacterial lipoteichoic acid synthesis by 1,3,4-oxadiazole derivatives.

References

Application Notes and Protocols for the Synthesis of 2-Amino-1,3,4-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-1,3,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1] This document provides detailed protocols for the synthesis of these valuable compounds, comparative data for different synthetic routes, and visualizations of the experimental workflows to aid in research and development.

Synthetic Protocols

Several effective methods have been established for the synthesis of 2-amino-1,3,4-oxadiazole derivatives. Below are detailed protocols for three common and reliable approaches.

Protocol 1: Oxidative Cyclization of Aldehyde Semicarbazones

This widely used and efficient method involves two main steps: the formation of a semicarbazone intermediate from an aldehyde and semicarbazide, followed by an oxidative cyclization to yield the desired 2-amino-1,3,4-oxadiazole.[1]

Materials and Reagents:

  • Substituted aldehyde

  • Semicarbazide hydrochloride

  • Sodium acetate

  • Methanol

  • Water

  • Bromine

  • Glacial acetic acid

  • Ethanol

  • Diethyl ether

  • Standard laboratory glassware

  • Stirring apparatus

  • Filtration apparatus

  • Heating mantle or oil bath

Experimental Procedure:

Step 1: Formation of the Semicarbazone Intermediate

  • Dissolve semicarbazide hydrochloride (1 equivalent) and sodium acetate (1 equivalent) in water.

  • In a separate flask, dissolve the substituted aldehyde (1 equivalent) in methanol.

  • Add the aldehyde solution to the semicarbazide solution with stirring at room temperature. A precipitate will typically form.

  • Continue stirring the mixture for 20-30 minutes.

  • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

Step 2: Oxidative Cyclization

  • Suspend the dried semicarbazone (1 equivalent) in glacial acetic acid.

  • Add a solution of bromine (2 equivalents) in glacial acetic acid dropwise to the suspension with stirring.

  • Heat the reaction mixture to 80-95°C for 3-20 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting solid, wash thoroughly with water, and recrystallize from a suitable solvent such as ethanol to obtain the pure 2-amino-5-substituted-1,3,4-oxadiazole.[1]

Protocol 2: Iodine-Mediated Oxidative Cyclization

This transition-metal-free method provides an efficient and scalable route to 2-amino-1,3,4-oxadiazoles through a sequential condensation and iodine-mediated oxidative C-O bond formation.[2][3][4][5]

Materials and Reagents:

  • Substituted aldehyde

  • Semicarbazide hydrochloride

  • Sodium acetate

  • Methanol

  • Water

  • 1,4-Dioxane

  • Potassium carbonate (K₂CO₃)

  • Iodine (I₂)

  • Standard laboratory glassware

  • Stirring apparatus

  • Rotary evaporator

  • Heating mantle or oil bath

Experimental Procedure:

  • To a stirred solution of semicarbazide hydrochloride (1 equivalent) and sodium acetate (1 equivalent) in water (e.g., 1 mL), add a solution of the aldehyde (1 equivalent) in methanol (e.g., 1 mL).

  • Stir the mixture at room temperature for approximately 10 minutes.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Redissolve the resulting residue in 1,4-dioxane (e.g., 5 mL).

  • Add potassium carbonate (3 equivalents) and iodine (1.2 equivalents) sequentially to the solution.

  • Heat the reaction mixture to 80°C and stir until the reaction is complete as monitored by TLC (typically 1-4.5 hours).[2]

  • After completion, cool the reaction mixture and proceed with aqueous workup and purification by column chromatography or recrystallization.

Protocol 3: Cyclization of Thiosemicarbazides using Tosyl Chloride

This protocol offers a facile and general route to 2-amino-1,3,4-oxadiazoles from thiosemicarbazide precursors, often outperforming the analogous semicarbazide cyclizations.[6]

Materials and Reagents:

  • Substituted acylthiosemicarbazide

  • Tosyl chloride (p-TsCl)

  • Pyridine

  • N-methyl-2-pyrrolidone (NMP) or other suitable solvent

  • Triethylamine (optional)

  • Standard laboratory glassware

  • Stirring apparatus

  • Heating apparatus (if required)

Experimental Procedure:

  • Dissolve the substituted acylthiosemicarbazide (1 equivalent) in a suitable solvent such as N-methyl-2-pyrrolidone.

  • Add triethylamine (if used) followed by tosyl chloride (1-1.5 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating as required, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired 2-amino-1,3,4-oxadiazole.

Comparative Data of Synthetic Protocols

The following table summarizes the typical reaction conditions and yields for the described protocols, allowing for an easy comparison to select the most suitable method for a specific application.

ProtocolKey ReagentsSolvent(s)Temperature (°C)Time (h)Yield (%)
1. Oxidative Cyclization of Semicarbazones Bromine, Acetic AcidGlacial Acetic Acid80-953-20Good
2. Iodine-Mediated Oxidative Cyclization Iodine, K₂CO₃1,4-Dioxane801-4.582-94[7]
3. Cyclization of Thiosemicarbazides Tosyl Chloride, PyridineNMPRoom Temp. - HeatedVariableGood[6]

Visualized Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the key synthetic protocols.

G cluster_0 Protocol 1: Oxidative Cyclization of Semicarbazones A1 Dissolve Semicarbazide HCl and Sodium Acetate in Water A3 Mix Solutions and Stir (Semicarbazone Formation) A1->A3 A2 Dissolve Aldehyde in Methanol A2->A3 A4 Filter and Dry Semicarbazone A3->A4 A5 Suspend Semicarbazone in Acetic Acid A4->A5 A6 Add Bromine Solution A5->A6 A7 Heat Reaction Mixture (80-95°C, 3-20h) A6->A7 A8 Cool and Precipitate in Ice Water A7->A8 A9 Filter, Wash, and Recrystallize A8->A9 A10 Pure 2-Amino-1,3,4-Oxadiazole A9->A10

Caption: Workflow for the synthesis of 2-amino-1,3,4-oxadiazoles via oxidative cyclization of semicarbazones.

G cluster_1 Protocol 2: Iodine-Mediated Oxidative Cyclization B1 Mix Aldehyde and Semicarbazide Solutions (MeOH/H2O) B2 Stir at Room Temperature B1->B2 B3 Evaporate Solvents B2->B3 B4 Redissolve in 1,4-Dioxane B3->B4 B5 Add K2CO3 and Iodine B4->B5 B6 Heat Reaction Mixture (80°C, 1-4.5h) B5->B6 B7 Aqueous Workup and Purification B6->B7 B8 Pure 2-Amino-1,3,4-Oxadiazole B7->B8

Caption: Workflow for the iodine-mediated synthesis of 2-amino-1,3,4-oxadiazoles.

G cluster_2 Protocol 3: Cyclization of Thiosemicarbazides C1 Dissolve Acylthiosemicarbazide in Solvent (e.g., NMP) C2 Add Tosyl Chloride and Pyridine/Triethylamine C1->C2 C3 Stir at Appropriate Temperature C2->C3 C4 Quench with Water C3->C4 C5 Extract with Organic Solvent C4->C5 C6 Wash, Dry, and Concentrate C5->C6 C7 Purify by Chromatography or Recrystallization C6->C7 C8 Pure 2-Amino-1,3,4-Oxadiazole C7->C8

Caption: Workflow for the synthesis of 2-amino-1,3,4-oxadiazoles from thiosemicarbazides.

References

Agricultural Applications of 2-Phenyl-1,3,4-Oxadiazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenyl-1,3,4-oxadiazole scaffold is a versatile and privileged structure in the development of novel agrochemicals. Its inherent chemical stability and diverse biological activities have led to the discovery of potent herbicidal and insecticidal agents. This document provides a detailed overview of the application of these derivatives, including their mechanisms of action, quantitative activity data, and comprehensive experimental protocols for their synthesis and evaluation.

Herbicidal Applications

Derivatives of this compound have demonstrated significant potential as herbicides, primarily through the inhibition of the enzyme protoporphyrinogen oxidase (PPO). This mode of action leads to rapid and effective weed control.

Mechanism of Action: PPO Inhibition

Protoporphyrinogen oxidase (PPO) is a key enzyme in the tetrapyrrole biosynthesis pathway, which is essential for the production of chlorophyll and heme in plants.[1] Inhibition of PPO by this compound derivatives leads to the accumulation of protoporphyrinogen IX.[1] This substrate then leaks from the chloroplast into the cytoplasm where it is oxidized to protoporphyrin IX.[1] In the presence of light and oxygen, protoporphyrin IX acts as a photosensitizer, generating highly reactive singlet oxygen.[1] These reactive oxygen species cause lipid peroxidation, leading to the rapid destruction of cell membranes, cellular leakage, and ultimately, cell death.[1][2] This mechanism results in the characteristic "burning" or necrotic symptoms observed in susceptible plants.[1]

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm ProtoIX_gen Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) ProtoIX_gen->PPO Substrate ProtoIX_gen_leak Accumulated Protoporphyrinogen IX ProtoIX_gen->ProtoIX_gen_leak Leakage ProtoIX Protoporphyrin IX PPO->ProtoIX Catalysis Chlorophyll Chlorophyll & Heme ProtoIX->Chlorophyll ProtoIX_cyto Protoporphyrin IX ProtoIX_gen_leak->ProtoIX_cyto Oxidation ROS Reactive Oxygen Species (ROS) ProtoIX_cyto->ROS + Light + O2 Membrane_Damage Cell Membrane Damage ROS->Membrane_Damage Lipid Peroxidation Cell_Death Cell Death Membrane_Damage->Cell_Death Oxadiazole This compound Derivative Oxadiazole->PPO Inhibition

Mechanism of PPO-inhibiting herbicides.
Quantitative Herbicidal Activity Data

The following table summarizes the herbicidal activity of representative this compound derivatives against various weed species.

Compound IDTarget Weed SpeciesApplication Rate (g a.i./ha)Inhibition (%)Reference
B11 Abutilon theophrasti (A.t.)9.375>90[3]
Amaranthus retroflexus (A.r.)9.375>90[3]
Portulaca oleracea (P.o.)9.375>90[3]
E14 Digitaria sanguinalis200 mg/L90[4]
Ambrosia trifida200 mg/L90[4]
E16 Digitaria sanguinalis200 mg/L90[4]
Ambrosia trifida200 mg/L90[4]
E20 Digitaria sanguinalis200 mg/L90[4]
Ambrosia trifida200 mg/L90[4]
E21 Digitaria sanguinalis200 mg/L90[4]
4l Amaranthus retroflexus (AR)100-200 mg/L>90[5]
Digitaria sanguinalis (DS)100-200 mg/L>90[5]
4m Amaranthus retroflexus (AR)100-200 mg/L>90[5]
Digitaria sanguinalis (DS)100-200 mg/L>90[5]

Insecticidal Applications

Certain this compound derivatives have been identified as potent insecticides, often targeting the central nervous system of insects.

Mechanism of Action: GABA Receptor Antagonism

The primary insecticidal mode of action for many this compound derivatives is the antagonism of the γ-aminobutyric acid (GABA) receptor.[6][7] GABA is the main inhibitory neurotransmitter in the insect central nervous system.[6] When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission.[6] These oxadiazole derivatives act as non-competitive antagonists, blocking the chloride channel and preventing the inhibitory action of GABA.[7] This disruption of normal nerve function leads to hyperexcitation, convulsions, paralysis, and ultimately, death of the insect.[6]

GABA_Receptor_Antagonism cluster_synapse Insect Synapse GABA GABA Neurotransmitter GABA_Receptor GABA Receptor (Chloride Channel) GABA->GABA_Receptor Binds to Chloride_Influx Chloride Ion (Cl-) Influx GABA_Receptor->Chloride_Influx Opens Channel Hyperexcitation Hyperexcitation GABA_Receptor->Hyperexcitation (No Inhibition) Hyperpolarization Neuron Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Nerve Impulse Hyperpolarization->Inhibition Oxadiazole This compound Derivative Oxadiazole->GABA_Receptor Blocks Channel Paralysis_Death Paralysis & Death Hyperexcitation->Paralysis_Death

Insecticidal mechanism via GABA receptor antagonism.
Quantitative Insecticidal Activity Data

The following table presents the insecticidal efficacy of selected this compound derivatives against common agricultural pests.

Compound IDTarget Insect SpeciesActivity (LC50)Reference
A21 Plutella xylostella (Diamondback moth)1.2 µg/mL[8][9]
Spodoptera frugiperda (Fall armyworm)13.2 µg/mL[8][9]
7 Pseudaletia separata (Armyworm)14.33 µg/mL[10]
8 Pseudaletia separata (Armyworm)15.85 µg/mL[10]

Experimental Protocols

Synthesis of this compound Derivatives

A common and effective method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of N-acylhydrazones.[11][12]

Synthesis_Workflow start Starting Materials acid_chloride Aromatic Acid Chloride start->acid_chloride hydrazide Aromatic Hydrazide start->hydrazide diacylhydrazine N,N'-Diacylhydrazine Intermediate acid_chloride->diacylhydrazine Reaction hydrazide->diacylhydrazine cyclization Cyclodehydration diacylhydrazine->cyclization product This compound Derivative cyclization->product reagents Dehydrating Agent (e.g., POCl3, SOCl2) reagents->cyclization purification Purification (Recrystallization/ Chromatography) product->purification final_product Pure Product purification->final_product

General synthesis workflow for 2-phenyl-1,3,4-oxadiazoles.

Protocol: Synthesis via Cyclodehydration of N,N'-Diacylhydrazine

  • Formation of N,N'-Diacylhydrazine:

    • To a solution of an aromatic hydrazide (1 equivalent) in a suitable solvent (e.g., pyridine, dichloromethane), add an aromatic acid chloride (1 equivalent) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and collect the precipitated solid by filtration.

    • Wash the solid with water and dry to obtain the N,N'-diacylhydrazine intermediate.

  • Cyclodehydration:

    • Add the N,N'-diacylhydrazine (1 equivalent) to a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) (5-10 equivalents).

    • Reflux the mixture for 2-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

    • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Herbicidal Activity Assay (Post-emergence)

Protocol:

  • Plant Cultivation:

    • Sow seeds of test weed species (e.g., Amaranthus retroflexus, Digitaria sanguinalis) and a crop species (for selectivity testing) in pots containing a standard potting mix.

    • Grow the plants in a greenhouse under controlled conditions (e.g., 25±2 °C, 14h/10h light/dark cycle).

    • Water the plants as needed.

  • Preparation of Test Solutions:

    • Dissolve the synthesized this compound derivatives in a minimal amount of a suitable solvent (e.g., acetone, DMSO).

    • Add a surfactant (e.g., Tween-20) to the solution.

    • Dilute with distilled water to achieve the desired test concentrations (e.g., 10, 50, 100, 200 mg/L).

  • Application:

    • When the weed seedlings have reached the 2-3 leaf stage, apply the test solutions as a foliar spray until runoff.

    • Include a negative control (solvent and surfactant in water) and a positive control (a commercial herbicide with a similar mode of action).

  • Evaluation:

    • After a specified period (e.g., 7-14 days), visually assess the herbicidal injury on a percentage scale, where 0% represents no effect and 100% represents complete plant death.

    • Record symptoms such as chlorosis, necrosis, and stunting.

    • Calculate the fresh weight of the aerial parts of the plants and express the inhibition as a percentage of the negative control.

Insecticidal Bioassay (Leaf-dip Method)

Protocol:

  • Insect Rearing:

    • Maintain a healthy colony of the target insect species (e.g., Spodoptera littoralis, Plutella xylostella) on an appropriate artificial diet or host plant material under controlled environmental conditions.

  • Preparation of Test Solutions:

    • Prepare a series of concentrations of the this compound derivatives in a suitable solvent with a surfactant, as described for the herbicidal assay.

  • Bioassay:

    • Excise fresh, untreated host plant leaves (e.g., cabbage for P. xylostella, cotton for S. littoralis).

    • Dip the leaves in the test solutions for a short period (e.g., 10-30 seconds) and allow them to air dry.

    • Place the treated leaves in a Petri dish or a suitable container lined with moistened filter paper.

    • Introduce a known number of insect larvae (e.g., 10-20 third-instar larvae) into each container.

    • Include a negative control (leaves dipped in solvent and surfactant solution) and a positive control (a commercial insecticide).

  • Evaluation:

    • Maintain the bioassay containers under controlled conditions.

    • Record larval mortality at regular intervals (e.g., 24, 48, 72 hours).

    • Correct the mortality data for control mortality using Abbott's formula.

    • Calculate the LC₅₀ (lethal concentration to kill 50% of the population) using probit analysis.

References

Application Notes and Protocols: Development of 2-Phenyl-1,3,4-Oxadiazole-Based Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, evaluation, and mechanism of 2-phenyl-1,3,4-oxadiazole derivatives as a promising class of corrosion inhibitors, particularly for mild steel in acidic environments. The inherent stability and versatile substitution possibilities of the 1,3,4-oxadiazole ring make it a scaffold of significant interest in materials science.

Introduction

Corrosion is a pervasive issue that leads to significant economic losses and safety concerns across various industries. The use of organic corrosion inhibitors is a primary strategy to mitigate this degradation. Among the various heterocyclic compounds investigated, this compound derivatives have emerged as highly effective corrosion inhibitors. Their efficacy is attributed to the presence of heteroatoms (nitrogen and oxygen) and the aromatic phenyl ring, which facilitate strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents.[1] These compounds act by adsorbing onto the metal surface, and their effectiveness can be tailored by introducing different functional groups to the phenyl or oxadiazole rings.

Synthesis of this compound Derivatives

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is a well-established process in organic chemistry.[2] A common and efficient method involves the cyclodehydration of N,N'-diacylhydrazines.[3] This can be achieved using various dehydrating agents such as sulfuric acid, phosphoryl chloride, or polyphosphoric acid.[3] An alternative greener approach involves ultrasound irradiation, which can lead to shorter reaction times and higher yields.[4]

Below is a generalized synthetic scheme for the preparation of this compound derivatives.

G cluster_synthesis Synthesis Pathway Reactant1 Benzoyl Hydrazine Intermediate N,N'-Diacylhydrazine Intermediate Reactant1->Intermediate Reaction Reactant2 Aromatic Acid Chloride/Anhydride Reactant2->Intermediate Product This compound Derivative Intermediate->Product Cyclodehydration DehydratingAgent Dehydrating Agent (e.g., POCl3, H2SO4) DehydratingAgent->Intermediate

General synthesis of 2-phenyl-1,3,4-oxadiazoles.

Quantitative Data on Inhibition Performance

The effectiveness of this compound derivatives as corrosion inhibitors is typically evaluated using electrochemical techniques. The following tables summarize key quantitative data from various studies, showcasing the impact of concentration and substitution on inhibition efficiency.

Table 1: Potentiodynamic Polarization Data for this compound Derivatives on Mild Steel in 1 M HCl

InhibitorConcentration (mM)Ecorr (mV vs. SCE)Icorr (µA/cm²)Inhibition Efficiency (%)Reference
Blank--4801050-[5]
1-(4-Methoxy-phenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-one0.1-495115.389.02[5]
0.5-50870.193.32[5]
1.0-51563.697.77[5]
2-(phenoxymethyl)-5-p-tolyl-1,3,4-oxadiazole0.05--75.3[6]
0.1--82.1[6]
0.2--88.9[6]
0.5--94.2[6]

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for this compound Derivatives on Mild Steel in 1 M HCl

InhibitorConcentration (mM)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)Reference
Blank-35120-[5]
1-(4-Methoxy-phenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-one0.13186589.0[5]
0.55854894.0[5]
1.010503296.7[5]
2-(phenoxymethyl)-5-p-tolyl-1,3,4-oxadiazole0.05168-79.2[6]
0.1254-86.2[6]
0.2455-92.3[6]
0.5890-96.1[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of corrosion inhibitors. The following are standard protocols for key experiments.

Protocol 1: Weight Loss Measurement

Objective: To determine the corrosion rate and inhibition efficiency by measuring the mass loss of a metal specimen over time.

Materials:

  • Mild steel coupons of known dimensions

  • Corrosive medium (e.g., 1 M HCl)

  • Inhibitor stock solutions of various concentrations

  • Analytical balance (±0.1 mg)

  • Abrasive papers (e.g., silicon carbide, various grits)

  • Acetone, distilled water

  • Thermostatic water bath

Procedure:

  • Mechanically polish the mild steel coupons with a series of abrasive papers, starting from a coarse grit and moving to a fine grit, to achieve a smooth, mirror-like surface.

  • Degrease the coupons by washing with acetone, followed by rinsing with distilled water, and then dry them thoroughly.

  • Accurately weigh each coupon using an analytical balance and record the initial weight.

  • Immerse the coupons in the corrosive solution with and without the desired concentrations of the inhibitor.

  • Maintain the temperature of the solutions using a thermostatic water bath for a specified period (e.g., 6 hours).

  • After the immersion period, carefully remove the coupons, wash them with distilled water to remove corrosion products, clean with a brush, rinse with acetone, and dry.

  • Weigh the coupons again to determine the final weight.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • CR (mm/year) = (87.6 × ΔW) / (A × T × ρ)

      • ΔW = Weight loss in mg

      • A = Area of the coupon in cm²

      • T = Immersion time in hours

      • ρ = Density of the metal in g/cm³

    • IE% = [(CR_blank - CR_inh) / CR_blank] × 100

      • CR_blank = Corrosion rate in the absence of inhibitor

      • CR_inh = Corrosion rate in the presence of inhibitor

Protocol 2: Electrochemical Measurements

Objective: To investigate the electrochemical behavior of the metal-solution interface and determine the inhibition mechanism.

Apparatus:

  • Potentiostat/Galvanostat with frequency response analyzer

  • Three-electrode electrochemical cell:

    • Working electrode (mild steel specimen)

    • Reference electrode (e.g., Saturated Calomel Electrode - SCE)

    • Counter electrode (e.g., Platinum foil)

  • Corrosive medium with and without inhibitor

Procedure:

A. Potentiodynamic Polarization (PDP):

  • Prepare the working electrode by embedding a mild steel rod in an insulating resin, leaving a defined surface area exposed. Polish the exposed surface as described in Protocol 1.

  • Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode immersed in the test solution.

  • Allow the system to stabilize for a certain period (e.g., 30-60 minutes) to reach a steady open-circuit potential (OCP).

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Analyze the resulting Tafel plots to determine the corrosion potential (Ecorr), corrosion current density (Icorr), and Tafel slopes (βa and βc).

  • Calculate the inhibition efficiency using: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] × 100.

B. Electrochemical Impedance Spectroscopy (EIS):

  • Set up the electrochemical cell as described for PDP and allow the OCP to stabilize.

  • Apply a small amplitude AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency using: IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100.

G cluster_workflow Experimental Workflow for Inhibitor Evaluation Start Synthesized Inhibitor WeightLoss Weight Loss Measurements Start->WeightLoss Electrochemical Electrochemical Studies (PDP & EIS) Start->Electrochemical QuantumChem Quantum Chemical Calculations Start->QuantumChem Mechanism Determine Inhibition Mechanism (Adsorption Isotherm) WeightLoss->Mechanism SurfaceAnalysis Surface Analysis (SEM, AFM, XPS) Electrochemical->SurfaceAnalysis Electrochemical->Mechanism QuantumChem->Mechanism

Workflow for evaluating corrosion inhibitors.

Mechanism of Corrosion Inhibition

The corrosion inhibition by this compound derivatives is primarily due to their adsorption on the metal surface, which blocks the active corrosion sites.[7] The adsorption process can be either physisorption, chemisorption, or a combination of both.[8]

  • Physisorption: Involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.

  • Chemisorption: Involves the sharing of electrons between the inhibitor molecules and the vacant d-orbitals of the metal atoms, leading to the formation of a coordinate-type bond. The presence of π-electrons in the aromatic ring and lone pairs on the nitrogen and oxygen atoms of the oxadiazole ring makes these molecules excellent electron donors for chemisorption.[1]

The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm.[7][9] Quantum chemical calculations, such as Density Functional Theory (DFT), are often employed to correlate the molecular structure of the inhibitors with their inhibition efficiency. Parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE) provide insights into the reactivity and adsorption capabilities of the inhibitor molecules.

G cluster_mechanism Corrosion Inhibition Mechanism Inhibitor This compound (with lone pairs and π-electrons) Adsorption Adsorption on Surface Inhibitor->Adsorption Donation of electrons MetalSurface Metal Surface (e.g., Mild Steel) MetalSurface->Adsorption Acceptance of electrons ProtectiveFilm Formation of a Protective Film Adsorption->ProtectiveFilm CorrosionInhibition Corrosion Inhibition ProtectiveFilm->CorrosionInhibition

References

Synthesis of 2-Phenyl-1,3,4-Oxadiazole Liquid Crystal Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of liquid crystal derivatives based on the 2-phenyl-1,3,4-oxadiazole core structure. The protocols outlined below are compiled from established synthetic routes and are intended to serve as a comprehensive guide for researchers in materials science and medicinal chemistry.

Introduction

The 1,3,4-oxadiazole moiety is a five-membered heterocyclic ring that is frequently incorporated into the core of liquid crystalline molecules due to its rigidity, thermal stability, and ability to influence mesomorphic and photoluminescent properties.[1][2] These compounds are of significant interest for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.[3] The synthesis of these derivatives typically involves the cyclization of a key intermediate, often an acylhydrazone or a diacylhydrazine, which can be prepared from readily available starting materials. The mesomorphic behavior of the final product is highly dependent on the nature and length of the terminal substituent groups.[3][4][5]

General Synthetic Workflow

The synthesis of this compound liquid crystal derivatives generally follows a multi-step pathway. A common approach begins with the esterification of a substituted benzoic acid, followed by hydrazinolysis to form the corresponding acid hydrazide. This intermediate is then reacted with another substituted benzoic acid or acyl chloride to yield a diacylhydrazine, which undergoes cyclodehydration to form the 1,3,4-oxadiazole ring. The final step often involves the attachment of terminal alkyl or alkoxy chains of varying lengths to modulate the liquid crystalline properties.

SynthesisWorkflow A Substituted Benzoic Acid B Esterification A->B Methanol, H₂SO₄ C Acid Hydrazide Formation (Hydrazinolysis) B->C Hydrazine Hydrate D Diacylhydrazine Synthesis C->D Substituted Acyl Chloride E Cyclodehydration (Oxadiazole Formation) D->E POCl₃ or other dehydrating agent F Terminal Group Modification E->F Alkylation/Acylation G Final Liquid Crystal Derivative F->G

General synthetic workflow for this compound liquid crystal derivatives.

Experimental Protocols

The following protocols describe the synthesis of a representative 2,5-disubstituted-1,3,4-oxadiazole derivative.

Protocol 1: Synthesis of Acid Hydrazides

This protocol outlines the formation of an acid hydrazide from a methyl ester derivative.[6]

Materials:

  • Methyl ester of a substituted benzoic acid (e.g., Methyl 4-alkoxybenzoate)

  • Hydrazine hydrate (80%)

  • Ethanol

Procedure:

  • Dissolve the methyl ester (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.5 - 2 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the acid hydrazide.

Protocol 2: Synthesis of N,N'-diacylhydrazines

This protocol details the synthesis of the diacylhydrazine intermediate.

Materials:

  • Acid hydrazide (from Protocol 1)

  • Substituted acyl chloride

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM) or chloroform

Procedure:

  • Suspend the acid hydrazide (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Add anhydrous pyridine or triethylamine (1.1 equivalents) to the suspension.

  • Slowly add the substituted acyl chloride (1 equivalent) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N,N'-diacylhydrazine.

Protocol 3: Cyclodehydration to form the 1,3,4-Oxadiazole Ring

This protocol describes the final cyclization step to form the desired 1,3,4-oxadiazole.[7]

Materials:

  • N,N'-diacylhydrazine (from Protocol 2)

  • Phosphorus oxychloride (POCl₃) or other dehydrating agents like thionyl chloride (SOCl₂) or polyphosphoric acid (PPA).

Procedure:

  • Carefully add the N,N'-diacylhydrazine (1 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents) in a round-bottom flask at 0 °C.

  • Slowly heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide.

  • Filter the resulting solid precipitate, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, chloroform, or a mixture of solvents) to obtain the pure 2,5-disubstituted-1,3,4-oxadiazole derivative.

Data Presentation

The following tables summarize typical quantitative data for a homologous series of this compound derivatives with varying terminal alkoxy chain lengths.

Table 1: Reaction Yields for the Synthesis of 2,5-bis(4-alkoxyphenyl)-1,3,4-oxadiazoles

Terminal Alkoxy Chain (n)Yield of Acid Hydrazide (%)Yield of Diacylhydrazine (%)Yield of 1,3,4-Oxadiazole (%)
4~85~80~75
6~88~82~78
8~90~85~80
10~92~87~82
12~91~86~81

Table 2: Phase Transition Temperatures of 2,5-bis(4-alkoxyphenyl)-1,3,4-oxadiazoles (°C)

Terminal Alkoxy Chain (n)Melting Point (Cr → N/I)Clearing Point (N → I)Mesophase Range
418521025
617822547
817023262
1016523065
1216222664

Cr = Crystalline, N = Nematic, I = Isotropic Liquid

Logical Relationship Diagram

The relationship between the terminal chain length and the mesomorphic properties of these liquid crystal derivatives can be visualized as follows.

PropertyRelationship A Increase in Terminal Alkyl/Alkoxy Chain Length B Increased Molecular Anisotropy A->B F Eventual Decrease in Clearing Point (with very long chains) A->F C Decreased Melting Point B->C D Broadened Nematic Phase Range (initially) B->D E Potential for Smectic Phase Formation D->E

Influence of terminal chain length on mesomorphic properties.

Conclusion

The synthetic methodologies provided herein offer a robust framework for the preparation of novel this compound-based liquid crystal derivatives. The characterization and analysis of the mesomorphic properties of these compounds are crucial for their potential application in advanced materials and drug delivery systems. The relationship between molecular structure and liquid crystalline behavior remains a key area of investigation in this field.[4]

References

Application of 2-Phenyl-1,3,4-Oxadiazole in Medicinal Chemistry for Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-phenyl-1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2][3] This versatile core structure has been extensively explored in the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][4][5][6] The 1,3,4-oxadiazole ring is a bioisostere of amide and ester groups, offering improved metabolic stability and pharmacokinetic properties to drug candidates.[3] This document provides detailed application notes, experimental protocols, and data summaries to guide researchers in the utilization of the this compound scaffold for drug design and development.

Biological Activities and Therapeutic Targets

Derivatives of this compound exhibit a wide array of biological activities by interacting with various cellular targets. These interactions are pivotal to their therapeutic effects.

Anticancer Activity

The this compound nucleus is a key pharmacophore in the development of anticancer agents.[1][7] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines.[4][8] Key mechanisms of action include the inhibition of enzymes and signaling pathways crucial for cancer cell survival and progression.

Targeted Signaling Pathways:

  • STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis.[4][9] Certain this compound derivatives have been identified as potent inhibitors of STAT3 phosphorylation, leading to the downregulation of its downstream targets and subsequent induction of apoptosis in cancer cells.[4][7]

  • Matrix Metalloproteinase-9 (MMP-9) Inhibition: MMP-9 is a key enzyme involved in the degradation of the extracellular matrix, a process essential for cancer cell invasion and metastasis.[10] Several 1,3,4-oxadiazole derivatives have demonstrated significant inhibitory activity against MMP-9, suggesting their potential as anti-metastatic agents.[10]

  • Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: GSK-3β is a serine/threonine kinase implicated in various cellular processes, including cell proliferation and survival. Its inhibition has emerged as a promising strategy in cancer therapy. Novel 1,3,4-oxadiazole derivatives have been designed as potent and selective inhibitors of GSK-3β.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The 1,3,4-oxadiazole scaffold has been a fruitful source of compounds with significant antibacterial and antifungal activities.[5][11][12] These compounds often exhibit broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[13][14]

Data Presentation

Anticancer Activity of this compound Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values) of selected this compound derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
CHK9 A549 (Lung)4.8 - 5.1[4][7]
LLC (Lung)4.8 - 5.1[4]
Compound 5 SKOV3 (Ovarian)14.2[15]
MCF7 (Breast)30.9[15]
A549 (Lung)18.3[15]
U87 (Glioblastoma)35.1[15]
T98G (Glioblastoma)34.4[15]
LN229 (Glioblastoma)37.9[15]
AMK OX-8 A549 (Lung)25.04[8]
HeLa (Cervical)35.29[8]
AMK OX-9 A549 (Lung)20.73[8]
AMK OX-10 HeLa (Cervical)5.34[8]
AMK OX-11 A549 (Lung)45.11[8]
AMK OX-12 A549 (Lung)41.92[8]
HeLa (Cervical)32.91[8]
Compound 4h A549 (Lung)<0.14[10]
C6 (Glioma)13.04[10]
Compound 4i A549 (Lung)1.59[10]
Compound 4l A549 (Lung)1.80[10]
Compound 4f A549 (Lung)7.48[10]
Compound 4k A549 (Lung)4.63[10]
Compound 4g C6 (Glioma)8.16[10]
Compound 3a A549 (Lung)5.988[16]
Compound 18 HeLa, MDA-MB-231, DU-145, HEPG2-[2]
Compound 3 HepG2 (Liver)0.7[2]
MCF-7 (Breast)18.3[2]
SGC-7901 (Gastric)30.0[2]
Compound 4 Caco-2 (Colorectal)5.3[2]
Compound 7-9 HT29 (Colorectal)1.3 - 2.0[2]
Compound 19 -17.5[2]
Compound 3d MCF-7 (Breast)43.4[16]
MDA-MB-231 (Breast)35.9[16]
Compound 4d MCF-7 (Breast)39.0[16]
MDA-MB-231 (Breast)35.1[16]
Antimicrobial Activity of this compound Derivatives

The following table presents the in vitro antimicrobial activity (MIC values) of representative this compound derivatives against various bacterial and fungal strains.

Compound IDMicroorganismMIC (µg/mL)Reference
LMM5 Candida albicans32[5]
LMM11 Candida albicans32[5]
Compound 4g Enterococcus faecalis31.25[3][13]
Compound 4f Enterococcus faecalis125[3][13]
Compound 17 S. aureus, A. niger25[6]
Compound 18 E. coli, A. niger25[6]
Compound 19 S. aureus, E. coli, A. niger25[6]

Experimental Protocols

Synthesis of 2-Phenyl-5-substituted-1,3,4-oxadiazoles (General Procedure)

This protocol describes a common method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles starting from an aromatic acid hydrazide and a carboxylic acid.[17][18]

Materials:

  • Substituted benzoic acid hydrazide

  • Substituted carboxylic acid

  • Phosphorus oxychloride (POCl₃) or other dehydrating agents like thionyl chloride (SOCl₂)

  • Appropriate solvent (e.g., dry toluene, DMF)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ice

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve the substituted benzoic acid hydrazide (1 equivalent) in the appropriate solvent.

  • Add the substituted carboxylic acid (1.2 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (3-5 equivalents) dropwise to the stirred mixture.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until effervescence ceases.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

In Vitro Anticancer Activity: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity.[8][19][20]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • This compound derivatives (test compounds) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)[21]

  • DMSO (for formazan solubilization)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • After 24 hours, treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (a known anticancer drug like cisplatin or doxorubicin).

  • Incubate the plates for another 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • This compound derivatives (test compounds) dissolved in DMSO

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Prepare a twofold serial dilution of the test compounds and standard drugs in the appropriate broth in a 96-well microplate. The final concentrations typically range from 0.125 to 256 µg/mL.

  • Prepare a microbial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi).

  • Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add the diluted inoculum to each well of the microplate. Include a growth control (broth with inoculum but no drug) and a sterility control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation (Y705) STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization Oxadiazole This compound Derivative Oxadiazole->STAT3_active Inhibition of Phosphorylation DNA DNA STAT3_dimer->DNA Nuclear Translocation & DNA Binding Gene_Expression Target Gene Expression (Proliferation, Survival) DNA->Gene_Expression Ligand Ligand Ligand->Receptor e.g., IL-6

Caption: Inhibition of the STAT3 signaling pathway by this compound derivatives.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation1 Incubate 24h Cell_Seeding->Incubation1 Compound_Treatment Treat with Oxadiazole Derivatives Incubation1->Compound_Treatment Incubation2 Incubate 48-72h Compound_Treatment->Incubation2 MTT_Addition Add MTT solution Incubation2->MTT_Addition Incubation3 Incubate 4h MTT_Addition->Incubation3 Solubilization Add DMSO to dissolve formazan Incubation3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate % viability and IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the MTT assay to determine cytotoxicity.

Synthesis_Workflow Start_Materials Benzoic Acid Hydrazide + Carboxylic Acid Reaction_Setup Dissolve in Solvent Start_Materials->Reaction_Setup Dehydrating_Agent Add Dehydrating Agent (e.g., POCl3) at 0°C Reaction_Setup->Dehydrating_Agent Reflux Reflux for 4-6h Dehydrating_Agent->Reflux Workup Pour onto ice and neutralize with NaHCO3 Reflux->Workup Isolation Filter and wash the precipitate Workup->Isolation Purification Recrystallize from suitable solvent Isolation->Purification Final_Product 2-Phenyl-5-substituted- 1,3,4-oxadiazole Purification->Final_Product

Caption: General workflow for the synthesis of this compound derivatives.

References

Application Notes and Protocols for Novel 2-Phenyl-1,3,4-Oxadiazole Derivatives with Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-inflammatory properties of novel 2-phenyl-1,3,4-oxadiazole derivatives. The information presented herein is intended to guide researchers in the evaluation and development of this promising class of compounds as potential anti-inflammatory agents.

Introduction

1,3,4-oxadiazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The 1,3,4-oxadiazole ring is a versatile pharmacophore that can be readily synthesized and modified, making it an attractive scaffold for drug discovery.[1][4] Notably, many derivatives of 1,3,4-oxadiazole have demonstrated potent anti-inflammatory effects, often attributed to their ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes.[5][6][7] This document outlines the anti-inflammatory characteristics of novel this compound derivatives, presenting key quantitative data and detailed experimental protocols for their evaluation.

Data Presentation

The anti-inflammatory potential of various this compound derivatives has been quantified through in vitro and in vivo studies. The following tables summarize the key findings for easy comparison.

In Vitro COX-1 and COX-2 Enzyme Inhibitory Activity

Many this compound derivatives exhibit potent and selective inhibition of the COX-2 enzyme, which is a key target for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[8][9]

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)Reference
Series 8a-g 7.5 – 13.50.04 – 0.1460.71 – 337.5[5]
Celecoxib 14.70.045326.67[5]
Diclofenac Sodium 3.80.844.52[5]
Compound 46e -->100 (High Selectivity)[10]
Compound Ox-6f --(Binding Energy -7.70 kcal/mol for COX-2)[8]

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model in rats is a standard in vivo assay to assess the acute anti-inflammatory activity of novel compounds.[2][3]

Compound IDDose (mg/kg)% Inhibition of EdemaStandard Drug% Inhibition (Standard)Reference
Series 21a-n -33 - 62%Indomethacin-[2]
Compound Ox-6f 1079.83%Ibuprofen (10 mg/kg)84.71%[8]
Compound Ox-6d 1076.64%Ibuprofen (10 mg/kg)84.71%[8]
Compound Ox-6a 1074.52%Ibuprofen (10 mg/kg)84.71%[8]
Compound OSD 10060%--[11]
Compound 4e -89%Ibuprofen-[12]
Compound 4b -86%Ibuprofen-[12]

Percentage inhibition represents the reduction in paw edema volume in treated animals compared to the control group.

Inhibition of Pro-inflammatory Cytokines and Mediators

Certain 1,3,4-oxadiazole derivatives have been shown to suppress the production of key pro-inflammatory cytokines and mediators in cellular models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[5]

Compound IDAssayEffectReference
Series 8a-g TNF-α productionSignificant Inhibition[5]
Series 8a-g IL-6 productionSignificant Inhibition[5]
Series 8a-g Nitric Oxide (NO) productionSignificant Inhibition[5]
Series 8a-g Reactive Oxygen Species (ROS) generationSignificant Inhibition[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol is based on a colorimetric inhibitor screening assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Heme

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitors (e.g., Celecoxib, Diclofenac Sodium)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the assay buffer containing heme and the respective enzyme (COX-1 or COX-2).

  • Add the assay buffer to the wells of a 96-well microplate.

  • Add various concentrations of the test compounds or reference inhibitors to the wells. Include a control group with no inhibitor.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

  • Stop the reaction and measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader. The absorbance is proportional to the prostaglandin production.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value using a suitable software.

In Vivo Carrageenan-Induced Paw Edema Assay

This protocol describes the standard procedure for evaluating acute anti-inflammatory activity in rats.[3][13]

Objective: To assess the in vivo anti-inflammatory effect of the test compounds by measuring the reduction of carrageenan-induced paw edema.

Materials:

  • Wistar albino rats (150-200g)

  • Carrageenan solution (1% w/v in saline)

  • Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin, Ibuprofen)

  • Pletysmometer or digital caliper

Procedure:

  • Divide the rats into groups (e.g., control, standard, and test groups with different doses of the compound).

  • Administer the test compounds or the reference drug orally or intraperitoneally. The control group receives only the vehicle.

  • After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume or thickness immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a pletysmometer or caliper.

  • Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) in Cell Culture

This protocol outlines the procedure for measuring the effect of test compounds on cytokine production in LPS-stimulated macrophages.

Objective: To evaluate the ability of the test compounds to inhibit the production of TNF-α and IL-6 in vitro.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • Test compounds

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well cell culture plates

  • CO2 incubator

Procedure:

  • Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified incubation period (e.g., 24 hours). Include a control group with no LPS stimulation and a vehicle control group with LPS stimulation.

  • After incubation, collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Determine the percentage inhibition of cytokine production by the test compounds compared to the vehicle control.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involved in inflammation and a typical experimental workflow for evaluating anti-inflammatory compounds.

COX_Pathway phospholipids Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgs_phys Prostaglandins (Physiological) cox1->pgs_phys pgs_inflam Prostaglandins (Inflammatory) cox2->pgs_inflam homeostasis Gastric Protection Platelet Aggregation pgs_phys->homeostasis inflammation Inflammation Pain, Fever pgs_inflam->inflammation oxadiazole 2-Phenyl-1,3,4- Oxadiazole Derivatives oxadiazole->cox2 Inhibition

Caption: Cyclooxygenase (COX) signaling pathway and the inhibitory action of this compound derivatives on COX-2.

LPS_Signaling lps LPS tlr4 TLR4/MD2 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk nfkb_ikb NF-κB/IκB ikk->nfkb_ikb Phosphorylates IκB nfkb NF-κB nfkb_ikb->nfkb Releases NF-κB nucleus Nucleus nfkb->nucleus cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines Gene Transcription oxadiazole This compound Derivatives oxadiazole->ikk Potential Inhibition

Caption: LPS-induced pro-inflammatory signaling pathway, a potential target for this compound derivatives.[11]

Experimental_Workflow synthesis Synthesis of This compound Derivatives invitro In Vitro Screening synthesis->invitro cox_assay COX-1/COX-2 Inhibition Assay invitro->cox_assay cytokine_assay Pro-inflammatory Cytokine (TNF-α, IL-6) Assay invitro->cytokine_assay invivo In Vivo Evaluation cox_assay->invivo cytokine_assay->invivo paw_edema Carrageenan-Induced Paw Edema invivo->paw_edema lead_optimization Lead Optimization paw_edema->lead_optimization sar Structure-Activity Relationship (SAR) Studies lead_optimization->sar sar->synthesis New Derivatives

Caption: A typical experimental workflow for the discovery and development of novel anti-inflammatory agents.

References

Troubleshooting & Optimization

optimizing reaction conditions for the synthesis of 2-phenyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-phenyl-1,3,4-oxadiazole.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of this compound, offering solutions and optimization strategies.

Q1: My reaction yield for this compound is consistently low. What are the potential causes and how can I improve it?

Low yields in this compound synthesis can stem from several factors, primarily related to incomplete cyclodehydration of the benzoylhydrazine precursor or side reactions.

Troubleshooting Steps:

  • Incomplete Dehydration: The conversion of the intermediate N,N'-diacylhydrazine or benzoylhydrazone to the oxadiazole ring is a critical dehydration step.

    • Choice of Dehydrating Agent: The selection of an appropriate dehydrating agent is crucial. Commonly used and effective agents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and phosphorus pentoxide (P₂O₅).[1][2] The reactivity of these agents varies, and the optimal choice may depend on the specific substrate and reaction conditions. For instance, P₂O₅ in toluene has been reported to give high yields.

    • Reaction Temperature and Time: Ensure the reaction is carried out at the optimal temperature and for a sufficient duration to drive the cyclization to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended.[1]

  • Side Reactions: The formation of unwanted by-products can significantly reduce the yield of the desired product.

    • N,N'-dibenzoylhydrazine Formation: A common side product is the formation of N,N'-dibenzoylhydrazine, especially if benzoic anhydride or excess benzoyl chloride is present. Careful control of stoichiometry is important.

  • Purity of Starting Materials: Ensure the benzoylhydrazine and any other reagents are pure. Impurities can interfere with the reaction and lead to the formation of side products.

  • Microwave-Assisted Synthesis: Consider using microwave irradiation as an alternative to conventional heating. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields of 1,3,4-oxadiazole derivatives.[3][4][5]

Q2: I am observing a significant amount of an insoluble white precipitate that is not my desired product. What could it be and how can I avoid it?

This is a common issue, and the insoluble precipitate is often the uncyclized intermediate, N,N'-dibenzoylhydrazine, or polymeric materials.

Troubleshooting Steps:

  • Improve Dehydration Conditions: As mentioned in Q1, enhancing the dehydration conditions is key. This can be achieved by:

    • Using a stronger dehydrating agent.

    • Increasing the reaction temperature or time, while carefully monitoring for product degradation.

  • Solvent Choice: The choice of solvent can influence the solubility of intermediates and the reaction rate. High-boiling point solvents like toluene or xylene are often used for cyclodehydration reactions requiring high temperatures.

  • Order of Reagent Addition: In some procedures, the order of addition of reagents can be critical. For instance, adding the cyclizing agent to a solution of the hydrazide at a controlled temperature can sometimes minimize side reactions.

Q3: The purification of my this compound is proving difficult. What are the recommended purification methods?

The purification strategy will depend on the nature of the impurities present.

Recommended Purification Techniques:

  • Recrystallization: This is the most common and effective method for purifying solid this compound. Common solvents for recrystallization include ethanol, methanol, or ethanol-water mixtures.[6]

  • Column Chromatography: If recrystallization is ineffective in removing certain impurities, silica gel column chromatography can be employed. A solvent system of ethyl acetate and hexane is a common starting point for elution. The progress of the separation should be monitored by TLC.

  • Washing: Before final purification, washing the crude product with a suitable solvent can help remove some impurities. For example, washing with a cold, non-polar solvent can remove non-polar impurities, while washing with water can remove water-soluble by-products or salts.

Data Presentation

The following tables summarize quantitative data from studies on the synthesis of 1,3,4-oxadiazole derivatives, highlighting the impact of different reaction conditions.

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for 2-Amino-5-substituted-phenyl-1,3,4-oxadiazoles [3]

EntryMethodReaction TimeYield (%)
1Conventional25-30 min60.1 - 74.1
2Microwave15-20 sec77.6 - 92.1

Table 2: Effect of Dehydrating Agent on the Yield of 2,5-Disubstituted 1,3,4-Oxadiazoles

EntryDehydrating AgentTypical Yield Range (%)Reference
1POCl₃54 - 66+[1]
2SOCl₂Variable[1]
3P₂O₅High[1]
4Polyphosphoric AcidGood[1]
5Triflic AnhydrideGood[1]

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound using different approaches.

Protocol 1: Conventional Synthesis using Phosphorus Oxychloride[1][6]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place benzoylhydrazine (1 equivalent).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (typically 5-10 mL per gram of hydrazide) to the flask. The reaction is exothermic and should be handled in a fume hood with appropriate personal protective equipment.

  • Reaction: Reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic.

  • Isolation: The solid product that precipitates out is collected by vacuum filtration.

  • Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent such as ethanol to obtain pure this compound.

Protocol 2: Microwave-Assisted Synthesis[3][5]
  • Reactant Mixture: In a microwave-safe reaction vessel, mix benzoylhydrazine (1 equivalent) with a suitable cyclizing/dehydrating agent (e.g., acetic anhydride on silica gel).

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a specific power (e.g., 180-300 W) for a short duration (typically 2-10 minutes). The optimal time and power should be determined experimentally.

  • Work-up: After irradiation, cool the reaction mixture to room temperature.

  • Isolation: Add crushed ice to the reaction mixture to precipitate the product. Collect the solid by filtration.

  • Purification: Wash the crude product with water and recrystallize from ethanol to yield the pure this compound.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process for the synthesis of this compound.

experimental_workflow start Start reactants Mix Benzoylhydrazine and Dehydrating Agent start->reactants reaction Reaction (Conventional or Microwave) reactants->reaction workup Work-up (Quenching and Neutralization) reaction->workup isolation Isolation (Filtration) workup->isolation purification Purification (Recrystallization) isolation->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield of This compound check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No side_products Significant Side Products check_reaction->side_products Yes increase_time_temp Increase Reaction Time/Temp incomplete->increase_time_temp change_dehydrating_agent Change Dehydrating Agent incomplete->change_dehydrating_agent optimize_stoichiometry Optimize Stoichiometry side_products->optimize_stoichiometry purify_reagents Purify Starting Materials side_products->purify_reagents

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Large-Scale Synthesis of 1,3,4-Oxadiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of 1,3,4-oxadiazole compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide answers to frequently asked questions encountered during the synthesis of these important heterocyclic compounds.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of 1,3,4-oxadiazoles.

Issue 1: Low Yield of 1,3,4-Oxadiazole Product

Possible Causes and Solutions:

  • Inefficient Cyclodehydration: The cyclodehydration of the intermediate, typically a 1,2-diacylhydrazine, is a critical step. Harsh reaction conditions, such as high temperatures or strongly acidic/basic media, can lead to the decomposition of starting materials, intermediates, or the final product, resulting in low yields.[1]

    • Solution: Optimize the choice of cyclodehydrating agent and reaction conditions.[1] Safer alternatives to hazardous reagents like phosphorus oxychloride (POCl₃) include triflic anhydride with triphenylphosphine oxide or the Burgess reagent.[2][3] Milder, modern methods like using 1,1'-carbonyldiimidazole (CDI) can also improve yields and simplify purification.[1]

  • Decomposition of Starting Materials or Product: The stability of the starting materials and the final 1,3,4-oxadiazole product can be a concern under certain reaction conditions.

    • Solution: Employ milder reaction conditions where possible. Microwave-assisted synthesis can sometimes offer a way to reduce reaction times and temperatures, potentially minimizing degradation.[4][5]

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).[3][6] Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish and the components are stable.

Issue 2: Formation of Impurities and By-products

Possible Causes and Solutions:

  • Formation of 1,3,4-Thiadiazole Impurity: When using sulfur-containing reagents, such as Lawesson's reagent or P₄S₁₀, with the intention of forming an oxadiazole from a diacylhydrazine, the corresponding 1,3,4-thiadiazole can be a common by-product.[1] This is also frequent when starting from thiosemicarbazides.[1]

    • Solution: Carefully select the cyclizing agent. If thiadiazole formation is a persistent issue, consider alternative synthetic routes that do not involve sulfur-containing reagents in the cyclization step. Purification via column chromatography with a carefully selected eluent system can help separate the desired oxadiazole from its thiadiazole analog.[1]

  • Unreacted Starting Materials: The presence of unreacted starting materials, such as acyl hydrazides or carboxylic acids, can contaminate the final product.

    • Solution: Ensure the stoichiometry of the reactants is correct. As mentioned, monitoring the reaction to completion is crucial. Purification methods like recrystallization or column chromatography are effective for removing unreacted starting materials.[1]

Issue 3: Difficulties in Product Purification

Possible Causes and Solutions:

  • Similar Polarity of Product and Impurities: The desired 1,3,4-oxadiazole and by-products may have similar polarities, making separation by column chromatography challenging.

    • Solution: Optimize the mobile phase for column chromatography. A systematic trial of different solvent systems with varying polarities may be necessary. Recrystallization from a suitable solvent is another powerful purification technique for solid oxadiazole derivatives and can sometimes be more effective than chromatography for removing closely related impurities.[1]

  • Product Instability during Purification: Some 1,3,4-oxadiazole derivatives may be unstable under certain purification conditions (e.g., on silica gel).

    • Solution: If instability on silica gel is suspected, consider using a different stationary phase for chromatography, such as alumina. Alternatively, purification by recrystallization, if feasible, avoids the use of adsorbents. In some cases, reverse-phase HPLC can be employed for purification, especially for more polar compounds.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the large-scale synthesis of 2,5-disubstituted-1,3,4-oxadiazoles?

A1: Several methods are employed for the large-scale synthesis of 2,5-disubstituted-1,3,4-oxadiazoles. One of the most common is the cyclodehydration of 1,2-diacylhydrazines.[3][4] This can be achieved using various dehydrating agents, ranging from harsh reagents like POCl₃ and sulfuric acid to milder and safer alternatives.[3] Other scalable methods include the oxidative cyclization of acylhydrazones and one-pot syntheses from carboxylic acids and hydrazides.[2][4] The choice of method often depends on the specific substituents on the oxadiazole ring, cost of reagents, and safety considerations.

Q2: What are the key safety precautions to consider during the large-scale synthesis of 1,3,4-oxadiazoles?

A2: Safety is paramount in large-scale synthesis. Key considerations include:

  • Handling of Hazardous Reagents: Many traditional methods use hazardous reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and strong acids, which are corrosive and toxic.[7] It is crucial to handle these with appropriate personal protective equipment (PPE) in a well-ventilated area. Whenever possible, consider using safer, modern alternatives.[2]

  • Exothermic Reactions: Some reaction steps, particularly cyclodehydration, can be exothermic. Proper temperature control and monitoring are essential to prevent runaway reactions.

  • Solvent Safety: Use of flammable organic solvents requires adherence to all safety protocols for handling and storage to prevent fires and explosions.

Q3: How can I improve the yield and purity of my 1,3,4-oxadiazole product?

A3: To improve yield and purity:

  • Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, and catalyst loading to find the optimal conditions for your specific substrate.

  • Choose the Right Reagents: The choice of coupling and cyclodehydrating agents can significantly impact the outcome. For example, using coupling reagents like TBTU has been shown to be efficient for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.[8]

  • Effective Purification: Employ the most suitable purification technique. Recrystallization is often effective for solid products, while column chromatography is versatile for a wider range of compounds.[1] Careful selection of solvents for these techniques is critical.

Q4: Are there any "green" or environmentally friendly methods for synthesizing 1,3,4-oxadiazoles?

A4: Yes, there is a growing interest in developing greener synthetic routes for 1,3,4-oxadiazoles. Some approaches include:

  • Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption.[5]

  • Use of Safer Solvents: Replacing hazardous solvents with more environmentally benign alternatives.

  • Catalytic Methods: Employing catalysts that can be used in smaller quantities and potentially recycled. Iodine-mediated oxidative cyclization is an example of a transition-metal-free approach.[9]

Quantitative Data Summary

Table 1: Comparison of Yields for Different Synthetic Methods for 1,3,4-Oxadiazoles

Synthetic MethodReagents/ConditionsYield Range (%)Reference(s)
Cyclodehydration of 1,2-diacylhydrazinesPOCl₃, 100 °C61[3]
Cyclodehydration of 1,2-diacylhydrazinesTriflic anhydride, triphenylphosphine oxide26 - 96[2]
Oxidative cyclization of acylhydrazonesN-chlorosuccinimide (NCS) and diazabicycloundecene (DBU)80 - 94[2][10]
One-pot synthesis from carboxylic acids and hydrazidesHATU and Burgess reagent70 - 93[2][10]
Cyclization of acyl thiosemicarbazides1,3-dibromo-5,5-dimethylhydantoin82 - 94[2][10]
Microwave-assisted synthesisVariesGood to excellent[5]

Experimental Protocols

Protocol 1: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Cyclodehydration of 1,2-Diacylhydrazines using Triflic Anhydride and Triphenylphosphine Oxide

This method provides a safer alternative to using POCl₃.[2]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 1,2-diacylhydrazine substrate in an anhydrous solvent such as dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add triphenylphosphine oxide followed by the slow, dropwise addition of triflic anhydride.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for the time indicated by TLC monitoring until the starting material is consumed.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2,5-disubstituted-1,3,4-oxadiazole.

Protocol 2: One-Pot Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles from Carboxylic Acids and Acylhydrazides

This method offers an efficient approach under mild conditions.[2][10]

  • Reaction Setup: To a solution of the carboxylic acid in a suitable solvent (e.g., DMF or DCM) at room temperature, add the acylhydrazide.

  • Coupling Agent Addition: Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like triethylamine.

  • Dehydration: Following the formation of the diacylhydrazine intermediate (which can be monitored by TLC), add a dehydrating agent like the Burgess reagent.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the cyclization is complete.

  • Work-up and Purification: After completion, perform an appropriate aqueous work-up, extract the product with an organic solvent, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_purification Purification cluster_end Final Product start1 Carboxylic Acid step1 Coupling start1->step1 start2 Acylhydrazide start2->step1 step2 Cyclodehydration step1->step2 purification Column Chromatography / Recrystallization step2->purification end_product 2,5-Disubstituted-1,3,4-oxadiazole purification->end_product

Caption: General experimental workflow for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.

troubleshooting_logic problem Low Product Yield cause1 Inefficient Cyclodehydration? problem->cause1 cause2 Starting Material Decomposition? problem->cause2 cause3 Incomplete Reaction? problem->cause3 solution1 Optimize Dehydrating Agent & Conditions cause1->solution1 Yes solution2 Use Milder Reaction Conditions cause2->solution2 Yes solution3 Monitor Reaction (TLC/LCMS) & Extend Time if Needed cause3->solution3 Yes

Caption: Troubleshooting logic for addressing low yield in 1,3,4-oxadiazole synthesis.

References

Technical Support Center: Purification of 2-Phenyl-1,3,4-Oxadiazole and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the purification of 2-phenyl-1,3,4-oxadiazole and its derivatives. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Issue 1: Low recovery after recrystallization.

Question: My yield of the purified this compound derivative is very low after recrystallization. What are the possible causes and how can I improve it?

Answer: Low recovery during recrystallization is a common issue that can stem from several factors. Here's a systematic approach to troubleshoot this problem:

  • Excessive Solvent: Using too much solvent to dissolve the crude product is the most frequent cause of low recovery. The goal is to use the minimum amount of hot solvent to create a saturated solution, which will allow for maximum crystal formation upon cooling.

    • Solution: If you suspect you've used too much solvent, you can gently heat the solution to evaporate some of the solvent and re-saturate it. Allow this more concentrated solution to cool slowly.[1]

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1][2]

    • Solution: Conduct a small-scale solvent screen with various solvents to find the optimal one. Common solvents for recrystallizing 2-aryl-1,3,4-oxadiazoles include ethanol, methanol, and mixtures like DMF/ethanol or ethyl acetate/methanol.[2][3][4][5]

  • Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities within the crystal lattice, reducing the overall yield of pure product.

    • Solution: Allow the hot, saturated solution to cool to room temperature slowly, and then place it in an ice bath to maximize crystallization.

  • Premature Crystallization: If crystals form too quickly, for instance during a hot filtration step to remove insoluble impurities, product can be lost.

    • Solution: Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.[1]

Issue 2: The compound "oils out" during recrystallization instead of forming crystals.

Question: When I try to recrystallize my 2-aryl-1,3,4-oxadiazole, it separates as an oil instead of forming solid crystals. What should I do?

Answer: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. Here are several strategies to address this:

  • Add More Solvent: The oil may be a supersaturated solution. Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.[1] This may allow crystallization to occur at a temperature below the compound's melting point.

  • Lower the Crystallization Temperature: Try to induce crystallization at a lower temperature. You can do this by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal of the pure compound.

  • Change the Solvent System:

    • Select a solvent with a lower boiling point.[1]

    • Use a mixed solvent system. Dissolve the compound in a "good" solvent in which it is highly soluble, and then slowly add a "poor" solvent in which it is insoluble until the solution becomes turbid. Heating the mixture to get a clear solution and then allowing it to cool slowly can promote crystal growth. For oxadiazoles, common mixed solvent systems include hexane/acetone and hexane/ethyl acetate.[6]

Issue 3: The product is difficult to separate from starting materials or by-products by column chromatography.

Question: My this compound derivative co-elutes with the starting benzohydrazide or another impurity during column chromatography. How can I achieve better separation?

Answer: Co-elution is a common challenge in column chromatography. Here are several approaches to improve separation:

  • Optimize the Solvent System (Eluent): The choice of eluent is critical for good separation.

    • Adjust Polarity: If the spots are too close together, try a less polar solvent system to increase the retention time and allow for better separation. A good starting point is to find a solvent system where the desired product has an Rf value of 0.2-0.3 on a TLC plate.[7]

    • Change Solvent Selectivity: If simply changing the polarity doesn't work, try a different solvent system with different selectivity. For example, instead of a hexane/ethyl acetate mixture, you could try dichloromethane/methanol or toluene. Different solvents interact with the compound and stationary phase in different ways, which can alter the elution order.[7]

  • Use a Different Stationary Phase: If silica gel doesn't provide adequate separation, consider using a different stationary phase like alumina or reverse-phase silica.[8]

  • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution, where the polarity of the eluent is gradually increased during the separation, can be very effective for separating compounds with different polarities.

  • Dry Loading: If the crude product has poor solubility in the initial chromatography solvent, it can be "dry loaded." This involves adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then loading the dry powder onto the top of the column.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound and its derivatives?

A1: The most common purification techniques are recrystallization and column chromatography. Sublimation can also be used for volatile, thermally stable derivatives.[3][4][10]

Q2: What are the common impurities I should expect?

A2: Common impurities include:

  • Unreacted starting materials: Such as the corresponding acid hydrazide (e.g., benzohydrazide) and the other reactant used for cyclization.[11]

  • By-products of the cyclization reaction: For example, if using POCl₃ as a dehydrating agent, phosphorus-containing by-products may be present.[12] If the reaction involves a diacylhydrazine intermediate, this may also be present if the cyclization is incomplete.[13]

  • Reagents: Excess dehydrating agents or catalysts.

Q3: How can I monitor the purity of my compound during purification?

A3: Thin-Layer Chromatography (TLC) is the most common method for monitoring the progress of a reaction and the purity of column chromatography fractions.[10] For this compound derivatives, which are often UV-active due to the aromatic rings, spots on the TLC plate can be visualized under a UV lamp.[9][13] Staining with iodine vapor is another common visualization technique.[10][11] The final purity is typically confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis.

Q4: Can I use sublimation to purify my this compound derivative?

A4: Yes, sublimation can be a very effective purification method for compounds that are volatile and thermally stable. It is particularly useful for removing non-volatile impurities. The process involves heating the solid under vacuum, causing it to turn directly into a gas (sublime), and then condensing the gas back into a pure solid on a cold surface.[4] This method is advantageous as it avoids the use of solvents.

Data Presentation

Table 1: Common Recrystallization Solvents for 2-Aryl-1,3,4-Oxadiazoles
Solvent/Solvent SystemTypical Yield (%)NotesReference(s)
Ethanol50 - 85A common and effective solvent for many derivatives.[2][5]
Methanol54 - 77Another widely used alcohol for recrystallization.[10][14]
DMF/Ethanol (1:1)50 - 65Good for compounds that are sparingly soluble in ethanol alone.[3]
Ethyl Acetate/Methanol (1:1)~84Effective for certain substituted derivatives.[3]
Acetonitrile~74Can be used for specific derivatives.[3]
Chloroform/Ethanol (1:1)~76Another mixed solvent system that has proven effective.[3]
Table 2: Column Chromatography Conditions for 2-Aryl-1,3,4-Oxadiazoles
Stationary PhaseEluent SystemCompound TypeReference(s)
Silica GelEthyl acetate / HexaneGeneral 2,5-disubstituted-1,3,4-oxadiazoles[15]
Silica GelDichloromethane / MethanolPolar derivatives[13]
Silica GelBenzene / Ethyl Acetate (3:1)2-(2-arylethenyl)-1,3,4-oxadiazoles[3]
Silica GelEthyl acetate2,5-dialkyl-1,3,4-oxadiazoles[10]
Silica GelChloroform / Methanol (19:1)Furan-containing oxadiazoles[2]

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. If the solid dissolves completely, allow it to cool to room temperature and then in an ice bath. If well-formed crystals appear, the solvent is suitable. If not, test other solvents or solvent mixtures.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to dissolve the solid completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air-dry them to a constant weight.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC. The ideal eluent should give the desired compound an Rf value of approximately 0.2-0.3 and provide good separation from impurities.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel. Alternatively, perform a dry loading if the compound is not very soluble in the eluent.[9]

  • Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Visualizations

Purification_Workflow General Purification Workflow for 2-Phenyl-1,3,4-Oxadiazoles cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography crude_product Crude Product dissolve Dissolve in Minimum Hot Solvent crude_product->dissolve tlc_analysis TLC Analysis (Select Solvent System) crude_product->tlc_analysis hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool_slowly Cool Slowly hot_filtration->cool_slowly collect_crystals Collect Crystals (Vacuum Filtration) cool_slowly->collect_crystals wash_crystals Wash with Cold Solvent collect_crystals->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals pure_product Pure Product dry_crystals->pure_product pack_column Pack Column (Silica Gel) tlc_analysis->pack_column load_sample Load Sample pack_column->load_sample elute_column Elute Column (Collect Fractions) load_sample->elute_column analyze_fractions Analyze Fractions (TLC) elute_column->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure remove_solvent Remove Solvent (Rotary Evaporator) combine_pure->remove_solvent remove_solvent->pure_product

Caption: General purification workflows for 2-phenyl-1,3,4-oxadiazoles.

Troubleshooting_Recrystallization Troubleshooting Recrystallization Issues cluster_low_yield Low Yield Solutions cluster_oiling_out Oiling Out Solutions start Recrystallization Issue low_yield Low Yield start->low_yield oiling_out Oiling Out start->oiling_out evaporate_solvent Evaporate Excess Solvent low_yield->evaporate_solvent slow_cooling Ensure Slow Cooling low_yield->slow_cooling solvent_screen Perform Solvent Screen low_yield->solvent_screen add_more_solvent Add More 'Good' Solvent oiling_out->add_more_solvent use_mixed_solvent Use Mixed Solvent System oiling_out->use_mixed_solvent scratch_flask Scratch Flask / Add Seed Crystal oiling_out->scratch_flask

Caption: Troubleshooting common recrystallization problems.

Troubleshooting_Chromatography Troubleshooting Column Chromatography cluster_solutions Separation Improvement Strategies start Chromatography Issue co_elution Co-elution of Product and Impurity start->co_elution adjust_polarity Adjust Eluent Polarity (Target Rf 0.2-0.3) co_elution->adjust_polarity change_selectivity Change Solvent System (e.g., Hex/EtOAc to DCM/MeOH) co_elution->change_selectivity gradient_elution Use Gradient Elution co_elution->gradient_elution change_stationary_phase Change Stationary Phase (e.g., Alumina, Reverse Phase) co_elution->change_stationary_phase

Caption: Strategies for improving chromatographic separation.

References

identifying and minimizing byproducts in 1,3,4-oxadiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,3,4-Oxadiazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of 1,3,4-oxadiazoles. Our aim is to help you identify and minimize byproducts in your reactions, leading to higher yields and purer compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 2,5-disubstituted-1,3,4-oxadiazoles?

A1: The two most prevalent and versatile methods for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles are:

  • Cyclodehydration of 1,2-diacylhydrazines: This is a classic and widely used method that involves the ring closure of a 1,2-diacylhydrazine intermediate by eliminating a molecule of water. A variety of dehydrating agents can be employed for this transformation.[1][2]

  • Oxidative cyclization of N-acylhydrazones: This method involves the intramolecular cyclization of an N-acylhydrazone, which is typically prepared by condensing an acid hydrazide with an aldehyde. This reaction requires an oxidizing agent to facilitate the ring formation.[3][4]

Q2: I am observing a significant amount of starting material (1,2-diacylhydrazine) remaining after my cyclodehydration reaction. What could be the cause?

A2: Incomplete conversion of the 1,2-diacylhydrazine starting material can be attributed to several factors:

  • Insufficiently powerful dehydrating agent: The choice of dehydrating agent is critical and its effectiveness can be substrate-dependent. Reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and polyphosphoric acid (PPA) are commonly used, but for some substrates, milder and more specialized reagents like the Burgess reagent may be more effective.[1]

  • Inadequate reaction temperature: The cyclodehydration often requires elevated temperatures to overcome the activation energy barrier. If the temperature is too low, the reaction may proceed very slowly or not at all.

  • Presence of moisture: Dehydrating agents are, by their nature, highly reactive towards water. Any moisture in the reaction setup (glassware, solvents, or starting materials) will consume the reagent, rendering it ineffective for the desired cyclization. It is crucial to use anhydrous solvents and thoroughly dried glassware.

Q3: My oxidative cyclization of an N-acylhydrazone is giving a low yield of the desired 1,3,4-oxadiazole. What are the potential issues?

A3: Low yields in the oxidative cyclization of N-acylhydrazones can arise from:

  • Ineffective oxidizing agent: The choice and quality of the oxidizing agent are paramount. Common oxidants include iodine, Dess-Martin periodinane, and potassium permanganate. The optimal oxidant can vary depending on the substrate.

  • Side reactions: The N-acylhydrazone can undergo other reactions, such as hydrolysis back to the starting aldehyde and acid hydrazide, especially if water is present.

  • Reaction conditions: Factors such as reaction time, temperature, and solvent can significantly impact the yield. Optimization of these parameters is often necessary for each specific substrate.

Q4: I have identified a sulfur-containing impurity in my 1,3,4-oxadiazole synthesis. What is the likely source?

A4: The presence of a sulfur-containing impurity often points to the formation of a 1,3,4-thiadiazole. This is a common byproduct when using sulfur-containing reagents, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), in an attempt to synthesize the oxadiazole from a diacylhydrazine.[5] Additionally, if thiosemicarbazide is used as a starting material, the formation of 2-amino-1,3,4-thiadiazole is a competing reaction.

Troubleshooting Guides

Route 1: Cyclodehydration of 1,2-Diacylhydrazines

Issue: Low yield of 1,3,4-oxadiazole and presence of byproducts.

Workflow for Troubleshooting:

start Low Yield / Byproducts in Cyclodehydration check_reagent 1. Verify Dehydrating Agent start->check_reagent check_conditions 2. Assess Reaction Conditions check_reagent->check_conditions sub_reagent1 Is the agent potent enough? Consider POCl₃, SOCl₂, PPA. check_reagent->sub_reagent1 Action sub_reagent2 Is the agent fresh and anhydrous? check_reagent->sub_reagent2 Action check_starting_material 3. Evaluate Starting Material check_conditions->check_starting_material sub_conditions1 Is the temperature optimal? Try incremental increases. check_conditions->sub_conditions1 Action sub_conditions2 Are conditions strictly anhydrous? Dry solvents and glassware. check_conditions->sub_conditions2 Action optimize 4. Purify and Characterize check_starting_material->optimize sub_starting_material Is the 1,2-diacylhydrazine pure? Recrystallize if necessary. check_starting_material->sub_starting_material Action sub_optimize Isolate byproducts by chromatography. Characterize using NMR, MS. optimize->sub_optimize Action

Caption: Troubleshooting workflow for low yields in diacylhydrazine cyclodehydration.

Common Byproducts and Minimization Strategies:

ByproductProbable CauseRecommended Solution
Unreacted 1,2-Diacylhydrazine Incomplete reaction due to mild conditions or deactivated reagent.Increase reaction temperature, use a stronger dehydrating agent (e.g., POCl₃, SOCl₂), and ensure strictly anhydrous conditions.
Starting Acid Hydrazide/Carboxylic Acid Cleavage of the 1,2-diacylhydrazine under harsh conditions (high temperature or strong acid).Use milder reaction conditions or a less aggressive dehydrating agent (e.g., Burgess reagent). Optimize reaction time to avoid prolonged heating.
Polymeric materials High concentrations of strong acid catalysts or excessive heat.Reduce the concentration of the dehydrating agent or switch to a milder alternative. Control the reaction temperature carefully.
Route 2: Oxidative Cyclization of N-Acylhydrazones

Issue: Low yield of 1,3,4-oxadiazole and formation of side products.

Workflow for Troubleshooting:

start Low Yield / Byproducts in Oxidative Cyclization check_oxidant 1. Verify Oxidizing Agent start->check_oxidant check_hydrazone 2. Assess Hydrazone Stability check_oxidant->check_hydrazone sub_oxidant1 Is the oxidant appropriate for the substrate? Screen different oxidants (e.g., I₂, DMP). check_oxidant->sub_oxidant1 Action sub_oxidant2 Is the oxidant fresh and active? check_oxidant->sub_oxidant2 Action check_conditions 3. Evaluate Reaction Conditions check_hydrazone->check_conditions sub_hydrazone Is the N-acylhydrazone prone to hydrolysis? Ensure anhydrous conditions. check_hydrazone->sub_hydrazone Action analyze 4. Analyze Byproducts check_conditions->analyze sub_conditions1 Optimize temperature and reaction time. check_conditions->sub_conditions1 Action sub_conditions2 Consider a different solvent. check_conditions->sub_conditions2 Action sub_analyze Isolate and identify side products to understand competing pathways. analyze->sub_analyze Action

Caption: Troubleshooting workflow for oxidative cyclization of N-acylhydrazones.

Common Byproducts and Minimization Strategies:

ByproductProbable CauseRecommended Solution
Unreacted N-Acylhydrazone Insufficient oxidant or non-optimal reaction conditions.Increase the equivalents of the oxidizing agent. Optimize temperature and reaction time.
Starting Aldehyde and Acid Hydrazide Hydrolysis of the N-acylhydrazone.Ensure strictly anhydrous conditions. Use a non-protic solvent.
Over-oxidation products Use of a very strong and non-selective oxidizing agent.Switch to a milder oxidant (e.g., iodine). Carefully control the stoichiometry of the oxidant.

Experimental Protocols

Protocol 1: Synthesis of 2,5-Diphenyl-1,3,4-oxadiazole via Cyclodehydration of 1,2-Dibenzoylhydrazine using POCl₃

Materials:

  • 1,2-Dibenzoylhydrazine (1.0 g, 4.16 mmol)

  • Phosphorus oxychloride (POCl₃) (5 mL)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add 1,2-dibenzoylhydrazine (1.0 g, 4.16 mmol).

  • Carefully add phosphorus oxychloride (5 mL) to the flask at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to afford pure 2,5-diphenyl-1,3,4-oxadiazole.

Expected Yield: ~85-95%

Protocol 2: Synthesis of 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole via Iodine-Mediated Oxidative Cyclization of N'-(4-methylbenzylidene)benzohydrazide

Materials:

  • N'-(4-methylbenzylidene)benzohydrazide (1.0 g, 4.20 mmol)

  • Iodine (I₂) (1.28 g, 5.04 mmol)

  • Potassium carbonate (K₂CO₃) (1.74 g, 12.6 mmol)

  • Dimethyl sulfoxide (DMSO) (20 mL)

Procedure:

  • To a solution of N'-(4-methylbenzylidene)benzohydrazide (1.0 g, 4.20 mmol) in DMSO (20 mL), add potassium carbonate (1.74 g, 12.6 mmol) and iodine (1.28 g, 5.04 mmol).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a saturated solution of sodium thiosulfate to quench the excess iodine.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to obtain 2-phenyl-5-(p-tolyl)-1,3,4-oxadiazole.[4]

Expected Yield: ~70-85%

Data Presentation

Table 1: Comparison of Dehydrating Agents for the Synthesis of 2,5-Diphenyl-1,3,4-oxadiazole

Dehydrating AgentTemperature (°C)Reaction Time (h)Yield of Oxadiazole (%)Major Byproduct(s)
POCl₃ 1101.592Minor decomposition products
SOCl₂ 80388Traces of starting material
PPA 140485Some charring observed
Burgess Reagent 80675Unreacted starting material

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Table 2: Influence of Oxidizing Agent on the Synthesis of 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole

Oxidizing AgentTemperature (°C)Reaction Time (h)Yield of Oxadiazole (%)Major Byproduct(s)
Iodine/K₂CO₃ 25582Unreacted starting material
Dess-Martin Periodinane 25288DMP byproducts
KMnO₄ 50365Over-oxidation products

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

References

Technical Support Center: Optimizing the Microwave-Assisted Synthesis of 2-Phenyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of 2-phenyl-1,3,4-oxadiazole synthesis via microwave irradiation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the microwave-assisted synthesis of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can stem from several factors, including incomplete reaction, side product formation, or suboptimal microwave parameters.

  • Incomplete Cyclization: The conversion of the intermediate to the final oxadiazole ring is a critical step.

    • Troubleshooting:

      • Increase Microwave Power/Temperature: Carefully increase the microwave power or reaction temperature in small increments. Monitor the reaction closely by TLC to avoid decomposition.[1][2]

      • Optimize Reaction Time: While microwave reactions are rapid, insufficient irradiation time can lead to incomplete conversion.[1] Conversely, prolonged exposure can cause degradation. Perform time-course studies to find the optimal duration.

      • Choice of Dehydrating Agent: The efficiency of the cyclodehydration step is highly dependent on the reagent used. Phosphorous oxychloride (POCl₃) is a common and effective dehydrating agent for this synthesis.[2][3]

  • Side Product Formation: The formation of undesired byproducts can significantly reduce the yield of the target molecule. A common side product is the N,N'-diacylhydrazine intermediate which fails to cyclize.

    • Troubleshooting:

      • Solvent Choice: The choice of solvent can influence the reaction pathway. While some reactions are performed solvent-free, polar aprotic solvents like DMF or acetonitrile can sometimes improve yields by facilitating efficient heat transfer from microwave irradiation.[2]

      • Purity of Starting Materials: Ensure the purity of your benzoyl hydrazide and other reagents. Impurities can lead to unwanted side reactions.

  • Suboptimal Microwave Parameters: Incorrect microwave settings can lead to either insufficient energy for the reaction or overheating and decomposition.

    • Troubleshooting:

      • Power Setting: Start with a moderate power setting (e.g., 100-300 W) and adjust as needed.[3][4] High power settings can cause rapid, uncontrolled heating, leading to side products.[2]

      • Temperature Control: If your microwave reactor has temperature control, use it to maintain a consistent and optimal reaction temperature. A typical temperature range for this synthesis is 70-120°C.[2]

Q2: I am observing the formation of multiple spots on my TLC plate. How can I identify the main product and byproducts?

  • Identification:

    • Reference Spotting: If available, spot a reference sample of pure this compound on the same TLC plate.

    • Intermediate Identification: The starting material, benzoyl hydrazide, and the intermediate N,N'-diacylhydrazine will have different Rf values. The intermediate is typically more polar than the final product.

    • Staining: Use different visualization techniques (UV light, iodine vapor, specific stains) to differentiate between spots.

Q3: How does microwave-assisted synthesis compare to conventional heating for this reaction?

Microwave-assisted synthesis consistently offers significant advantages over conventional heating methods for the synthesis of 1,3,4-oxadiazoles.[1][5]

  • Reaction Time: Microwave synthesis dramatically reduces reaction times from hours to minutes or even seconds.[1]

  • Yield: In most reported cases, microwave irradiation leads to higher or comparable yields of the desired product.[1][5]

  • Purity: The rapid and uniform heating provided by microwaves often results in cleaner reaction profiles with fewer side products.

Data Presentation: Comparison of Synthesis Protocols

The following tables summarize quantitative data from various studies on the microwave-assisted synthesis of this compound and its derivatives.

Table 1: Microwave vs. Conventional Heating for Synthesis of Substituted 2-Phenyl-1,3,4-oxadiazoles [1]

MethodReaction TimeYield (%)
Microwave Irradiation15-20 seconds77.6 - 92.1
Conventional Heating25-30 minutes60.1 - 74.1

Table 2: Optimization of Microwave Parameters

Starting MaterialsMicrowave Power (W)Temperature (°C)Time (min)SolventYield (%)Reference
N,N'-diacylhydrazine1007060-180POCl₃90[2]
Isoniazid, Aromatic Aldehyde300-3DMF (drops)-[4]
Acid Hydrazides, N-protected amino acids1008010POCl₃85-96[3]

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of this compound.

Protocol 1: Microwave-Assisted Cyclodehydration of N,N'-Diacylhydrazine [2]

  • Preparation of N,N'-Diacylhydrazine: Suspend benzhydrazide (0.02 mol) in diethyl ether (40 mL). In a separate flask, dissolve the corresponding acid chloride (0.02 mol) and sodium carbonate (0.02 mol) in water (15 mL). Add the acid chloride solution dropwise to the benzhydrazide suspension with stirring. Stir for 1 hour at room temperature. Filter the resulting solid, wash with water, and dry.

  • Microwave Synthesis: Suspend the N,N'-diacylhydrazine (0.008 mol) in phosphorus oxychloride (26.0 mL, 0.28 mol). Place the reaction mixture in a microwave reactor equipped with a reflux condenser. Set the microwave to a dynamic method with a power of 100 W and a target temperature of 70°C. Irradiate for 1-3 hours, monitoring the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution. Filter the precipitated solid, wash thoroughly with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Protocol 2: One-Pot Microwave Synthesis from Acid Hydrazide and Amino Acid [3]

  • Reaction Setup: In a microwave-safe vessel, dissolve the acid hydrazide (1 mol) and N-protected α-amino acid (0.015 mol) in phosphorous oxychloride (5 mL).

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at 100 W for 10 minutes, maintaining a temperature of 80°C.

  • Work-up: After cooling, pour the reaction mixture onto crushed ice. Filter the resulting solid residue and dry. Recrystallize from methanol to obtain the purified product.

Visualizations

Diagram 1: General Workflow for Microwave-Assisted this compound Synthesis

G Start Starting Materials (e.g., Benzoyl Hydrazide, Acid Chloride) Intermediate Formation of Intermediate (N,N'-Diacylhydrazine) Start->Intermediate Microwave Microwave Irradiation (Cyclodehydration) Intermediate->Microwave Workup Reaction Work-up (Quenching, Neutralization) Microwave->Workup Purification Purification (Filtration, Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G LowYield Low Yield IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction SideProducts Side Products Observed? LowYield->SideProducts IncreaseTime Increase Irradiation Time IncompleteReaction->IncreaseTime Yes IncreasePower Increase Microwave Power/ Temperature IncompleteReaction->IncreasePower Yes OptimizeDehydratingAgent Optimize Dehydrating Agent IncompleteReaction->OptimizeDehydratingAgent Yes CheckReagents Check Reagent Purity SideProducts->CheckReagents Yes OptimizeSolvent Optimize Solvent SideProducts->OptimizeSolvent Yes

Caption: A troubleshooting decision tree for addressing low reaction yields.

References

troubleshooting common issues in the cyclization of acylhydrazides to oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oxadiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of 1,2,4- and 1,3,4-oxadiazole derivatives from acylhydrazides.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance for troubleshooting issues that may arise during the cyclization of acylhydrazides to oxadiazoles.

Issue 1: Low or No Product Yield

Q1: My reaction is showing low to no yield of the desired oxadiazole. What are the potential causes and how can I improve it?

A1: Low or no yield in oxadiazole synthesis is a common issue that can stem from several factors, including inefficient cyclodehydration, improper reaction conditions, or degradation of starting materials or products.

Troubleshooting Steps:

  • Verify Starting Material Quality: Ensure the acylhydrazide and the coupling partner (e.g., carboxylic acid, aldehyde) are pure and dry. Impurities can interfere with the reaction.

  • Optimize the Dehydrating/Oxidizing Agent: The choice and amount of the cyclizing agent are critical.

    • For the synthesis of 1,3,4-oxadiazoles from diacylhydrazines, strong dehydrating agents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA) are commonly used.[1][2] If one agent is ineffective, consider trying an alternative. The influence of various dehydrating agents on yield has been studied, with POCl₃ often showing good results.[3]

    • For the oxidative cyclization of acylhydrazones to 1,3,4-oxadiazoles , oxidants like iodine, N-bromosuccinimide (NBS), or mercuric oxide with iodine can be employed.[4][5][6] The efficiency of different oxidants can vary, so screening may be necessary.[6]

    • For 1,2,4-oxadiazoles synthesized from O-acylamidoximes, cyclodehydration can be promoted by heat or base.[7] Milder conditions, such as using a superbase system like KOH in DMSO at room temperature, can sometimes improve yields by preventing thermal decomposition of the intermediate.[2]

  • Adjust Reaction Temperature and Time: Some cyclizations require heating to proceed efficiently.[4][7] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to check for the consumption of starting materials. Prolonged reaction times at high temperatures can sometimes lead to product degradation.

  • Solvent Selection: The choice of solvent can significantly impact the reaction. Aprotic polar solvents like DMF or DMSO are often used.[1][8] For certain methods, such as those using microwave irradiation, solvent-free conditions can also be effective and may lead to shorter reaction times and higher yields.[3][4]

  • Consider Alternative Synthetic Routes: If optimization of the current method fails, alternative strategies might be more suitable for your specific substrates. For instance, a one-pot synthesis approach, directly from commercially available aldehydes and hydrazides, can simplify the process and improve accessibility to the desired oxadiazoles.[9]

Issue 2: Formation of Side Products

Q2: I am observing significant side product formation in my reaction. What are the common side products and how can I minimize them?

A2: The formation of side products is a frequent challenge. Common side products include unreacted intermediates, products from cleavage of intermediates, and isomeric by-products like thiadiazoles if sulfur-containing reagents are used.

Troubleshooting Steps:

  • Minimize Cleavage of Intermediates: In the synthesis of 1,2,4-oxadiazoles from O-acylamidoximes, the intermediate can be prone to cleavage, leading to the formation of nitriles and starting amidoxime.[2]

    • Milder Conditions: Employing milder reaction conditions, such as lower temperatures or using a superbase like KOH/DMSO at room temperature, can minimize thermal decomposition.[2]

    • Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times, reducing the exposure of the intermediate to prolonged heating and thereby minimizing cleavage.[2]

  • Avoid Isomeric By-products: When synthesizing 2-amino-1,3,4-oxadiazoles from acylthiosemicarbazide precursors, the formation of the corresponding 2-amino-1,3,4-thiadiazole can be a competing reaction.[2]

    • Choice of Reagents: To favor the formation of the oxadiazole, use a non-sulfur-containing cyclizing agent. For the cyclization of diacylhydrazines, reagents like POCl₃, SOCl₂, or PPA are preferred.[2] For the conversion of acylthiosemicarbazides, oxidative cyclization using iodine in the presence of a base is a standard method to promote oxadiazole formation.[2]

  • Control Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one reactant can sometimes lead to the formation of undesired side products.

  • Purification Strategy: If side product formation cannot be completely avoided, a robust purification strategy is necessary. Column chromatography with an optimized gradient elution method is often effective in separating closely related heterocycles.[2]

Issue 3: Difficulty in Product Purification

Q3: I am having trouble purifying my final oxadiazole product. What are some effective purification techniques?

A3: Purification of oxadiazole derivatives can be challenging due to the presence of unreacted starting materials, reagents, and closely related side products.

Troubleshooting Steps:

  • Aqueous Work-up: A standard aqueous wash can be effective in removing many common co-products, especially in milder reaction conditions.[10][11]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, DMF/ethanol) is a powerful technique for obtaining high-purity material.[4][12]

  • Column Chromatography: Silica gel column chromatography is a widely used method for purifying oxadiazoles.[2][13]

    • Solvent System Optimization: Careful selection of the eluent system is crucial for achieving good separation. A gradient elution is often more effective than an isocratic one.

    • Dry Loading: For less polar compounds or when the product is difficult to dissolve, adsorbing the crude product onto silica gel and loading it onto the column as a dry powder can improve resolution.

  • Preparative TLC/HPLC: For small-scale reactions or when high purity is essential, preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be employed.

Quantitative Data Summary

The following tables summarize quantitative data for different methods of oxadiazole synthesis, providing a comparison of reaction conditions and yields.

Table 1: Comparison of Dehydrating Agents for 1,3,4-Oxadiazole Synthesis

Dehydrating AgentSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
POCl₃Acyl hydrazide & N-protected α-amino acidNeat802-355-68[3]
SOCl₂Diacylhydrazine-Reflux--[5]
H₂SO₄Diacylhydrazine----[1]
PPADiacylhydrazine----[1][2]
Triflic anhydride & Triphenylphosphine oxideDiacylhydrazineAnhydrous--26-96[1]
EDCDiacylhydrazine----[1]

Table 2: Comparison of Oxidative Cyclization Methods for 1,3,4-Oxadiazole Synthesis

Oxidizing AgentSubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
IodineAcylhydrazoneK₂CO₃---up to 95[14]
HgO / I₂Acylhydrazone-DMFRoom Temp4850-65[4][12]
N-Chlorosuccinimide (NCS)Acylhydrazone-----[6]
DABCO (redox mediator)N-acyl hydrazone-AcetonitrileRoom Temp-up to 83[9]

Experimental Protocols

Protocol 1: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Oxidative Cyclization of Acylhydrazones [4][12]

  • Synthesis of Acylhydrazone:

    • A mixture of the appropriate acetohydrazide (0.01 mol) and a substituted aromatic or heterocyclic aldehyde (0.01 mol) in ethanol is refluxed in the presence of a few drops of glacial acetic acid for 6 hours.

    • The reaction mixture is then cooled, and the solid that separates is filtered, washed with ice-cold water, and recrystallized from ethanol.

  • Oxidative Cyclization:

    • A solution of the synthesized acylhydrazone (0.01 mol) in DMF (40 ml) is stirred in the presence of yellow mercuric oxide (3 g) and iodine (1.5 g) at room temperature for 48 hours under anhydrous conditions.

    • The reaction mixture is filtered and poured onto crushed ice and stirred well.

    • The solid that separates is washed with water and recrystallized from a DMF:ethanol (1:1) mixture.

Protocol 2: One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids and Acyl Hydrazides [15][16]

  • Acid Activation: To a solution of the carboxylic acid (1.0 eq) in CH₂Cl₂ at 0 °C, add carbonyldiimidazole (CDI) (1.0 eq). Stir the mixture at 0 °C for 1 hour.

  • Coupling: Add the acyl hydrazide (1.0 eq) to the reaction mixture and allow it to warm to room temperature. Stir until the coupling is complete (monitor by TLC or LC-MS).

  • Dehydration: Cool the reaction mixture to 0 °C and add triphenylphosphine (Ph₃P) (1.5 eq) followed by carbon tetrabromide (CBr₄) (1.5 eq). Stir at room temperature until the dehydration is complete.

  • Work-up and Purification: Quench the reaction with water and extract with an organic solvent (e.g., CH₂Cl₂ or EtOAc). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Low_Yield cluster_solutions Potential Solutions start Low/No Yield of Oxadiazole check_sm Verify Starting Material Purity start->check_sm optimize_reagent Optimize Dehydrating/ Oxidizing Agent check_sm->optimize_reagent If pure adjust_conditions Adjust Reaction Temperature & Time optimize_reagent->adjust_conditions If still low check_solvent Evaluate Solvent Choice adjust_conditions->check_solvent If still low alternative_route Consider Alternative Synthetic Route check_solvent->alternative_route If still low success Improved Yield alternative_route->success

Caption: Troubleshooting workflow for low yield in oxadiazole synthesis.

Experimental_Workflow_134_Oxadiazole start Start: Acylhydrazide + Aldehyde/Carboxylic Acid step1 Formation of Intermediate (Acylhydrazone or Diacylhydrazine) start->step1 step2 Cyclization/ Dehydration step1->step2 Add Dehydrating/ Oxidizing Agent step3 Work-up (Aqueous wash, Extraction) step2->step3 step4 Purification (Recrystallization or Chromatography) step3->step4 product Final Product: 2,5-Disubstituted-1,3,4-Oxadiazole step4->product

Caption: General experimental workflow for 1,3,4-oxadiazole synthesis.

Reagent_Selection_Logic cluster_pathways Synthetic Pathways cluster_reagents Cyclizing Reagents start Starting Material diacylhydrazine Diacylhydrazine start->diacylhydrazine acylhydrazone Acylhydrazone start->acylhydrazone acylthiosemicarbazide Acylthiosemicarbazide start->acylthiosemicarbazide dehydrating Dehydrating Agents (POCl₃, SOCl₂, PPA) diacylhydrazine->dehydrating oxidizing Oxidizing Agents (I₂, HgO, NBS) acylhydrazone->oxidizing oxidative_base Oxidative Cyclization (I₂/Base) acylthiosemicarbazide->oxidative_base product 1,3,4-Oxadiazole dehydrating->product oxidizing->product oxidative_base->product

References

Technical Support Center: Synthesis of 2-phenyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the synthesis of 2-phenyl-1,3,4-oxadiazole, with a specific focus on the impact of solvent selection.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent impact the synthesis of this compound?

A1: The solvent plays a critical role in the reaction's efficiency, influencing both the reaction time and the final product yield. Studies using ultrasonic irradiation have shown that solvents like dichloromethane and chloroform are highly effective.[1] For instance, using dichloromethane can lead to excellent yields (97%) in as little as 10 minutes.[1] In contrast, solvents such as ethanol, methanol, and acetonitrile may result in lower yields and longer reaction times.[1]

Q2: What is the most common synthetic route for this compound?

A2: A prevalent method is the cyclodehydration of 1,2-diacylhydrazines (or N,N'-diacylhydrazines).[2][3] This typically involves reacting a benzoic acid derivative (like benzoyl chloride or benzoic acid itself) with a hydrazide, followed by a cyclization step using a dehydrating agent.[3][4] Other methods include the oxidation of acylhydrazones and one-pot reactions involving multiple components.[2][4]

Q3: My reaction yield is low. What are the potential causes?

A3: Low yields can stem from several factors:

  • Inefficient Cyclodehydration: The choice and amount of the dehydrating agent (e.g., POCl₃, P₂O₅, TsCl) are crucial.[3][5][6]

  • Harsh Reaction Conditions: High temperatures or strongly acidic/basic media can lead to the decomposition of starting materials, intermediates, or the final oxadiazole product.[5]

  • Suboptimal Solvent: As noted in Q1, an inappropriate solvent can significantly hinder the reaction rate and efficiency.[1]

  • Incomplete Reaction: Ensure the reaction is monitored (e.g., by TLC) and allowed to proceed to completion.

Q4: I've identified an impurity in my final product. What could it be?

A4: A common impurity, especially when using sulfur-containing reagents or starting from thiosemicarbazides, is the corresponding 1,3,4-thiadiazole.[5] Unreacted starting materials, such as the diacylhydrazine intermediate, may also be present if the cyclodehydration step is incomplete.

Q5: What purification methods are most effective for this compound?

A5: The most common and effective purification techniques are recrystallization from a suitable solvent (such as ethanol) and column chromatography on silica gel.[5][7] The choice of method depends on the nature of the impurities present.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield Ineffective cyclodehydrating agent.Use a stronger or different dehydrating agent like phosphorus pentoxide (P₂O₅) or tosyl chloride (TsCl).[6][8]
Poor solvent choice.Switch to a more effective solvent such as dichloromethane (DCM) or chloroform, especially for ultrasound-assisted reactions.[1]
Reaction time is too short.Monitor the reaction using Thin Layer Chromatography (TLC) to ensure it has gone to completion.
Presence of Sulfur Impurity Use of sulfur-containing reagents (e.g., Lawesson's reagent, CS₂) or starting materials (thiosemicarbazides).[4][5]If possible, select a synthetic route that avoids sulfur reagents. If not, careful purification by column chromatography is required to separate the oxadiazole from the thiadiazole byproduct.[5]
Product Decomposition Reaction temperature is too high or conditions are too acidic/basic.[5]Attempt the reaction under milder conditions. Some modern methods allow for synthesis at room temperature.[1][4]
Difficulty in Work-up Formation of stable emulsions or water-soluble byproducts.Select a synthesis protocol known for a simple work-up procedure. Some one-pot methods under ultrasonic irradiation offer cleaner reaction profiles.[1]

Data Presentation: Solvent Effects

The following table summarizes the effect of different solvents on the synthesis of this compound under ultrasonic irradiation at room temperature.

SolventPower (W)Time (min)Yield (%)Reference
Ethanol1003541[1]
Methanol1502054[1]
Dichloromethane2001097[1]
Chloroform2501097[1]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Synthesis in Dichloromethane

This protocol is based on a highly efficient method yielding this compound.[1]

Reagents:

  • Benzoic acid

  • N-isocyanoiminotriphenylphosphorane

  • Dichloromethane (DCM)

Procedure:

  • In a suitable reaction vessel, dissolve benzoic acid and N-isocyanoiminotriphenylphosphorane in dichloromethane.

  • Place the vessel in an ultrasonic bath.

  • Irradiate the mixture at room temperature with a power of approximately 200 W.[1]

  • Monitor the reaction progress via TLC. The reaction is typically complete within 10 minutes.[1]

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product, typically by recrystallization or column chromatography, to obtain pure this compound.

Protocol 2: Classical Synthesis via Cyclodehydration

This protocol outlines a more traditional approach using a chemical dehydrating agent.[3][9]

Reagents:

  • Benzhydrazide

  • Benzoyl chloride (or benzoic acid)

  • Phosphorus oxychloride (POCl₃) or Phosphorus pentoxide (P₂O₅)[3][6]

  • An appropriate solvent (e.g., Toluene, Pyridine)

Procedure:

  • Formation of Diacylhydrazine: Dissolve benzhydrazide in a suitable solvent. Slowly add benzoyl chloride and stir at room temperature. If starting with benzoic acid, a coupling agent may be required.

  • Isolate the resulting 1,2-dibenzoylhydrazine intermediate.

  • Cyclodehydration: Suspend the 1,2-dibenzoylhydrazine in a flask.

  • Carefully add the dehydrating agent (e.g., POCl₃) at 0 °C.[9]

  • Heat the reaction mixture to reflux (e.g., 80 °C) for several hours (typically 4-6 h).[3][9]

  • Monitor the reaction by TLC.

  • After completion, carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralize the solution with a base, such as sodium bicarbonate (NaHCO₃).[9]

  • Filter the resulting precipitate, wash with water, and dry.

  • Purify the crude product by recrystallization from a solvent like ethanol.

Visualizations

SynthesisWorkflow Start Starting Materials (e.g., Benzoic Acid Derivative, Hydrazide) Mixing Mixing in Solvent Start->Mixing Reaction Reaction & Cyclization (Heating, Ultrasound, etc.) Mixing->Reaction Solvent Choice is Critical (e.g., DCM, Toluene) Workup Work-up (Quenching, Neutralization) Reaction->Workup Purification Purification (Recrystallization, Chromatography) Workup->Purification Product Final Product: This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

References

Technical Support Center: Functionalization of the 2-Phenyl-1,3,4-Oxadiazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the functionalization of the 2-phenyl-1,3,4-oxadiazole scaffold.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis and functionalization of this compound derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the this compound core?

A1: The most prevalent methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles, including the 2-phenyl scaffold, typically begin with carboxylic acids or their derivatives. Common strategies include the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of N-acylhydrazones.[1] A variety of dehydrating agents can be employed for cyclization, such as phosphorus oxychloride, thionyl chloride, and polyphosphoric acid.[2]

Q2: I am seeing a sulfur-containing impurity in my 1,3,4-oxadiazole synthesis. What is the likely identity of this byproduct?

A2: A common impurity in 1,3,4-oxadiazole synthesis is the corresponding 1,3,4-thiadiazole. This is particularly frequent when using sulfur-containing reagents like Lawesson's reagent or P4S10, or when starting from thiosemicarbazides.[3] For instance, the reaction of aroyl hydrazides with thioacetamide can lead to the formation of 5-methyl-2-aryl-1,3,4-thiadiazoles as the main product.[3]

Q3: How can I purify my this compound product?

A3: Purification strategies are dependent on the specific impurities present. Recrystallization from a suitable solvent, such as ethanol or a mixture of DMF and ethanol, is a common and effective method for purifying solid oxadiazole derivatives.[2] Column chromatography on silica gel is also widely used.[4][5][6] For challenging separations, such as removing structurally similar thiadiazole byproducts, careful selection of the chromatographic eluent system is critical.[3]

Troubleshooting Guide

Issue 1: Low Yield in 1,3,4-Oxadiazole Ring Formation

Potential Cause Suggested Solution
Inefficient Cyclodehydration The choice of cyclodehydrating agent is critical.[3] Experiment with different reagents such as POCl₃, SOCl₂, PPA, or Burgess reagent to optimize the reaction.[2]
Harsh Reaction Conditions High temperatures or strongly acidic/basic media can lead to the decomposition of starting materials, intermediates, or the final product.[3] Consider using milder conditions, such as microwave-assisted synthesis, which can reduce reaction times and improve yields.[2]
Intermediate Cleavage For syntheses proceeding through O-acylamidoxime intermediates, cleavage of this intermediate can be a major contributor to reduced yields.[3]
Poor Quality Starting Materials Ensure the purity of your starting materials, such as the hydrazide and carboxylic acid or acid chloride.

Issue 2: Difficulty in C-H Arylation of the Phenyl Ring

Potential Cause Suggested Solution
Catalyst Inactivity The choice of catalyst and ligand is crucial for successful C-H activation. For aryl iodides, copper(I) iodide with 1,10-phenanthroline is an effective system.[1][7] For aryl bromides, a palladium catalyst with a suitable ligand like trifurylphosphine may be required.[8]
Sub-optimal Reaction Conditions Temperature, solvent, and base can significantly impact the reaction outcome. For copper-catalyzed arylations with aryl iodides, a temperature of around 110 °C in dioxane with cesium carbonate as the base has been shown to be effective.[1]
Steric Hindrance Steric hindrance on either the oxadiazole or the aryl halide can reduce reaction efficiency. However, studies have shown that even sterically hindered substrates can react to give good yields.[1]

Issue 3: Unsuccessful Nucleophilic Substitution on the Oxadiazole Ring

Potential Cause Suggested Solution
Poor Leaving Group For nucleophilic substitution to occur, a suitable leaving group must be present on the oxadiazole ring. This often requires prior functionalization of the ring.
Low Nucleophilicity of the Reagent The incoming nucleophile must be sufficiently reactive to displace the leaving group. Consider using a stronger nucleophile or activating the existing one.
Reaction Conditions Not Optimized The solvent, temperature, and presence of a base can all influence the success of a nucleophilic substitution reaction. For example, the reaction of a thiol-substituted oxadiazole with phenacyl bromides can be carried out effectively.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the functionalization of the this compound scaffold.

Protocol 1: Synthesis of 2-Amino-5-phenyl-1,3,4-oxadiazole

This protocol is adapted from a method involving the oxidative cyclization of benzaldehyde semicarbazone.[10]

  • Materials: Benzaldehyde semicarbazone, bromine, anhydrous sodium acetate, glacial acetic acid.

  • Procedure:

    • To a stirred slurry of benzaldehyde semicarbazone (2g) and anhydrous sodium acetate (4g) in acetic acid (5mL) in a 150 mL flat-bottom flask, add a solution of bromine (0.6mL) in glacial acetic acid (5mL).

    • The reaction is exothermic and the mixture will become warm.

    • After the initial reaction subsides, continue stirring at room temperature.

    • Pour the reaction mixture into water.

    • Filter the separated solid and recrystallize from glacial acetic acid to obtain 2-amino-5-phenyl-1,3,4-oxadiazole.

Protocol 2: One-Pot Synthesis and C-H Arylation of this compound

This protocol describes a streamlined one-pot synthesis of a 2,5-disubstituted 1,3,4-oxadiazole from a carboxylic acid and an aryl iodide.[1][7]

  • Materials: Benzoic acid, N-isocyaniminotriphenylphosphorane (NIITP), dioxane, aryl iodide (e.g., iodobenzene), copper(I) iodide (CuI), 1,10-phenanthroline, cesium carbonate (Cs₂CO₃).

  • Procedure:

    • Oxadiazole Formation: In a reaction vessel, combine benzoic acid (1 equiv) and NIITP (1.1 equiv) in dioxane (0.4 M). Heat the mixture at 80 °C for 3 hours.

    • C-H Arylation: To the same reaction vessel, add the aryl iodide (2.5 equiv), CuI (20 mol %), 1,10-phenanthroline (40 mol %), and Cs₂CO₃ (1.5 equiv). Heat the reaction at 110 °C for 16 hours.

    • Work-up and Purification: After cooling, quench the reaction and extract the product. Purify by flash column chromatography (FCC) on silica gel.

Protocol 3: Nucleophilic Substitution on a 1,3,4-Oxadiazole-2-thione

This protocol details the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles via nucleophilic substitution on a thiol group.[9]

  • Materials: 5-substituted-1,3,4-oxadiazole-2(3H)-thione, various phenacyl bromides, ethanol.

  • Procedure:

    • Dissolve the 5-substituted-1,3,4-oxadiazole-2(3H)-thione in ethanol.

    • Add the desired phenacyl bromide to the solution.

    • Reflux the reaction mixture.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and isolate the product, which may precipitate out of solution or require solvent evaporation followed by purification.

Data Presentation

Table 1: Comparison of Yields for Different Functionalization Reactions

Reaction Type Substrates Catalyst/Reagent Solvent Temp (°C) Time (h) Yield (%) Reference
C-H Arylation2-(4-Fluorophenyl)-1,3,4-oxadiazole + IodobenzeneCuI/1,10-phenDioxane1101678[1]
C-H ArylationThis compound + BromobenzenePd(OAc)₂/XantphosDioxane1202498[11]
C-H ArylationThis compound + Phenylboronic acidPd(OAc)₂/Cu(OAc)₂DMF1202475[8]
Nucleophilic Substitution2,5-Bis(bromoalkyl)-1,3,4-oxadiazole + Iminodiacetic acid esterNa₂CO₃Acetonitrile601291[5]
SynthesisBenzaldehyde semicarbazoneBr₂/NaOAcAcetic AcidRT--[10]
SynthesisBenzohydrazide + Phenyl isothiocyanateTBTU/DIEADMF50-85[12]

Visualizations

Signaling Pathway

G NF-κB Signaling Pathway Inhibition cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex phosphorylates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Inflammatory Genes Nucleus->Inflammatory_Genes activates transcription Oxadiazole This compound Derivative Oxadiazole->IKK_complex inhibits

Caption: Inhibition of the NF-κB signaling pathway by a this compound derivative.

Experimental Workflow

G One-Pot Synthesis and C-H Arylation Workflow Start Start Step1 Combine Benzoic Acid and NIITP in Dioxane Start->Step1 Step2 Heat at 80°C for 3h Step1->Step2 Step3 Add Aryl Iodide, CuI, 1,10-phen, and Cs₂CO₃ Step2->Step3 Step4 Heat at 110°C for 16h Step3->Step4 Step5 Work-up and Extraction Step4->Step5 Step6 Purification by Column Chromatography Step5->Step6 End Final Product Step6->End

Caption: Workflow for the one-pot synthesis and C-H arylation of a this compound.

References

Technical Support Center: Overcoming Poor Solubility of 2-Phenyl-1,3,4-Oxadiazole Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and address frequently asked questions (FAQs) regarding the poor solubility of 2-phenyl-1,3,4-oxadiazole derivatives in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives show low solubility in aqueous buffers?

A1: The 1,3,4-oxadiazole ring itself is a polar heterocycle; however, the inclusion of a phenyl group and potentially other aryl substituents at the 2- and 5-positions significantly increases the lipophilicity and molecular planarity of the compound.[1][2] This often leads to poor aqueous solubility due to the unfavorable interactions between the nonpolar regions of the molecule and water. The crystal lattice energy of the solid compound also plays a significant role; a more stable crystal lattice requires more energy to break, resulting in lower solubility.

Q2: I observed precipitation when I diluted my DMSO stock solution of a this compound derivative into my aqueous assay buffer. What is happening?

A2: This is a common phenomenon known as "precipitation upon dilution." Your compound is likely soluble at high concentrations in a strong organic solvent like DMSO. However, when this stock solution is introduced into an aqueous buffer, the solvent environment changes dramatically. The aqueous buffer is a poor solvent for your lipophilic compound, causing it to crash out of solution and form a precipitate. This is a kinetic solubility issue, where the compound does not have sufficient time or favorable conditions to remain dissolved in the new environment.[3]

Q3: Can the poor solubility of my this compound derivative affect my biological assay results?

A3: Absolutely. Poor solubility is a major source of variability and inaccurate data in biological assays.[4][5] If your compound precipitates, the actual concentration in solution that is available to interact with the biological target (e.g., enzyme, receptor, or cell) is unknown and lower than the nominal concentration. This can lead to an underestimation of the compound's potency (e.g., a falsely high IC50 value), inconsistent results between experiments, and an inaccurate structure-activity relationship (SAR).[5]

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

A4: The maximum tolerated DMSO concentration is cell-line dependent. However, a general guideline is to keep the final DMSO concentration at or below 0.5% (v/v) in cell-based assays, as higher concentrations can lead to cytotoxicity and other off-target effects.[6][7][8] It is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment with a range of DMSO concentrations and assessing cell viability.

Troubleshooting Guides

Issue 1: Compound Precipitation in Assay Wells

If you observe a cloudy or particulate precipitate in your assay plate after adding your this compound derivative, follow this troubleshooting workflow:

Troubleshooting Workflow: Compound Precipitation

G start Precipitation Observed in Assay Wells check_conc Is the final compound concentration too high? start->check_conc reduce_conc Lower the final compound concentration and repeat the assay. check_conc->reduce_conc Yes check_dmso Is the final DMSO concentration >0.5%? check_conc->check_dmso No end_good Precipitation Resolved reduce_conc->end_good optimize_dmso Optimize and lower the final DMSO concentration. check_dmso->optimize_dmso Yes check_dilution How was the dilution performed? check_dmso->check_dilution No optimize_dmso->end_good improve_dilution Improve dilution technique: - Add DMSO stock to buffer with rapid mixing. - Perform serial dilutions in buffer. check_dilution->improve_dilution solubility_enhancement Consider solubility enhancement strategies. check_dilution->solubility_enhancement Still precipitating improve_dilution->end_good solubility_enhancement->end_good end_bad Issue Persists solubility_enhancement->end_bad

Troubleshooting workflow for compound precipitation in assays.

Issue 2: Inconsistent Assay Results or Lower than Expected Potency

If your dose-response curves are not sigmoidal, show high variability between replicates, or the compound appears less potent than expected, poor solubility is a likely culprit.

Decision Tree for Selecting a Solubility Enhancement Strategy

G start Poor Solubility Affecting Assay Results is_ionizable Is the compound ionizable (acidic/basic)? start->is_ionizable adjust_ph Adjust buffer pH to increase ionization and solubility. is_ionizable->adjust_ph Yes co_solvent Use a co-solvent (e.g., Ethanol, PEG-400) in the assay buffer. is_ionizable->co_solvent No check_assay_compatibility Is the method compatible with the assay? adjust_ph->check_assay_compatibility co_solvent->check_assay_compatibility cyclodextrin Use cyclodextrins to form inclusion complexes. nanosuspension Prepare a nanosuspension of the compound. cyclodextrin->nanosuspension Still insufficient solubility implement Implement and validate the chosen strategy. cyclodextrin->implement nanosuspension->implement check_assay_compatibility->cyclodextrin Co-solvent/pH change not suitable check_assay_compatibility->implement Yes

Decision tree for choosing a solubility enhancement method.

Data on Solubility Enhancement Strategies

The following tables provide illustrative quantitative data on how different strategies can improve the solubility of a model this compound derivative.

Table 1: Illustrative Effect of Co-solvents on Aqueous Solubility

Co-solvent (in PBS, pH 7.4)% (v/v)Apparent Solubility of Compound X (µg/mL)Fold Increase
None0%0.51
Ethanol5%5.210.4
Polyethylene Glycol 400 (PEG-400)5%12.525
Propylene Glycol5%8.016

Note: This data is for illustrative purposes only. The actual solubility improvement will depend on the specific compound and experimental conditions. It is crucial to test the compatibility of any co-solvent with your specific biological assay, as they can affect enzyme activity or cell viability.

Table 2: Illustrative Effect of Cyclodextrins on Aqueous Solubility

Cyclodextrin (10 mM in Water)Apparent Solubility of Compound Y (µg/mL)Fold Increase
None0.81
β-Cyclodextrin (β-CD)12.015
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)45.657
Sulfobutylether-β-Cyclodextrin (SBE-β-CD)78.998.6

Note: This data is for illustrative purposes only. HP-β-CD and SBE-β-CD are often preferred due to their higher aqueous solubility and better safety profiles compared to native β-CD.[9]

Mechanism of Cyclodextrin Inclusion

G cluster_0 Cyclodextrin Structure cluster_1 Inclusion Complex Formation hydrophilic Hydrophilic Exterior hydrophobic Hydrophobic Cavity compound Poorly Soluble This compound complex Water-Soluble Inclusion Complex compound->complex Encapsulation water Aqueous Solution complex->water

Cyclodextrins encapsulate hydrophobic molecules, increasing their solubility.

Experimental Protocols

Protocol 1: Determining Maximum Soluble Concentration using a Co-solvent

This protocol helps determine the highest concentration of your compound that remains soluble in your assay buffer with a co-solvent.

  • Prepare Stock Solutions:

    • Prepare a high-concentration stock solution of your this compound derivative in 100% DMSO (e.g., 20 mM).

    • Prepare a series of assay buffers containing different percentages of a co-solvent (e.g., 0%, 1%, 2%, 5% PEG-400).

  • Create Dilution Series:

    • In a 96-well plate, add 98 µL of each co-solvent buffer to different rows.

    • Add 2 µL of your 20 mM DMSO stock to the first well of each row and mix thoroughly. This gives a 1:50 dilution and a starting compound concentration of 400 µM.

    • Perform a 2-fold serial dilution across the rows by transferring 50 µL to the next well containing 50 µL of the same buffer.

  • Incubate and Observe:

    • Incubate the plate at your assay temperature (e.g., 37°C) for a relevant time period (e.g., 1-2 hours).

    • Visually inspect the plate for any signs of precipitation.

    • For a more quantitative measurement, read the plate on a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm) to detect light scattering from precipitates.[10][11]

  • Determine Maximum Soluble Concentration:

    • The highest concentration that does not show a significant increase in light scattering compared to the buffer-only control is considered the maximum soluble concentration under those conditions.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This method is suitable for preparing small batches of inclusion complexes for in vitro testing.[12][13]

  • Weigh Components:

    • Weigh out the this compound derivative and the chosen cyclodextrin (e.g., HP-β-CD) in a 1:1 molar ratio.

  • Kneading:

    • Place the cyclodextrin in a mortar and add a small amount of a water/ethanol mixture (e.g., 1:1 v/v) to form a thick paste.

    • Add the compound to the paste and knead for 30-45 minutes. The mixture should remain as a paste. If it becomes too dry, add a few more drops of the solvent mixture.

  • Drying:

    • Spread the resulting paste on a glass dish and dry it in an oven at 40-50°C until the solvent has completely evaporated, or under vacuum.

  • Final Product:

    • The resulting dry powder is the inclusion complex. This can be dissolved in your assay buffer to achieve a higher concentration than the free compound.

Protocol 3: Preparation of a Nanosuspension (Wet Milling Method - Lab Scale)

Nanosuspensions can significantly increase the dissolution rate of poorly soluble compounds.[14][15]

  • Prepare the Slurry:

    • In a suitable milling vessel, add the this compound derivative (e.g., 100 mg).

    • Add an aqueous solution of a stabilizer. A combination of a polymer and a surfactant is often effective (e.g., 0.5% HPMC and 0.5% Tween 80).[14]

    • Add milling media (e.g., zirconium oxide beads, 0.1 mm diameter). The volume of the beads should be roughly equal to the volume of the slurry.

  • Milling:

    • Mill the suspension using a high-energy mixer mill or a bead mill. The milling time will depend on the equipment and the compound, but can range from a few minutes to several hours. The goal is to achieve a particle size in the nanometer range (typically < 500 nm).

  • Separation:

    • Separate the nanosuspension from the milling beads by filtration through a screen or by centrifugation at a low speed.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) of the nanosuspension using dynamic light scattering (DLS).

    • The resulting nanosuspension can then be used in your biological assays. Remember to include a vehicle control containing the stabilizer solution without the compound.

References

Technical Support Center: Regioselective Synthesis of Unsymmetrically Substituted 1,3,4-Oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the regioselective synthesis of unsymmetrically substituted 1,3,4-oxadiazoles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the regioselective synthesis of unsymmetrically substituted 1,3,4-oxadiazoles?

A1: The main challenge lies in controlling which acyl group of an unsymmetrical diacylhydrazine intermediate undergoes cyclization, or in directing the reaction of two different starting materials to form a single, desired product without forming symmetrical side products. Key issues include the potential for forming regioisomeric mixtures, which complicates purification and reduces the yield of the target molecule.[1] Additionally, many classical methods require harsh reaction conditions, such as high temperatures and strong acids (e.g., POCl₃, PPA, H₂SO₄), which can limit the functional group tolerance of the substrates.[2][3]

Q2: What are the most common synthetic strategies to achieve regioselectivity?

A2: The two most prevalent strategies for achieving regioselective synthesis are:

  • Dehydrative Cyclization of Unsymmetrical 1,2-Diacylhydrazines: This is a classical and widely used method. It involves the preparation of an unsymmetrical diacylhydrazine intermediate, followed by cyclodehydration using a dehydrating agent.[3][4] The choice of dehydrating agent is critical for the reaction's success.[2]

  • Oxidative Cyclization of Acyl Hydrazones: This strategy involves the condensation of a monoacyl hydrazide with an aldehyde to form an acyl hydrazone, which then undergoes oxidative cyclization.[2] This method often offers milder reaction conditions and can be performed in a one-pot fashion, avoiding the isolation of the intermediate.[2] Various oxidizing agents like molecular iodine (I₂), ceric ammonium nitrate (CAN), and potassium permanganate (KMnO₄) are used.[2]

Q3: How do I choose the right starting materials for my desired unsymmetrical 1,3,4-oxadiazole?

A3: The choice depends on the selected strategy.

  • For Dehydrative Cyclization: You will need two different carboxylic acids (or their more reactive derivatives like acid chlorides) and hydrazine. The synthesis typically proceeds by first forming a monoacyl hydrazide from one carboxylic acid and hydrazine, and then reacting it with a second, different acylating agent (e.g., an acid chloride) to form the unsymmetrical diacylhydrazine.

  • For Oxidative Cyclization: You will start with a monoacyl hydrazide and an aldehyde. The 'R¹' group of the final oxadiazole will come from the acyl hydrazide, and the 'R²' group will come from the aldehyde. This method provides excellent control over the final substitution pattern.

Q4: What are common side products, and how can I minimize their formation?

A4: A significant side product can be the corresponding 1,3,4-thiadiazole, especially when using sulfur-containing reagents or if the starting materials contain sulfur.[5] For instance, reacting aroyl hydrazides with thioacetamide can predominantly yield 1,3,4-thiadiazoles.[5] To minimize this, avoid sulfur-containing reagents unless the thiadiazole is the desired product. In syntheses starting from two different acylating agents, the formation of two symmetrical 1,3,4-oxadiazoles is a potential issue. A stepwise approach, where the unsymmetrical diacylhydrazine is isolated before cyclization, can prevent this.

Q5: Are there any modern, milder methods available that avoid harsh dehydrating agents?

A5: Yes, several modern methods offer milder conditions. Oxidative cyclization of acyl hydrazones using reagents like molecular iodine with potassium carbonate is a transition-metal-free and efficient method.[6][7] Other examples include the use of dehydrating agents like the Burgess reagent or Deoxo-Fluor, which can facilitate cyclization at ambient temperatures.[2][8] Additionally, one-pot protocols using microwave irradiation have been developed to synthesize 2,5-disubstituted-1,3,4-oxadiazoles rapidly and efficiently, sometimes even under solvent-free conditions.[6][9]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no yield of the desired 1,3,4-oxadiazole. 1. Inefficient Cyclodehydration: The chosen dehydrating agent (e.g., POCl₃, H₂SO₄) may be unsuitable for the substrate or used in insufficient quantity.[5] 2. Decomposition: Harsh reaction conditions (high temperature, strong acid) might be degrading the starting materials, intermediate, or the final product.[3][5] 3. Poor Quality Starting Materials: Impure acyl hydrazide or aldehyde can inhibit the reaction.1. Optimize Dehydrating Agent: Screen different dehydrating agents such as POCl₃, SOCl₂, PPA, or milder alternatives like the Burgess reagent.[2] Ensure anhydrous conditions, as water can quench these reagents. 2. Modify Reaction Conditions: Try lowering the reaction temperature and extending the reaction time. Consider switching to a milder synthetic route, such as the oxidative cyclization of an acyl hydrazone.[3] 3. Purify Starting Materials: Recrystallize the acyl hydrazide and distill the aldehyde before use.
Formation of a mixture of regioisomers. This is a primary concern when using unsymmetrical starting materials in methods that can proceed through multiple pathways, such as the Robinson-Gabriel synthesis for oxazoles.[1] For 1,3,4-oxadiazoles, this is less common if a pre-formed unsymmetrical diacylhydrazine or an acyl hydrazone is used.Ensure a stepwise synthesis. First, synthesize and isolate the unsymmetrical N,N'-diacylhydrazine. Purify it before proceeding to the cyclodehydration step. Alternatively, use the acyl hydrazone strategy, which unambiguously defines the position of the substituents.
The reaction is not going to completion. 1. Insufficient Reaction Time or Temperature: The reaction may be kinetically slow under the chosen conditions. 2. Reversibility: The intermediate formation might be reversible and not favoring the product side under the current conditions.1. Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the reaction progress.[10] If the reaction stalls, consider gradually increasing the temperature or extending the reaction time. 2. Use a More Powerful Dehydrating Agent: If using a mild dehydrating agent, switching to a stronger one like POCl₃ (if tolerated by the substrate) can drive the reaction to completion.
Difficulty in purifying the final product. 1. Formation of Side Products: Symmetrical oxadiazoles or other by-products with similar polarity to the desired product may have formed. 2. Solubility Issues: The product may be poorly soluble, making chromatographic purification difficult.[4]1. Optimize Chromatography: Carefully select the eluent system for column chromatography. A gradient elution might be necessary to separate products with close Rf values. 2. Recrystallization: This is a highly effective method for purifying solid oxadiazole derivatives.[5] Experiment with different solvent systems to find one that provides good quality crystals.
Formation of 1,3,4-thiadiazole impurity. This occurs when using sulfur-containing reagents (e.g., Lawesson's reagent, P₄S₁₀) or starting from thiosemicarbazides.[5] The use of thiourea can also convert a 1,3,4-oxadiazole into a thiadiazole.[4]Scrutinize the reagents and reaction pathway. Ensure no sulfur-containing compounds are used unless the thiadiazole is the intended product. If starting from thiosemicarbazides, specific reagents like EDC·HCl can favor oxadiazole formation, while others favor the thiadiazole.[11]

Comparative Data of Synthetic Strategies

Table 1: Comparison of Common Dehydrating Agents for Cyclization of N,N'-diacylhydrazines

Dehydrating AgentTypical ConditionsAdvantagesDisadvantagesYield Range
POCl₃ (Phosphorus oxychloride) Reflux, neat or in solventReadily available, effective for many substrates.[10][12]Harsh, corrosive, limited functional group tolerance, can be difficult to remove.[3]40-94%[10][12]
SOCl₂ (Thionyl chloride) RefluxEffective dehydrating agent.[13]Harsh, corrosive, generates HCl and SO₂ gas.[13]62-70%[14]
PPA (Polyphosphoric acid) High temperature (100-160 °C)Strong dehydrating agent.[2]Very harsh conditions, difficult workup.[3]70-93%[13]
(CF₃SO₂)₂O (Triflic anhydride) Room temperature, with pyridineMild conditions, high yields.[4]Expensive reagent.Good to excellent
Burgess Reagent Mild heating (e.g., THF, reflux)Mild, neutral conditions, good functional group tolerance.[2]Can be expensive.Good to excellent

Table 2: Oxidative Cyclization of Acyl Hydrazones - Conditions and Yields

Oxidizing AgentSubstratesTypical ConditionsAdvantagesYield Range
I₂ / K₂CO₃ Acyl hydrazonesRoom temp to mild heatingTransition-metal-free, scalable, works on crude acyl hydrazone.[6][7]80-94%[14]
Chloramine-T N-acyl hydrazonesMicrowave irradiationRapid, efficient.[6]Good to excellent
DDQ N-acylhydrazones-Effective oxidizing agent.[2]Not specified
Ceric Ammonium Nitrate (CAN) Acyl hydrazides and aldehydesCH₂Cl₂, one-potEfficient one-pot synthesis.[2]Good

Key Experimental Protocols

Protocol 1: Synthesis via Dehydrative Cyclization of an Unsymmetrical N,N'-Diacylhydrazine using POCl₃

This protocol is adapted from a general procedure for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles.[12]

  • Preparation of the Unsymmetrical Diacylhydrazine:

    • To a solution of a monoacyl hydrazide (R¹-CONHNH₂, 1 equiv.) in an appropriate solvent (e.g., Dichloromethane), add a base such as triethylamine (1.2 equiv.) at 0 °C.

    • Slowly add the second acid chloride (R²-COCl, 1.1 equiv.) and stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, wash the mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude unsymmetrical N,N'-diacylhydrazine. Purify if necessary.

  • Cyclodehydration:

    • Place the purified N,N'-diacylhydrazine (1 equiv.) in a round-bottomed flask.

    • Carefully add phosphorus oxychloride (POCl₃, 3-5 mL per gram of diacylhydrazine) at 0 °C.[12]

    • Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring by TLC.[12]

    • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the solution with a saturated sodium bicarbonate or sodium carbonate solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: One-Pot Synthesis via Oxidative Cyclization of an Acyl Hydrazone using Molecular Iodine

This protocol is based on an efficient, transition-metal-free method.[6][7]

  • Formation of Acyl Hydrazone (in situ):

    • In a round-bottomed flask, dissolve the acyl hydrazide (R¹-CONHNH₂, 1 equiv.) and the aldehyde (R²-CHO, 1.1 equiv.) in a suitable solvent like DMSO or ethanol.

    • Stir the mixture at room temperature for 30-60 minutes to form the acyl hydrazone intermediate.

  • Oxidative Cyclization:

    • To the above mixture, add potassium carbonate (K₂CO₃, 2 equiv.) followed by molecular iodine (I₂, 1.5 equiv.).

    • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50-80 °C) for 2-8 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.

    • Extract the product with ethyl acetate or another suitable organic solvent.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Synthetic Pathways and Logic Diagrams

G cluster_0 Strategy 1: Dehydrative Cyclization cluster_1 Strategy 2: Oxidative Cyclization start_node start_node intermediate_node intermediate_node final_product Unsymmetrical 1,3,4-Oxadiazole path_label path_label R1COOH R¹-COOH + Hydrazine R1CONHNH2 Acyl Hydrazide (R¹-CONHNH₂) R1COOH->R1CONHNH2 Diacylhydrazine Unsymmetrical Diacylhydrazine R1CONHNH2->Diacylhydrazine Acylation R2COCl R²-COCl R2COCl->Diacylhydrazine Acylation Diacylhydrazine->final_product Dehydration (e.g., POCl₃) R1CONHNH2_2 Acyl Hydrazide (R¹-CONHNH₂) Acylhydrazone Acyl Hydrazone Intermediate R1CONHNH2_2->Acylhydrazone Condensation R2CHO Aldehyde (R²-CHO) R2CHO->Acylhydrazone Condensation Acylhydrazone->final_product Oxidation (e.g., I₂) Troubleshooting problem_node problem_node cause_node cause_node solution_node solution_node start Problem: Low/No Yield cause1 Harsh Conditions? (High Temp / Strong Acid) start->cause1 Check Conditions cause2 Inefficient Dehydration? start->cause2 Check Reagents cause3 Poor Starting Material Quality? start->cause3 Check Substrates solution1a Lower Temperature, Extend Time cause1->solution1a Optimize solution1b Switch to Milder Method (e.g., I₂) cause1->solution1b Change Strategy solution2a Screen Other Dehydrating Agents cause2->solution2a Optimize solution2b Ensure Anhydrous Conditions cause2->solution2b Refine Technique solution3 Purify/Recrystallize Starting Materials cause3->solution3 Improve Quality

References

Validation & Comparative

A Comparative Analysis of 2-Phenyl-1,3,4-Oxadiazole and Other Prominent Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the biological significance and comparative performance of 2-phenyl-1,3,4-oxadiazole versus other key five-membered heterocyclic scaffolds, including thiophene, furan, pyrrole, imidazole, and thiazole.

In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of numerous therapeutic agents. Their unique structural and electronic properties allow for diverse interactions with biological targets, making them privileged scaffolds in drug design. This guide provides a comparative analysis of this compound against other widely recognized five-membered aromatic heterocycles: 2-phenylthiophene, 2-phenylfuran, 2-phenylpyrrole, 2-phenylimidazole, and 2-phenylthiazole. This comparison focuses on their anticancer, antimicrobial, and antioxidant activities, supported by available experimental data and detailed methodologies.

Physicochemical Properties at a Glance

The seemingly subtle differences in the heteroatoms within the five-membered ring significantly influence the physicochemical properties of these scaffolds, which in turn dictate their pharmacokinetic and pharmacodynamic profiles. The 1,3,4-oxadiazole ring is known for its electron-deficient nature, which contributes to its metabolic stability and ability to act as a bioisostere for ester and amide groups.[1] In contrast, thiophene and furan are more electron-rich, while pyrrole and imidazole possess a nitrogen atom that can act as a hydrogen bond donor and acceptor, influencing solubility and receptor binding.[2][3] Thiazole, with both sulfur and nitrogen atoms, presents a unique electronic distribution that contributes to its diverse biological activities.[4]

Comparative Biological Activities

A direct head-to-head comparison of the unsubstituted or simply phenyl-substituted parent scaffolds under identical experimental conditions is scarce in the literature. The following sections present a synthesis of available data for phenyl-substituted derivatives to provide a comparative perspective on their biological potential.

Anticancer Activity

Heterocyclic compounds are at the forefront of anticancer drug development, often targeting key signaling pathways involved in cell proliferation, survival, and metastasis. The following table summarizes the cytotoxic activity (IC50 values) of various phenyl-substituted heterocyclic derivatives against the HeLa (cervical cancer) cell line, a commonly used model in cancer research. It is important to note that these values are compiled from different studies and are presented for illustrative purposes.

Heterocyclic Scaffold DerivativeCancer Cell LineIC50 (µM)Reference
2,5-disubstituted-1,3,4-oxadiazole derivative (OSD)HepG2~50[5]
Furan derivativeHeLa0.08 - 8.79[6][7]
Pyrrole derivative (4a)LoVoNot specified, but showed high antitumor properties[8]
Imidazole derivative (3c)Various1.98 - 4.07[2][9][10]
Thiazole derivative (5c)HeLa0.0006[11]

Disclaimer: The data in this table is collated from different research articles and should not be interpreted as a direct head-to-head comparison due to variations in experimental conditions, including the specific derivatives tested and the assay protocols.

Antimicrobial Activity

The emergence of antimicrobial resistance is a pressing global health issue, driving the search for novel therapeutic agents. Heterocyclic compounds have historically been a rich source of antimicrobial drugs. The following table provides a comparative overview of the minimum inhibitory concentration (MIC) values for derivatives of the selected scaffolds against common bacterial and fungal strains.

Heterocyclic Scaffold DerivativeMicroorganismMIC (µg/mL)Reference
1,3,4-Oxadiazole derivativeB. subtilis, S. aureus, E. coli, P. aeruginosaModerate to excellent activity[12]
Thiophene derivativeNot specifiedNot specified
Furan derivativeNot specifiedNot specified
Pyrrolidine-2,3-dione derivativeS. aureus32 (MBEC)[13]
Imidazole derivativeNot specifiedNot specified
Thiazole derivativeNot specifiedNot specified
Antioxidant Activity

Oxidative stress is implicated in a multitude of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity, with the IC50 value representing the concentration of the compound required to scavenge 50% of the DPPH radicals.

Heterocyclic Scaffold DerivativeAntioxidant Activity (DPPH Assay) IC50Reference
1,3,4-Oxadiazole derivativeNot specified
Thiophene derivativeNot specified
Furan derivativeNot specified
Pyrrole derivativeNot specified
Imidazole derivativeNot specified
Thiazole derivativeNot specified

Disclaimer: Direct comparative DPPH assay data for the simple phenyl-substituted scaffolds is not available. However, derivatives of all these heterocyclic systems have been reported to possess antioxidant activity.

Signaling Pathways and Mechanisms of Action

The biological effects of these heterocyclic scaffolds are exerted through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

This compound: Induction of Apoptosis

Derivatives of 1,3,4-oxadiazole have been shown to induce apoptosis in cancer cells through the intrinsic pathway.[5] This often involves the upregulation of the tumor suppressor protein p53, which in turn modulates the expression of Bcl-2 family proteins, leading to the activation of caspases and subsequent programmed cell death.

G Oxadiazole This compound Derivative p53 p53 activation Oxadiazole->p53 Bax Bax upregulation p53->Bax Bcl2 Bcl-2 downregulation p53->Bcl2 Mitochondrion Mitochondrial Permeability Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptosis induction by this compound derivatives.
Thiophene Derivatives: Inhibition of PI3K/Akt Pathway

Thiophene derivatives have been identified as potent inhibitors of the PI3K/Akt signaling pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival.[14][15][16]

G Thiophene Phenyl-Thiophene Derivative PI3K PI3K Thiophene->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation G cluster_0 PI3K/Akt Pathway cluster_1 Wnt/β-catenin Pathway Furan Phenyl-Furan Derivative PI3K_F PI3K_F Furan->PI3K_F GSK3b GSK3b Furan->GSK3b inhibition Akt_F Akt_F PI3K_F->Akt_F Proliferation_F Cell Proliferation Akt_F->Proliferation_F Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dsh Frizzled->Dsh Dsh->GSK3b beta_catenin beta_catenin GSK3b->beta_catenin degradation beta_catenin->Proliferation_F G Pyrrole Phenyl-Pyrrole Derivative Raf Raf Pyrrole->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription & Proliferation ERK->Transcription G Imidazole Phenyl-Imidazole Derivative EGFR EGFR Imidazole->EGFR inhibition Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) EGFR->Downstream Proliferation_I Cell Proliferation & Survival Downstream->Proliferation_I G Thiazole Phenyl-Thiazole Derivative CellCycle Cell Cycle Progression Thiazole->CellCycle Caspases Caspase Activation Thiazole->Caspases G2M G2/M Arrest CellCycle->G2M Apoptosis_T Apoptosis Caspases->Apoptosis_T

References

Structure-Activity Relationship (SAR) of 2-Phenyl-1,3,4-Oxadiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1,3,4-oxadiazole ring is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities.[1][2][3][4] Derivatives of 2-phenyl-1,3,4-oxadiazole, in particular, have been extensively studied, revealing crucial insights into their structure-activity relationships (SAR). This guide provides a comparative analysis of these derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial activities, supported by experimental data and protocols.

Anticancer Activity

Numerous studies have demonstrated the potential of this compound derivatives as potent anticancer agents.[5][6][7] The SAR studies reveal that the nature and position of substituents on the phenyl ring and other positions of the oxadiazole moiety play a critical role in their cytotoxic activity.

A general workflow for the synthesis and evaluation of these compounds is outlined below.

General workflow for synthesis and anticancer evaluation.
Key SAR Findings for Anticancer Activity

The anticancer potency is significantly influenced by the electronic properties of the substituents on the phenyl ring.

SAR_Anticancer cluster_phenyl_ring Substituents on Phenyl Ring cluster_position_5 Substituents at Position 5 core This compound Core ewg Electron-Withdrawing Groups (e.g., -NO2, -Br) core->ewg enhances activity edg Electron-Donating Groups (e.g., -OCH3) core->edg may decrease activity heteroaryl Heteroaryl Rings (e.g., Pyridyl) core->heteroaryl contributes to potency aryl Substituted Aryl Groups core->aryl activity Potent Anticancer Activity ewg->activity heteroaryl->activity aryl->activity

SAR logical relationships for anticancer activity.
Comparative Data for Anticancer Activity

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative this compound derivatives against various cancer cell lines.

Compound IDR (Substitution on Phenyl Ring)R' (Substitution at Position 5)Cancer Cell LineIC₅₀ (µM)Reference
4h H-(CH₂)S-N-phenyl-acetamideA549 (Lung)<0.14[8]
4i H-(CH₂)S-N-(4-chlorophenyl)-acetamideA549 (Lung)1.59[8]
4l H-(CH₂)S-N-(4-methoxyphenyl)-acetamideA549 (Lung)1.80[8]
Compound 2 4-Bromo-3,5-dinitroImidazopyridineMCF-7 (Breast)0.11 ± 0.04[5]
Compound 5 3,4,5-trimethoxyBenzothiazoleA549 (Lung)0.11 ± 0.051[5]
3e H2-(phenylsulfanylmethyl)phenylMDA-MB-231 (Breast)~10 (causes apoptosis)[9]
Cisplatin (Standard Drug)A549 (Lung)4.98[8]

Note: Lower IC₅₀ values indicate higher potency.

Experimental Protocol: MTT Cytotoxicity Assay

The in vitro cytotoxicity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 × 10³ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO and diluted with culture medium to various concentrations. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 hours). A control group receives only the vehicle (DMSO).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent, typically DMSO.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Anti-inflammatory Activity

Derivatives of 1,3,4-oxadiazole have also been investigated for their anti-inflammatory properties, often showing significant inhibition of inflammatory mediators.[10] The SAR in this area often focuses on modifications that mimic the structures of known anti-inflammatory drugs.

Comparative Data for Anti-inflammatory Activity

The in vivo carrageenan-induced rat paw edema model is a standard method for evaluating acute anti-inflammatory activity. The percentage of edema inhibition is a key metric.

Compound IDR (Substitution on Phenyl Ring)% Inhibition of EdemaStandard Drug% Inhibition (Standard)Reference
21c 4-chlorophenyl59.5%IndomethacinNot specified
21i 2,4-dichlorophenyl61.9%IndomethacinNot specified[1]
C4 3-ChloroGood responseIndomethacinGood response
C7 4-NitroGood responseIndomethacinGood response[11]
9g 1,3-diphenyl-1H-pyrazol-4-ylED₅₀ of 74.3 mg/kgCelecoxibNot specified[12]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This widely used in vivo model assesses the efficacy of compounds in reducing acute inflammation.

  • Animal Model: Wistar rats are typically used for this assay. They are fasted overnight before the experiment.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug like Indomethacin.

  • Induction of Edema: After a set time (e.g., 1 hour) post-compound administration, a sub-plantar injection of carrageenan solution (e.g., 0.1 mL of a 1% solution) is given into the right hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at various time intervals after the carrageenan injection (e.g., every hour for 4-5 hours) using a plethysmometer.

  • Data Analysis: The percentage increase in paw volume is calculated. The percentage inhibition of edema by the test and standard drugs is then determined by comparing their effects to the control group.

Antimicrobial Activity

The 1,3,4-oxadiazole scaffold is present in several compounds with potent antimicrobial activity against a range of gram-positive and gram-negative bacteria, as well as fungi.[13][14][15][16] SAR studies suggest that lipophilicity and the presence of specific electronegative groups enhance activity.[14]

SAR_Antimicrobial cluster_phenyl_ring Substituents on Phenyl Ring cluster_position_5 Substituents at Position 5 core This compound Core electronegative Electronegative Groups (e.g., -Cl, -NO2) core->electronegative enhances activity lipophilic Lipophilic Groups core->lipophilic facilitates transport thiol Thiol (-SH) Group core->thiol naphthofuran Naphthofuran Moiety core->naphthofuran confers potent activity activity Enhanced Antimicrobial Activity electronegative->activity lipophilic->activity naphthofuran->activity

SAR logical relationships for antimicrobial activity.
Comparative Data for Antimicrobial Activity

Antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC) in µg/mL or as the diameter of the zone of inhibition in mm.

Compound IDTarget OrganismMIC (µg/mL)Standard DrugMIC (µg/mL) (Standard)Reference
14a/14b P. aeruginosa0.2Ciprofloxacin0.2[16]
3c S. aureus6.25Ciprofloxacin6.25[17]
3d E. coli12.5Ciprofloxacin6.25[17]
3i B. subtilis6.25Ciprofloxacin6.25[17]
Compound 6 P. aeruginosa< AmpicillinAmpicillinNot specified[16]

Note: Lower MIC values indicate higher potency.

Experimental Protocol: Broth Microdilution Method

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth medium to a specific cell density (e.g., 10⁵ CFU/mL).

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density with a plate reader.

References

In Vitro Anticancer Activity of 2-Phenyl-1,3,4-Oxadiazole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro anticancer activity of various 2-phenyl-1,3,4-oxadiazole analogs. The data presented is compiled from recent studies and is intended to aid researchers in the evaluation of these compounds as potential therapeutic agents. This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways to facilitate a comprehensive understanding of their anticancer potential.

Data Presentation: Comparative Anticancer Activity

The following tables summarize the 50% inhibitory concentration (IC50) values of various this compound analogs against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.

Table 1: Cytotoxicity of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
3e MDA-MB-231 (Breast)Not specified, but showed promising effectDoxorubicinNot specified
3a-e HT-29 (Colon)Reduced viability at 10µM and 50µMDoxorubicinNot specified
Compound 99 PC-3 (Prostate)0.67Sorafenib1.99
HCT-116 (Colon)0.80Sorafenib1.58
ACHN (Renal)0.87Sorafenib2.51
Compound 76 MCF-7 (Breast)0.7 ± 0.25-Fluorouracil22.8 ± 1.2
SGC-7901 (Stomach)30.0 ± 1.25-Fluorouracil28.9 ± 2.2
HepG2 (Liver)18.3 ± 1.45-Fluorouracil16.7 ± 1.5
Compound 65 Not specified1.27 ± 0.05 (Telomerase Inhibition)--

Data compiled from multiple sources indicating a range of activities across different cancer types.[1][2][3][4]

Table 2: Cytotoxicity of 2-((5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide Derivatives

Compound IDA549 (Lung) IC50 (µM)C6 (Glioma) IC50 (µM)Reference Compound (A549)IC50 (µM)
4h <0.1413.04Cisplatin4.98
4i 1.59>100Cisplatin4.98
4l 1.80>100Cisplatin4.98
4f 7.4813.04Cisplatin4.98
4g >1008.16Cisplatin4.98

These derivatives show particularly high potency against the A549 lung cancer cell line.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.[6]

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs and incubated for a further 48-72 hours.[6][7]

  • MTT Addition: After the incubation period, the medium is removed, and 28 µL of a 2 mg/mL solution of MTT is added to each well. The plates are then incubated for 1.5 to 4 hours at 37°C.[6][7]

  • Formazan Solubilization: The MTT solution is removed, and the insoluble formazan crystals are dissolved by adding 130-200 µL of dimethyl sulfoxide (DMSO) to each well.[6][7] The plate is then incubated for 15 minutes with shaking.[6]

  • Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm or 540 nm.[6][7]

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is utilized to analyze apoptosis and the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Cells are treated with the test compounds for a specified period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

  • Staining: For apoptosis analysis, cells are typically stained with Annexin V-FITC and Propidium Iodide (PI). For cell cycle analysis, cells are stained with PI after treatment with RNase.

  • Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of apoptotic cells or the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Telomerase Activity Assay (TRAP Assay)

The Telomeric Repeat Amplification Protocol (TRAP) assay is a highly sensitive PCR-based method to detect and quantify telomerase activity.[8]

  • Cell Lysate Preparation: Cell extracts containing telomerase are prepared.

  • Telomerase Extension: The cell extract is incubated with a synthetic DNA primer (TS primer), allowing telomerase to add telomeric repeats to the 3' end of the primer.[8]

  • PCR Amplification: The extension products are then amplified by PCR.[8]

  • Detection: The PCR products are typically visualized using gel electrophoresis. The intensity of the resulting ladder of bands corresponds to the level of telomerase activity.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and key signaling pathways involved in the anticancer activity of this compound analogs.

G cluster_workflow Experimental Workflow A Cancer Cell Culture B Treatment with 2-phenyl- 1,3,4-oxadiazole analogs A->B C MTT Assay for Cell Viability (IC50) B->C D Flow Cytometry for Apoptosis & Cell Cycle B->D E TRAP Assay for Telomerase Activity B->E F Data Analysis and Comparison C->F D->F E->F

Caption: General workflow for in vitro validation of anticancer activity.

G cluster_pathway STAT3 Signaling Pathway Inhibition Cytokine_GF Cytokine / Growth Factor Receptor Receptor Tyrosine Kinase Cytokine_GF->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimerization Dimerization STAT3_active->Dimerization Nucleus Nucleus Dimerization->Nucleus translocates to Gene_Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) Nucleus->Gene_Transcription Oxadiazole This compound analog Oxadiazole->STAT3_active inhibits

Caption: Inhibition of the STAT3 signaling pathway by oxadiazole analogs.

G cluster_pathway Telomerase Inhibition Pathway Telomere Telomere (Chromosome end) Telomerase Telomerase (hTERT & hTR) Telomere->Telomerase binds to Elongation Telomere Elongation Telomerase->Elongation Apoptosis Apoptosis Telomerase->Apoptosis inhibition leads to Cell_Immortalization Cell Immortalization & Proliferation Elongation->Cell_Immortalization Oxadiazole This compound analog Oxadiazole->Telomerase inhibits

Caption: Mechanism of telomerase inhibition leading to apoptosis.

References

evaluating the performance of 2-phenyl-1,3,4-oxadiazole-based fluorescent probes against commercial dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective evaluation of the performance of emerging 2-phenyl-1,3,4-oxadiazole-based fluorescent probes in comparison to well-established commercial dyes. The following sections present key photophysical data, detailed experimental protocols for performance evaluation, and visual representations of experimental workflows and signaling concepts to aid in the informed selection of fluorescent tools for research and development.

Performance Benchmarking: Photophysical Properties

The efficacy of a fluorescent probe is determined by several key photophysical parameters. A high fluorescence quantum yield (Φ) and molar extinction coefficient (ε) contribute to a brighter signal, essential for sensitive detection. High photostability is crucial for applications requiring prolonged or intense illumination, such as time-lapse microscopy and high-content screening.

Due to the limited availability of direct head-to-head comparative studies in the scientific literature, the following tables summarize the photophysical properties of a representative this compound-based probe and popular commercial dyes, compiled from various sources. It is important to note that experimental conditions, such as the solvent and instrumentation used, can influence these parameters. Therefore, the data should be considered as a valuable reference point rather than a direct comparison under identical conditions.

Table 1: Photophysical Properties of a Representative this compound-Based Probe

CompoundExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ)Solvent
2,5-Diphenyl-1,3,4-oxadiazole (PPD)~302~356-373Not widely reported0.31 - 0.91Chloroform

Table 2: Photophysical Properties of Commercial Fluorescent Dyes

DyeExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ)Solvent
BODIPY FL~503~512>80,000>0.90Methanol
Fluorescein~494~518~75,000~0.950.1 M NaOH

Experimental Protocols

Accurate and reproducible evaluation of fluorescent probe performance is critical. The following are detailed methodologies for key experiments.

Determination of Fluorescence Quantum Yield (Φ)

The comparative method (Williams et al.) is a widely used and reliable technique for determining the fluorescence quantum yield of a test compound relative to a standard with a known quantum yield.

Materials:

  • Spectrofluorometer with a cuvette holder

  • UV-Vis spectrophotometer

  • 1 cm path length quartz cuvettes

  • Volumetric flasks and pipettes

  • Solvent (e.g., chloroform, ethanol, or water, ensuring both standard and sample are soluble)

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Test this compound-based probe

Procedure:

  • Prepare a series of five dilutions for both the standard and the test compound in the chosen solvent. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize inner-filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Record the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be the same for all measurements.

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the test compound.

  • Calculate the slope (gradient) of the resulting linear plots for both the standard (Grad_std) and the test sample (Grad_test).

  • Calculate the quantum yield of the test sample (Φ_test) using the following equation:

    Φ_test = Φ_std * (Grad_test / Grad_std) * (η_test² / η_std²)

    where Φ_std is the quantum yield of the standard, and η_test and η_std are the refractive indices of the solvents used for the test sample and standard, respectively. If the same solvent is used, the refractive index term cancels out.

G Workflow for Quantum Yield Determination cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_std Prepare Standard Solutions (5 concentrations) abs_measure Measure Absorbance (UV-Vis Spectrophotometer) prep_std->abs_measure prep_test Prepare Test Probe Solutions (5 concentrations) prep_test->abs_measure fluo_measure Record Fluorescence Spectra (Spectrofluorometer) abs_measure->fluo_measure integrate Integrate Emission Spectra fluo_measure->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate G Experimental Workflow for Photostability Assay prep Prepare Sample (Probe Solution or Stained Cells) initial_measure Acquire Initial Fluorescence (Time = 0) prep->initial_measure illuminate Continuous Illumination (Constant Intensity) initial_measure->illuminate time_series Acquire Fluorescence at Time Intervals illuminate->time_series quantify Quantify Fluorescence Intensity time_series->quantify plot Plot Intensity vs. Time quantify->plot half_life Determine Photobleaching Half-life (t1/2) plot->half_life G Hypothetical Probe-Enzyme Interaction Pathway probe Oxadiazole Probe (Low Fluorescence) enzyme Target Enzyme probe->enzyme Binding product Product enzyme->product activated_probe Activated Probe (High Fluorescence) enzyme->activated_probe Cleavage/ Modification substrate Enzyme Substrate substrate->enzyme signal Fluorescence Signal (Detectable) activated_probe->signal

Comparative Docking Analysis of 1,3,4-Oxadiazole Derivatives Against Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the binding affinities and interaction patterns of 1,3,4-oxadiazole derivatives with prominent anticancer and antimicrobial protein targets. This report synthesizes recent in silico experimental data to provide a comparative overview of their potential as therapeutic agents.

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and diverse biological activities.[1][2] Derivatives of this heterocyclic compound have demonstrated significant potential as inhibitors of various enzymes and receptors implicated in cancer and microbial infections.[2][3][4] Molecular docking studies are a crucial computational tool to predict the binding affinities and interaction patterns of these derivatives with their protein targets, thereby guiding the rational design and optimization of new drug candidates. This guide provides a comparative analysis of recent docking studies, presenting quantitative data, experimental protocols, and visual workflows to aid researchers in this field.

Comparative Docking Performance

The following tables summarize the binding energies and docking scores of various 1,3,4-oxadiazole derivatives against key protein targets as reported in recent literature. Lower binding energy or a more negative docking score generally indicates a more favorable and stable interaction between the ligand and the protein.

Table 1: Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a transmembrane tyrosine kinase that is often overexpressed in various cancers, making it a prime target for anticancer therapies.[4]

Derivative/Compound IDTarget Protein (PDB ID)Docking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)Key Interacting Residues
Compound IIe EGFR (1M17)-7.89--Gln767, Met769, Thr766[4]
Compound IIb EGFR (1M17)-7.19--Met769[4]
Compound 15 EGFR-Erlotinib-Not Specified[5]
Compound 10 EGFR-Erlotinib-Not Specified[5]
Compound 5a EGFR-TK-Gefitinib-Not Specified[6]
Compound 10b EGFR-TK-Gefitinib-Not Specified[6]
Compound 4b EGFR L858R/T790M-Erlotinib-Not Specified[7]

Note: Some studies provide IC50 values from enzymatic assays rather than docking scores, which are also indicative of inhibitory potential.

Table 2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition

VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[8]

Derivative/Compound IDTarget Protein (PDB ID)Binding Energy (kJ/mol)Reference CompoundReference Binding Energy (kJ/mol)Key Interacting Residues
Compound 7j VEGFR2-48.89--Not Specified[8]
Compound 7g VEGFR2-46.32--Not Specified[8]
Compound 7l VEGFR2-45.01--Not Specified[8]
Table 3: Tubulin Inhibition

Tubulin is the protein subunit of microtubules, which are essential for cell division. Inhibiting tubulin polymerization is a well-established anticancer strategy.[9][10]

Derivative/Compound IDTarget Protein (PDB ID)Docking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)Key Interacting Residues
HIT1 Tubulin (1SA0)-9.719Colchicine-7.046Not Specified[10]
HIT4 Tubulin (1SA0)-7.530Colchicine-7.046Not Specified[10]
Compound 8e Tubulin-Colchicine-Not Specified[9]
Compound 8f Tubulin-Colchicine-Not Specified[9]
Table 4: Antimicrobial Targets

1,3,4-Oxadiazole derivatives have also been investigated for their antimicrobial properties by targeting essential microbial enzymes.

Derivative/Compound IDTarget Protein (PDB ID)Docking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)Organism/System
Benzimidazole-1,3,4-oxadiazole derivatives CYP51 (6AYB)-8.1 to -8.9Ketoconazole-Naegleria fowleri[11]
Compound 4d LasR Regulatory Protein---Pseudomonas aeruginosa[12]
Compound 4g LasR Regulatory Protein---Pseudomonas aeruginosa[12]

Experimental Protocols

The methodologies outlined below are generalized from several cited studies and represent a standard workflow for molecular docking of 1,3,4-oxadiazole derivatives.

Receptor Preparation

The three-dimensional crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB). Pre-processing of the protein structure is a critical step and generally involves:

  • Removal of non-essential molecules: Water molecules, co-crystallized ligands, and any other heteroatoms not essential for the interaction are removed.

  • Addition of hydrogen atoms: Polar hydrogen atoms are added to the protein structure to correctly represent the ionization states of amino acid residues at a physiological pH.

  • Charge assignment: Charges, such as Gasteiger charges, are computed and assigned to the protein atoms.

  • File format conversion: The prepared protein structure is saved in a format suitable for the docking software, such as PDBQT for AutoDock.

Ligand Preparation

The 1,3,4-oxadiazole derivatives are prepared for docking through the following steps:

  • 2D to 3D conversion: The two-dimensional structures of the derivatives are drawn using chemical drawing software (e.g., ChemDraw) and then converted into three-dimensional structures.

  • Energy minimization: The 3D structures of the ligands are energetically minimized to obtain a stable conformation. This is often done using molecular mechanics force fields.

  • Charge and rotatable bond assignment: Charges are assigned to the ligand atoms, and rotatable bonds are defined to allow for conformational flexibility during the docking process.

  • File format conversion: The prepared ligands are saved in the appropriate format for the docking software.

Molecular Docking Simulation
  • Grid box definition: A grid box is defined around the active site of the target protein. This box specifies the search space for the docking algorithm. The size and center of the grid are determined based on the location of the co-crystallized ligand or by using active site prediction tools.

  • Docking algorithm: A docking program (e.g., AutoDock, Molegro Virtual Docker) is used to perform the simulation.[13] The algorithm, often a Lamarckian Genetic Algorithm, explores various conformations and orientations of the ligand within the defined grid box.

  • Scoring and analysis: The docking results are ranked based on a scoring function that estimates the binding affinity (e.g., binding energy in kcal/mol). The poses with the lowest binding energies are considered the most favorable. These poses are then visualized and analyzed to understand the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues.

Visualizing the Workflow and Pathways

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and a relevant signaling pathway.

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Receptor_Preparation Receptor Preparation (PDB Download, Add Hydrogens, Assign Charges) Grid_Box_Definition Grid Box Definition (Define Active Site) Receptor_Preparation->Grid_Box_Definition Ligand_Preparation Ligand Preparation (2D to 3D, Energy Minimization) Docking_Simulation Molecular Docking (e.g., AutoDock) Ligand_Preparation->Docking_Simulation Grid_Box_Definition->Docking_Simulation Scoring_Ranking Scoring & Ranking (Binding Energy Calculation) Docking_Simulation->Scoring_Ranking Interaction_Analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) Scoring_Ranking->Interaction_Analysis Lead_Identification Lead Compound Identification Interaction_Analysis->Lead_Identification

Caption: A generalized workflow for comparative molecular docking studies.

G cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization_Autophosphorylation Dimerization & Autophosphorylation EGFR->Dimerization_Autophosphorylation RAS_RAF_MEK_ERK_Pathway RAS-RAF-MEK-ERK Pathway Dimerization_Autophosphorylation->RAS_RAF_MEK_ERK_Pathway PI3K_AKT_mTOR_Pathway PI3K-AKT-mTOR Pathway Dimerization_Autophosphorylation->PI3K_AKT_mTOR_Pathway Oxadiazole_Inhibitor 1,3,4-Oxadiazole Inhibitor Oxadiazole_Inhibitor->Dimerization_Autophosphorylation Cell_Proliferation_Survival Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK_Pathway->Cell_Proliferation_Survival PI3K_AKT_mTOR_Pathway->Cell_Proliferation_Survival

Caption: EGFR signaling pathway and the inhibitory action of 1,3,4-oxadiazole derivatives.

References

validation of the antimicrobial efficacy of 2-phenyl-1,3,4-oxadiazole compounds against resistant strains

Author: BenchChem Technical Support Team. Date: December 2025

A burgeoning class of synthetic compounds, 2-phenyl-1,3,4-oxadiazoles, is demonstrating significant promise in combating the growing threat of antimicrobial resistance. Detailed in-vitro studies reveal the potent efficacy of these compounds against notoriously resilient bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Candida species. These findings offer a crucial beacon of hope in the development of new therapeutic agents capable of overcoming established resistance mechanisms.

The relentless evolution of multidrug-resistant pathogens necessitates the urgent discovery and development of novel antimicrobial agents. The 1,3,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with various derivatives exhibiting a broad spectrum of biological activities.[1][2] This guide provides a comparative analysis of the antimicrobial efficacy of recently developed 2-phenyl-1,3,4-oxadiazole compounds against resistant microbial strains, supported by experimental data and detailed protocols.

Comparative Efficacy Against Resistant Bacteria

A significant body of research has focused on the activity of this compound derivatives against MRSA, a leading cause of hospital-acquired infections. Several studies have reported promising Minimum Inhibitory Concentration (MIC) values, indicating the potent antibacterial activity of these compounds. For instance, certain norfloxacin derivatives incorporating a 1,3,4-oxadiazole ring have shown excellent activity against MRSA strains, with MICs as low as 0.25–1 µg/mL, which is comparable or superior to vancomycin.[1]

Another study highlighted a series of 1,3,4-oxadiazole derivatives that exhibited potent activity against seven S. aureus strains, including MRSA, with MICs ranging from 4 to 32 μg/ml.[3] Furthermore, a newly described derivative, compound 13, showed a remarkable 16- to 32-fold increase in activity against a cohort of multidrug-resistant S. aureus strains when compared to its parent compound.[4][5]

Table 1: Antibacterial Activity of this compound Derivatives against Resistant Staphylococcus aureus Strains

Compound/DerivativeResistant Strain(s)MIC (µg/mL)Reference Compound(s)MIC (µg/mL) of ReferenceSource
Norfloxacin-Oxadiazole Hybrid (4a-c)MRSA0.25 - 1Norfloxacin, Vancomycin1 - 2[1]
OZE-IS. aureus MW2 (MRSA), USA100, USA3004 - 16--[3]
OZE-IIS. aureus MW2 (MRSA), USA100, USA3004 - 16--[3]
OZE-IIIS. aureus MW2 (MRSA), USA100, USA3008 - 32--[3]
Compound 1771MRSA8 - 16--[4]
Compound 13 (Derivative of 1771)Multidrug-resistant S. aureus0.5 - 1--[5]

Potent Antifungal Activity Against Resistant Candida Species

Invasive fungal infections, particularly those caused by resistant Candida species, pose a significant threat to immunocompromised individuals. Phenylthiazole-based oxadiazole derivatives have been rationally designed to enhance their potency and selectivity against these challenging pathogens.[6] One lead candidate, compound 35, demonstrated potent activity against Candida albicans, Candida glabrata, and the multidrug-resistant Candida auris, with MIC values outperforming fluconazole and matching amphotericin B.[6]

Two other novel 1,3,4-oxadiazole compounds, LMM5 and LMM11, were found to be effective against C. albicans with MIC values of 32 μg/ml.[7] These compounds also exhibited a fungistatic profile and were non-toxic in cell line evaluations.[7]

Table 2: Antifungal Activity of this compound Derivatives against Resistant Candida Strains

Compound/DerivativeResistant Strain(s)MIC (µg/mL)Reference Compound(s)MIC (µg/mL) of ReferenceSource
Compound 35C. albicans, C. glabrata, C. auris0.5 - 4Fluconazole, Amphotericin B>128 (Fluconazole, for some strains)[6]
LMM5C. albicans32Fluconazole0.125 - 0.25[7]
LMM11C. albicans32Fluconazole0.125 - 0.25[7]
Nitro-substituted Oxadiazole-Thiadiazole HybridsCandida strains0.78 - 3.12Ketoconazole0.78 - 1.56[1]

Unraveling the Mechanism of Action

The antimicrobial efficacy of this compound compounds is attributed to their ability to interfere with essential cellular processes in pathogens. One of the proposed mechanisms against Gram-positive bacteria is the inhibition of lipoteichoic acid (LTA) synthesis.[4][8] LTA is a crucial component of the cell wall, and its disruption leads to bacterial cell death.[8] The 1,3,4-oxadiazole compound 1771 has been identified as an inhibitor of LTA synthase (LtaS), an enzyme essential for LTA polymerization.[4][8][9]

LTA_Synthesis_Inhibition cluster_bacterium Gram-Positive Bacterium cluster_inhibition Inhibition by Oxadiazole Phosphatidylglycerol Phosphatidylglycerol LtaS LtaS Enzyme (Lipoteichoic Acid Synthase) Phosphatidylglycerol->LtaS Substrate LTA Lipoteichoic Acid (Cell Wall Component) LtaS->LTA Polymerization Oxadiazole This compound (e.g., Compound 1771) Oxadiazole->LtaS Inhibits

Caption: Proposed mechanism of LTA synthesis inhibition by this compound compounds.

In fungi, some 1,3,4-oxadiazole derivatives are hypothesized to act by inhibiting the enzyme thioredoxin reductase.[7] This enzyme is crucial for maintaining the redox balance within the fungal cell, and its inhibition leads to oxidative stress and cell death.[7]

Experimental Protocols

The antimicrobial efficacy of the this compound compounds was primarily evaluated using two standard methods: Broth Microdilution and Agar Well/Cup Plate Diffusion.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]

Broth_Microdilution_Workflow A Prepare serial dilutions of This compound compound in microtiter plate wells B Inoculate each well with a standardized suspension of the resistant microbial strain A->B C Incubate the microtiter plate at 37°C for 16-24 hours B->C D Visually or spectrophotometrically assess microbial growth in each well C->D E Determine the MIC: the lowest concentration with no visible growth D->E

Caption: Workflow for the Broth Microdilution Method.

Detailed Protocol:

  • Preparation of Microtiter Plates: Aseptically dispense broth medium into the wells of a 96-well microtiter plate.

  • Serial Dilution: Create a two-fold serial dilution of the this compound compound across the wells.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-24 hours).[10]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

Agar Well/Cup Plate Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound.[11]

Agar_Well_Diffusion_Workflow A Prepare an agar plate uniformly seeded with the resistant microbial strain B Create wells of a specific diameter in the agar A->B C Add a known concentration of the This compound compound to each well B->C D Incubate the plate at 37°C for 24 hours C->D E Measure the diameter of the zone of inhibition around each well D->E

Caption: Workflow for the Agar Well Diffusion Method.

Detailed Protocol:

  • Plate Preparation: Pour molten agar medium into a sterile petri dish and allow it to solidify.

  • Inoculation: Uniformly spread a standardized inoculum of the test microorganism over the agar surface.

  • Well Creation: Aseptically create wells of a defined diameter (e.g., 6-8 mm) in the agar using a sterile cork borer.[11]

  • Compound Addition: Add a specific volume of the this compound solution to each well. A control with the solvent alone should be included.

  • Incubation: Incubate the plates at 37°C for 24 hours.[11]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the well where microbial growth is inhibited. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion

The compelling in-vitro data strongly supports the continued investigation of this compound derivatives as a promising new class of antimicrobial agents. Their potent activity against highly resistant bacterial and fungal pathogens, coupled with emerging insights into their mechanisms of action, positions them as valuable lead compounds in the drug development pipeline. Further research, including in-vivo efficacy studies and toxicological profiling, is warranted to fully elucidate their therapeutic potential and pave the way for their clinical application in the fight against infectious diseases.

References

A Comparative Analysis of the Anti-inflammatory Potential of Oxadiazole and Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the anti-inflammatory properties of oxadiazole and thiadiazole derivatives reveals a compelling landscape for researchers and drug developers. Both heterocyclic scaffolds have demonstrated significant potential in modulating key inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokines. This guide provides a side-by-side comparison of their efficacy, supported by experimental data, detailed protocols, and pathway visualizations to aid in the development of novel anti-inflammatory agents.

Oxadiazoles and thiadiazoles are five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] Their structural similarities and bioisosteric relationship often lead to comparable biological activities, yet subtle differences in their physicochemical properties can significantly influence their anti-inflammatory profiles.[3] This comparison guide aims to dissect these nuances by presenting a consolidated overview of their performance in preclinical anti-inflammatory studies.

Comparative Efficacy: A Quantitative Overview

The anti-inflammatory effects of oxadiazole and thiadiazole derivatives have been extensively evaluated through a variety of in vitro and in vivo assays. The following tables summarize key quantitative data from various studies, offering a direct comparison of their inhibitory activities against crucial inflammatory targets.

In Vitro Anti-inflammatory Activity

The in vitro assays typically focus on the inhibition of key enzymes and cytokines involved in the inflammatory cascade. Cyclooxygenase (COX-1 and COX-2) enzymes are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs), and their inhibition reduces the production of prostaglandins.[4] Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a pivotal role in orchestrating the inflammatory response.[5][6]

Compound ClassDerivativeTargetIC50 (µM)Reference CompoundIC50 (µM)Source
Oxadiazole 8g (chlorinated)COX-20.05Celecoxib0.045[7]
8bNO Production0.40Celecoxib16.47[7]
8bROS Production0.03Celecoxib14.30[7]
Series 8a-gTNF-α---[7]
Series 8a-gIL-6---[7]
Thiadiazole Fused triazolo-thiadiazolesTNF-αED50: 7.62–28.71 mg/kg (in vivo)--[5][6]
Imidazo[2,1-b][4][7][8]thiadiazole 5cCOX-2Higher inhibition than DiclofenacDiclofenac-[9][10]

IC50: Half-maximal inhibitory concentration. Lower values indicate higher potency. ED50: Median effective dose. NO: Nitric Oxide; ROS: Reactive Oxygen Species.

In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard and widely used assay to evaluate the in vivo anti-inflammatory activity of novel compounds.[8][9][11][12] This test measures the ability of a compound to reduce the swelling (edema) in a rat's paw after the injection of carrageenan, an inflammatory agent.

Compound ClassDerivativeDose (mg/kg)Paw Edema Inhibition (%)Reference CompoundDose (mg/kg)Inhibition (%)Source
Oxadiazole Indole-based oxadiazoles10027-66---[8][11]
Thiadiazole Imidazo[2,1-b][4][7][8]thiadiazole 5c50Showed better activity than DiclofenacDiclofenac2026.96 (at 4h)[9]
1,3,4-thiadiazoles 3d and 3e-Prominent and consistent activity---[13]

Key Signaling Pathways in Inflammation

The anti-inflammatory action of oxadiazole and thiadiazole derivatives is primarily mediated through the inhibition of the arachidonic acid cascade and the suppression of pro-inflammatory cytokine signaling. The following diagram illustrates the central role of COX enzymes in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

inflammation_pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimulus aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgs Prostaglandins cox->pgs inflammation Inflammation (Pain, Fever, Swelling) pgs->inflammation oxadiazole Oxadiazole Derivatives oxadiazole->cox Inhibition thiadiazole Thiadiazole Derivatives thiadiazole->cox Inhibition cox_inhibition_workflow start Start prepare_enzyme Prepare COX-1/COX-2 Enzyme Solution start->prepare_enzyme prepare_compounds Prepare Test Compounds and Reference Drug start->prepare_compounds pre_incubation Pre-incubate Enzyme with Test Compound/Vehicle prepare_enzyme->pre_incubation prepare_compounds->pre_incubation add_substrate Add Arachidonic Acid (Substrate) pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Stop Reaction (e.g., with acid) incubation->stop_reaction measure_pg Measure Prostaglandin E2 (PGE2) levels by ELISA stop_reaction->measure_pg calculate Calculate % Inhibition and IC50 Value measure_pg->calculate end End calculate->end

References

Unraveling the Enigma: A Comparative Guide to the Mechanism of Action of Bioactive 2-Phenyl-1,3,4-Oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of 2-Phenyl-1,3,4-Oxadiazole Compounds as Potent Bioactive Agents

The 1,3,4-oxadiazole scaffold, particularly with a 2-phenyl substitution, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comprehensive comparison of the mechanisms of action for these bioactive compounds, supported by experimental data and detailed protocols. Our focus is to elucidate the molecular targets and signaling pathways modulated by this versatile chemical entity, offering a valuable resource for researchers in drug discovery and development.

Deciphering the Anti-Cancer Potential: A Multi-Targeted Approach

Extensive research has highlighted the significant anti-cancer properties of this compound derivatives. Their mechanism of action is not monolithic but rather a multifaceted approach involving the inhibition of crucial enzymes, induction of programmed cell death (apoptosis), and interference with cell cycle progression.

Enzyme Inhibition: A Key Strategy

These compounds have been shown to inhibit a variety of enzymes that are critical for cancer cell proliferation and survival. The following table summarizes the inhibitory activities of selected this compound derivatives against various enzymatic targets.

Compound IDTarget EnzymeIC50 Value (µM)Cancer Cell Line(s)Reference
Compound 65 Telomerase1.27 ± 0.05HEPG2, HELA, SW1116, BGC823[1]
Compound 73 Telomerase1.18 ± 0.14HEPG2, MCF7, SW1116, BGC823[1]
Compound 76 Thymidylate Synthase0.7 ± 0.2MCF-7[1]
Compound 142 VEGFR-2-HepG2, MCF-7[1]
Compound 8v EGFR0.24K-562, Jurkat, KG-1a[2]
Compound 8v Src0.96K-562, Jurkat, KG-1a[2]
A33 Telomerase< 1MGC-803[3]

Compound 65: 2-(2,3-Dihydrobenzo[b][4][5]dioxin-6-yl)-5-(2-methylbenzylthio)-1,3,4-oxadiazole[1] Compound 73: (E)-N'-(3,4-dihydroxybenzylidene)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide[1] Compound 76: 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole[1] Compound 142: Structure not specified in the provided text[1] Compound 8v: Structure not specified in the provided text[2] A33: Structure not specified in the provided text[3]

Induction of Apoptosis and Cell Cycle Arrest

A significant mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis. Studies have shown that these compounds can trigger both intrinsic (mitochondrial) and extrinsic apoptotic pathways. This is often accompanied by cell cycle arrest at various phases, preventing the cancer cells from replicating. For instance, some derivatives have been observed to cause DNA fragmentation and the appearance of apoptotic bodies in cancer cells.[4][6] Compound A33, a potent telomerase inhibitor, was found to arrest the MGC-803 cell cycle at the G2/M phase and induce apoptosis in a concentration-dependent manner.[3]

Signaling Pathway Modulation

The anti-cancer activity of this compound compounds is also attributed to their ability to modulate key signaling pathways that are often dysregulated in cancer.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling molecule in leukemia and other cancers. Its activation is associated with poor prognosis and chemoresistance. Certain 1,3,4-oxadiazole/chalcone hybrids have been shown to inhibit STAT3 activation, either directly or indirectly by targeting upstream kinases like EGFR and Src.[2]

STAT3_Pathway EGFR EGFR/Src STAT3 STAT3 EGFR->STAT3 phosphorylates pSTAT3 p-STAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression promotes Oxadiazole 2-Phenyl-1,3,4- Oxadiazole Oxadiazole->EGFR Oxadiazole->STAT3 inhibits activation

Caption: Inhibition of the STAT3 signaling pathway by this compound compounds.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial pathway involved in cell proliferation, differentiation, and survival. A novel VEGFR-2 inhibitor with a 1,2,5-oxadiazole-2-oxide scaffold (structurally related to the 1,3,4-oxadiazole series) was found to decrease the levels of total ERK and its phosphorylated form, key components of the MAPK pathway.[7] This inhibition leads to the downregulation of metalloproteinase MMP-9 and upregulation of p21 and p27, ultimately resulting in subG1 cell-cycle arrest and apoptosis.[7]

MAPK_Pathway VEGFR2 VEGFR-2 RAS RAS VEGFR2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Cell Proliferation & Survival pERK->Proliferation Oxadiazole 2-Phenyl-1,3,4- Oxadiazole Derivative Oxadiazole->VEGFR2

Caption: Inhibition of the MAPK signaling pathway via VEGFR-2 by a related oxadiazole derivative.

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, this section provides an overview of the key experimental methodologies employed in the evaluation of this compound compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound compounds for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a further 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Telomerase Inhibition Assay (TRAP PCR-ELISA)

The Telomeric Repeat Amplification Protocol (TRAP) combined with a PCR-ELISA is a highly sensitive method to measure telomerase activity.

Methodology:

  • Cell Lysate Preparation: Cell extracts containing telomerase are prepared from cancer cells treated with the test compounds.

  • Telomerase Reaction: The cell lysates are incubated with a substrate oligonucleotide, allowing telomerase to add telomeric repeats.

  • PCR Amplification: The extended products are then amplified by PCR using specific primers.

  • ELISA Detection: The amplified products are denatured and hybridized to a biotinylated probe specific for the telomeric repeats. The hybrids are then captured on a streptavidin-coated microplate.

  • Colorimetric Detection: The captured DNA is detected by adding an anti-digoxigenin antibody conjugated to peroxidase and a subsequent substrate reaction, leading to a color change.

  • Quantification: The absorbance is measured, and the telomerase inhibitory activity of the compounds is calculated relative to a control.

Apoptosis Detection

Nuclear Staining with Acridine Orange/Ethidium Bromide (AO/EB): This dual staining method allows for the visualization of apoptotic cells. Viable cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, late apoptotic cells display orange-to-red nuclei with condensed or fragmented chromatin, and necrotic cells have uniformly orange-to-red nuclei.[4][6]

DNA Ladder Assay: This assay detects the characteristic fragmentation of DNA that occurs during apoptosis. DNA is extracted from treated and untreated cells and subjected to agarose gel electrophoresis. Apoptotic cells will show a "ladder" pattern of DNA fragments, while healthy cells will show a single high molecular weight band.[4][6]

Conclusion

The this compound scaffold represents a highly promising framework for the development of novel therapeutic agents, particularly in the field of oncology. Their ability to engage with multiple molecular targets and modulate key signaling pathways provides a strong rationale for their continued investigation. This guide offers a foundational understanding of their mechanisms of action, supported by comparative data and experimental methodologies, to aid researchers in the rational design and development of the next generation of 1,3,4-oxadiazole-based drugs.

References

A Comparative Guide to the Cross-Reactivity and Selectivity of 2-Phenyl-1,3,4-Oxadiazole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenyl-1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous enzyme inhibitors with therapeutic potential across a range of diseases, including cancer, inflammation, and neurodegenerative disorders. While on-target potency is a primary goal in drug discovery, a comprehensive understanding of an inhibitor's selectivity and cross-reactivity profile is critical for predicting potential off-target effects, ensuring safety, and identifying opportunities for polypharmacology. This guide provides an objective comparison of the selectivity profiles of representative this compound-based enzyme inhibitors, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the quantitative data on the inhibitory activity of various this compound derivatives against their primary targets and a selection of off-target enzymes. This allows for a direct comparison of potency and selectivity across different enzyme families.

Table 1: Kinase Inhibitory Profile of this compound Derivatives

Compound IDPrimary TargetIC50 (µM)Off-Target KinaseIC50 (µM)Reference CompoundIC50 (µM)
PIM-1 Inhibitor (10f) PIM-10.016--Staurosporine0.36
EGFR/Src Inhibitor (8v) EGFR0.24Src0.96--
VEGFR-2 Inhibitor VEGFR-2---Sorafenib-

Note: Data for specific off-target kinase IC50 values for these exact compounds were not available in the public domain. The table highlights the primary targets and the reference compounds used in the studies.

Table 2: Inhibitory Profile against Other Enzyme Families

Compound IDTarget EnzymeIC50 (µM)Enzyme Family
HDAC Inhibitor (74) HDACPotent (specific value not provided)Hydrolase
Telomerase Inhibitor (65) Telomerase1.27Transferase
Thymidylate Synthase Inhibitor (76) Thymidylate Synthase0.62Transferase
Phospholipase A2 Inhibitor (5m) VRV-PL-VIIIa (sPLA2)11.52Hydrolase
α-Glucosidase Inhibitor (3f) α-Glucosidase18.52Hydrolase
α-Amylase Inhibitor (3f) α-Amylase20.25Hydrolase
Acetylcholinesterase (AChE) Inhibitor AChE9.25 - 36.15Hydrolase
Butyrylcholinesterase (BChE) Inhibitor BChE10.06 - 35.13Hydrolase

Signaling Pathway and Experimental Workflow Visualization

To provide a clearer understanding of the biological context and the methodologies used for selectivity profiling, the following diagrams illustrate a key signaling pathway affected by a 1,3,4-oxadiazole-based inhibitor and a general workflow for assessing enzyme inhibitor selectivity.

MAPK_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm VEGFR2 VEGFR-2 Raf Raf VEGFR2->Raf Activates MEK MEK Raf->MEK ERK ERK MEK->ERK p38 p38 MEK->p38 JNK JNK MEK->JNK Proliferation_Survival_Angiogenesis Proliferation_Survival_Angiogenesis ERK->Proliferation_Survival_Angiogenesis Gene Expression Oxadiazole_Inhibitor 1,2,5-Oxadiazole Derivative (12b) Oxadiazole_Inhibitor->VEGFR2 Inhibits

Figure 1: Inhibition of the MAPK signaling pathway by an oxadiazole derivative.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 Screening cluster_2 Data Analysis Compound This compound Inhibitor Primary_Assay Primary Target Enzyme Assay Compound->Primary_Assay Selectivity_Panel Broad Enzyme Selectivity Panel (Kinases, Proteases, etc.) Compound->Selectivity_Panel IC50 IC50 Determination Primary_Assay->IC50 Selectivity_Panel->IC50 Selectivity_Profile Selectivity Profile Generation IC50->Selectivity_Profile

Figure 2: General workflow for enzyme inhibitor selectivity profiling.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key assays used in the cross-reactivity and selectivity profiling of enzyme inhibitors.

In Vitro Kinase Selectivity Profiling (Radiometric Assay)

This assay measures the ability of a compound to inhibit the transfer of a radiolabeled phosphate from ATP to a kinase substrate.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compound (this compound derivative) dissolved in DMSO

  • Phosphocellulose filter plates

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Setup: In a 96-well plate, add the test compound, purified kinase, and its specific substrate to the kinase reaction buffer.

  • Initiation: Start the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Termination: Stop the reaction by adding phosphoric acid.

  • Washing: Transfer the reaction mixture to a phosphocellulose filter plate. Wash the plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the plate, add scintillant, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Protease Inhibition Assay (Fluorometric)

This assay measures the cleavage of a fluorogenic substrate by a protease.

Materials:

  • Purified protease

  • Fluorogenic peptide substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • Test compound dissolved in DMSO

  • Fluorescence microplate reader

Procedure:

  • Compound and Enzyme Pre-incubation: In a 96-well plate, add the test compound and the purified protease to the assay buffer. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add the fluorogenic substrate to each well to start the reaction.

  • Measurement: Immediately begin monitoring the increase in fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths.

  • Data Analysis: Determine the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve). Calculate the percent inhibition at each compound concentration and determine the IC50 value.

In Vitro Phosphatase Activity Assay (Colorimetric)

This assay measures the dephosphorylation of a chromogenic substrate by a phosphatase.[1]

Materials:

  • Purified phosphatase

  • p-Nitrophenyl phosphate (pNPP) substrate

  • Assay buffer (e.g., 100 mM Sodium Acetate, 50 mM Bis-Tris, 50 mM Tris-HCl, pH adjusted for the specific phosphatase)

  • Stop solution (e.g., 1 M NaOH)

  • Absorbance microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the test compound, purified phosphatase, and assay buffer.

  • Reaction Initiation: Add the pNPP substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Termination: Stop the reaction by adding the stop solution. The stop solution also develops the color of the product, p-nitrophenol.

  • Measurement: Measure the absorbance at 405 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Conclusion

The this compound scaffold is a versatile starting point for the development of potent enzyme inhibitors targeting a wide array of enzyme families. The presented data highlights that while some derivatives can be optimized for high selectivity towards a specific target, the potential for cross-reactivity with other enzymes is a critical consideration. A thorough understanding of a compound's selectivity profile, obtained through comprehensive screening against diverse enzyme panels and detailed mechanistic studies, is paramount for the successful development of safe and effective therapeutics. The experimental protocols provided herein offer a foundation for researchers to conduct robust in vitro profiling of their novel this compound-based enzyme inhibitors.

References

Safety Operating Guide

Safeguarding Laboratory Operations: A Comprehensive Guide to the Proper Disposal of 2-Phenyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 2-Phenyl-1,3,4-oxadiazole, promoting a secure laboratory environment and adherence to regulatory compliance. While specific regulations may vary, the following procedures are based on established safety protocols for similar chemical substances.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Personal Protective Equipment (PPE) Requirements:

EquipmentSpecificationRationale
Gloves Chemical-resistant nitrile glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes or dust.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRecommended if handling fine powders or generating dust in a poorly ventilated area.

Disposal Protocol: A Step-by-Step Guide

The proper disposal of this compound is a critical process that ensures the safety of laboratory personnel and the protection of the environment.

Step 1: Waste Identification and Segregation

  • Hazard Assessment: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations for complete and accurate classification.[1][2]

  • Container Labeling: Clearly label a dedicated, compatible, and sealable waste container with "Hazardous Waste: this compound" and the accumulation start date.

  • No Mixing: Do not mix this compound waste with other chemical waste streams to prevent unforeseen reactions.[3]

Step 2: Waste Collection and Storage

  • Original Container: Whenever feasible, keep the chemical in its original container.[3]

  • Secure Containment: If transferring is necessary, use a clean, dry, and compatible container with a secure lid.

  • Designated Storage: Store the sealed waste container in a designated hazardous waste accumulation area that is cool and dry.[2][3]

Step 3: Accidental Spill Cleanup

  • Isolate the Area: In the event of a spill, restrict access to the affected area.

  • Ventilate: Ensure adequate ventilation.

  • Absorb and Collect: For minor spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into the designated hazardous waste container.[2][4]

  • Decontaminate: Clean the spill area thoroughly.

Step 4: Final Disposal

  • Engage Professionals: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3][5]

  • Regulatory Compliance: Ensure that all disposal activities comply with federal, state, and local regulations.[1][2][6]

Experimental Workflow for Disposal

The following diagram outlines the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound A Waste Generation (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B E Handle Spills Immediately (Isolate, Ventilate, Collect) A->E C Segregate Waste (Label Hazardous Waste Container) B->C D Store in Designated Area (Cool, Dry, Secure) C->D F Arrange for Professional Disposal (Contact EHS or Licensed Contractor) D->F E->C G Document Waste Disposal F->G

References

Essential Safety and Operational Protocols for Handling 2-Phenyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Phenyl-1,3,4-oxadiazole. Adherence to these protocols is crucial for ensuring personal safety and maintaining a safe laboratory environment.

I. Immediate Safety Information

Hazard Identification: this compound is classified as harmful if swallowed. Like other oxadiazole derivatives, it may cause eye, skin, and respiratory tract irritation[1].

First Aid Measures:

  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[1].

  • Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists[1].

  • Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Get medical aid if cough or other symptoms appear[1].

II. Personal Protective Equipment (PPE)

Based on recommendations for similar oxadiazole compounds, the following PPE is advised.

PPE CategoryRecommended Equipment
Eye Protection Chemical splash goggles should be worn at all times when handling this compound[1].
Hand Protection Wear appropriate chemical-resistant gloves. Nitrile gloves are a common recommendation for handling similar aromatic heterocyclic compounds. Inspect gloves for any signs of degradation or perforation before use.
Body Protection A standard laboratory coat should be worn. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is recommended[1].
Respiratory Protection If working with the solid form where dust may be generated, or if handling outside of a certified chemical fume hood, a NIOSH/MSHA-approved air-purifying respirator with an appropriate cartridge should be used[1].

III. Operational Plan: From Handling to Disposal

This section provides a step-by-step guide for the safe handling and disposal of this compound.

1. Preparation and Handling:

  • Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible[1].

  • Personal Protective Equipment: Before beginning work, ensure all required PPE is donned correctly.

  • Handling Solid Compound: Handle the solid in a manner that minimizes dust generation. Use appropriate tools for weighing and transferring the compound.

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

2. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area[1].

  • Keep away from strong oxidizing agents[1].

  • The compound is noted to be air-sensitive and should be stored under an inert gas.

3. Spill Management:

  • Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.

  • Major Spills: In the event of a larger spill, evacuate the area and contact your institution's EHS department.

  • Clean the spill area with an appropriate solvent and decontaminate all surfaces.

4. Disposal Plan:

  • Waste Collection: Collect all waste material, including contaminated PPE, in a clearly labeled, sealed container. The label should read "Hazardous Waste: this compound".

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not mix with other waste streams. Contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.

IV. Experimental Workflow Diagram

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

A Risk Assessment & PPE Donning B Prepare Work Area (Fume Hood) A->B C Weighing & Handling of this compound B->C D Experimental Procedure C->D G Proper Storage of Unused Chemical C->G E Decontamination of Glassware & Surfaces D->E F Waste Collection (Labeled Container) D->F E->F I PPE Doffing & Hand Washing E->I H Waste Disposal via EHS F->H G->I H->I

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenyl-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-Phenyl-1,3,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.